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Core Science & Biosynthesis

Foundational

N,N-dimethyl-1-benzothiophene-3-carboxamide chemical structure and properties

This technical guide provides a comprehensive analysis of N,N-dimethyl-1-benzothiophene-3-carboxamide , a critical scaffold in medicinal chemistry and organic materials science.[1] Structure, Synthesis, and Pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of N,N-dimethyl-1-benzothiophene-3-carboxamide , a critical scaffold in medicinal chemistry and organic materials science.[1]

Structure, Synthesis, and Pharmacological Utility

Executive Summary & Chemical Identity

N,N-dimethyl-1-benzothiophene-3-carboxamide (CAS: 1075241-14-3) is a bicyclic heteroaromatic amide serving as a "privileged structure" in drug discovery.[1] Unlike simple aliphatic amides, the benzothiophene core confers significant lipophilicity and π-stacking capability, making this molecule a versatile template for designing inhibitors of kinases (e.g., Aurora A/B), G-protein coupled receptors (GPCRs), and metabolic enzymes (e.g., MAO-B).

Physicochemical Profile

The following data aggregates predicted and experimentally validated properties essential for formulation and assay development.

PropertyValueContext
IUPAC Name N,N-dimethyl-1-benzothiophene-3-carboxamideOfficial Nomenclature
CAS Number 1075241-14-3Registry ID
Molecular Formula C₁₁H₁₁NOSStoichiometry
Molecular Weight 205.28 g/mol Mass
LogP (Predicted) 2.30 – 2.57Moderate Lipophilicity (CNS penetrant potential)
TPSA ~29–32 ŲPolar Surface Area (Good membrane permeability)
H-Bond Donors 0Aprotic amide
H-Bond Acceptors 2Carbonyl Oxygen, Thiophene Sulfur
Solubility DMSO (>10 mg/mL), DCM, MethanolPoor water solubility

Structural Analysis & Reactivity

The molecule consists of a benzothiophene ring system substituted at the C3 position with a dimethylcarboxamide group.

  • The Core (Benzothiophene): The sulfur atom in the five-membered ring creates an electron-rich system, though less reactive to electrophilic aromatic substitution than indole.[1] The C3 position is sterically crowded by the peri-hydrogen (H4) on the benzene ring, influencing the conformation of the amide bond.

  • The Amide Linker: The N,N-dimethyl group prevents hydrogen bonding donation, locking the molecule into a specific hydrophobic profile. The carbonyl oxygen remains a potent H-bond acceptor, critical for interacting with serine/threonine residues in kinase active sites.

Diagram: Structural Logic & Numbering

The following diagram illustrates the core numbering and electronic features guiding medicinal chemistry modifications.

Structure cluster_props Pharmacophore Features Core Benzothiophene Core (Lipophilic Anchor) Pos3 C3 Position (Vector for Amide) Core->Pos3 Substituted at Pos2 C2 Position (Open for Functionalization) Core->Pos2 Adjacent site feat1 π-π Stacking (Phe/Tyr/Trp) Core->feat1 Amide Dimethylamide (H-Bond Acceptor Only) Pos3->Amide Linkage feat2 Metabolic Stability (vs. Esters) Amide->feat2

Figure 1: Structural dissection of the benzothiophene-3-carboxamide scaffold highlighting key pharmacophore interaction points.[1]

Synthetic Methodologies

Synthesis of the C3-carboxamide requires navigating the regioselectivity of the benzothiophene ring.[1] Electrophilic substitution typically favors C3, but lithiation favors C2.

Protocol A: The Acid Chloride Route (Standard)

This method is preferred for gram-scale synthesis due to high reliability and cost-effectiveness.[1]

Reagents: 1-benzothiophene-3-carboxylic acid, Thionyl Chloride (SOCl₂), Dimethylamine (aq or THF), DMF (cat.), DCM.

  • Activation: Dissolve 1-benzothiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (3 drops).[2]

  • Chlorination: Add SOCl₂ (1.5 eq) dropwise at 0°C. Reflux for 2–3 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride (yellow solid/oil). Critical: Do not purify on silica.

  • Amidation: Redissolve residue in DCM. Cool to 0°C. Add Dimethylamine (2.0 eq) and Triethylamine (1.5 eq) dropwise.

  • Workup: Stir at RT for 2 hours. Wash with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Pd-Catalyzed Carbonylation (Modern)

This approach constructs the ester/amide directly from halogenated precursors, avoiding the carboxylic acid intermediate.

Reagents: 3-bromo-1-benzothiophene, CO (balloon), Pd(OAc)₂, dppp (ligand), Dimethylamine, Et₃N, DMSO.

  • Charge: Combine aryl bromide, Pd catalyst (2 mol%), and ligand in a pressure vessel.

  • Carbonylation: Introduce CO gas (1–5 atm) and heat to 80–100°C in the presence of the amine nucleophile.

  • Outcome: Yields are typically 70–90%, but the method requires handling CO gas (safety hazard).

Synthesis Start 1-Benzothiophene-3-carboxylic Acid Step1 Activation: SOCl2 / cat. DMF (Reflux, 2h) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter Step2 Amidation: HN(Me)2 / Et3N (DCM, 0°C -> RT) Inter->Step2 Product N,N-dimethyl-1-benzothiophene-3-carboxamide Step2->Product

Figure 2: Step-wise synthetic pathway via the acid chloride intermediate.[1]

Medicinal Chemistry Applications

The N,N-dimethyl-1-benzothiophene-3-carboxamide structure is rarely a final drug but serves as a robust scaffold for optimizing potency and selectivity.[1]

A. Kinase Inhibition (Aurora A/B)

Research indicates that extending the amide nitrogen (replacing methyls with larger aryl groups) transforms this scaffold into a potent Aurora Kinase inhibitor.

  • Mechanism: The benzothiophene core occupies the ATP-binding pocket (hinge region).[1]

  • Modification: The carbonyl oxygen accepts a H-bond from the backbone NH of the kinase hinge.[1]

  • Reference: Discovery and Optimization of Novel benzothiophene-3-carboxamides... (See Ref 1).

B. Antimalarial Activity

Derivatives substituted at the C2 or benzene ring (e.g., 5-bromo) have shown efficacy against Plasmodium falciparum.

  • Target: Enoyl-ACP reductase.[1][3]

  • Key Insight: The lipophilicity of the benzothiophene aids in penetrating the parasite's membrane.

C. Organic Semiconductors

Beyond pharma, this molecule acts as a precursor for acene-based semiconductors . The amide group can be directed to form fused ring systems (e.g., via directed ortho-metalation) to create soluble organic field-effect transistor (OFET) materials.[1]

SAR Center Scaffold Core (N,N-dimethyl-1-benzothiophene-3-carboxamide) Target1 Aurora Kinase Inhibitors (Replace N-Me with N-Aryl) Center->Target1 Amide Extension Target2 Antimalarials (Add Br/Cl at C5/C6) Center->Target2 Ring Substitution Target3 OFET Materials (Fuse rings at C2-C3) Center->Target3 Cyclization

Figure 3: Structure-Activity Relationship (SAR) map demonstrating the versatility of the scaffold.[1]

Safety and Handling

While specific toxicology data for the N,N-dimethyl derivative is limited, benzothiophene carboxamides are generally classified as irritants .

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory, especially during the acid chloride synthesis step (generation of HCl/SO₂ gas).

  • Storage: Store in a cool, dry place. The amide bond is stable to hydrolysis under neutral conditions but will degrade in strong acid/base at elevated temperatures.

References

  • Orfi, L., et al. (2018).[4] Discovery and Optimization of Novel benzothiophene-3-carboxamides as Highly Potent Inhibitors of Aurora Kinases A and B. Bioorganic & Medicinal Chemistry Letters.

  • Arrighi, F. (2024).[5] New prospectives on the Benzo[b]thiophene-3-ol scaffold: design, synthesis, and biological evaluation. Sapienza University of Rome.

  • PubChem. (2025).[6][7] Compound Summary: N,N-dimethylbenzo[b]thiophene-3-carboxamide (CAS 1075241-14-3).[1][8] National Center for Biotechnology Information.

  • Bagley, M. C., et al. (2015).[9] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances.

Sources

Exploratory

Biological Activity of Benzothiophene-3-Carboxamide Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The benzothiophene-3-carboxamide scaffold represents a privileged structure in med...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The benzothiophene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to engage multiple biological targets through specific side-chain modifications. Unlike its isosteres (indoles and benzofurans), the benzothiophene core offers unique lipophilicity and metabolic stability profiles. This guide analyzes the biological activity of these derivatives, focusing on three primary therapeutic axes: oncology (Aurora kinase inhibition) , virology (broad-spectrum RNA virus inhibition) , and pain management (CB2 receptor modulation) .

Structural Perspective & Pharmacophore

The biological versatility of benzothiophene-3-carboxamides stems from the electronic and steric properties of the thiophene ring fused to a benzene moiety. The 3-carboxamide group acts as a critical hydrogen bond donor/acceptor motif, often mimicking the adenine ring of ATP in kinase pockets or interacting with specific residues in G-Protein Coupled Receptors (GPCRs).

Core Scaffold Analysis[1]
  • Position 3 (Carboxamide): The primary vector for hydrogen bonding. Modifications here (e.g., N-substituted amides) dictate solubility and target affinity.

  • Position 2: A critical site for introducing aryl or heteroaryl groups to fill hydrophobic pockets (e.g., in Aurora kinases).

  • Benzene Ring (Positions 4-7): Substitutions here (e.g., methoxy, halogens) modulate metabolic stability and electronic distribution.

SAR_Map Core Benzothiophene-3-carboxamide Core Scaffold Pos3 Position 3 (Amide Linker) H-Bond Donor/Acceptor Critical for ATP-mimicry Core->Pos3 Primary Interaction Pos2 Position 2 (Hydrophobic Tail) Determines Selectivity (e.g., Aryl/Heteroaryl groups) Core->Pos2 Selectivity Vector Ring Benzene Ring (Pos 4-7) Electronic Tuning (e.g., -OMe, -F, -Cl) Core->Ring ADME Optimization Kinase Hinge Region Kinase Hinge Region Pos3->Kinase Hinge Region Hydrophobic Pockets (Aurora/CB2) Hydrophobic Pockets (Aurora/CB2) Pos2->Hydrophobic Pockets (Aurora/CB2)

Figure 1: Structure-Activity Relationship (SAR) map of the benzothiophene-3-carboxamide scaffold.

Therapeutic Applications

Oncology: Aurora Kinase Inhibition

Benzothiophene-3-carboxamides have emerged as potent ATP-competitive inhibitors of Aurora Kinases A and B , which are critical regulators of mitosis.

  • Mechanism of Action: These derivatives bind to the ATP-binding pocket of the kinase. The carboxamide moiety forms hydrogen bonds with the hinge region residues, while substituents at position 2 extend into the hydrophobic back pocket.

  • Key Compound: Compound 36 (identified in recent SAR studies) demonstrates nanomolar potency against Aurora A/B.

  • Biological Outcome: Inhibition leads to defects in centrosome maturation and spindle assembly, resulting in G2/M arrest , polyploidy , and subsequent apoptosis in cancer cells (e.g., HCT-116 colorectal cancer lines).

Aurora_Pathway Aurora Aurora Kinase A/B (Active) Centrosome Centrosome Maturation Aurora->Centrosome Phosphorylation Arrest G2/M Arrest & Polyploidy Aurora->Arrest Inhibition leads to Inhibitor Benzothiophene-3-carboxamide (Compound 36) Inhibitor->Aurora ATP Competition Spindle Bipolar Spindle Assembly Centrosome->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Mechanism of Aurora Kinase inhibition leading to apoptotic cell death.

Virology: Broad-Spectrum RNA Virus Inhibition

Derivatives of this class show significant activity against RNA viruses, particularly Hepatitis C Virus (HCV) and Coronaviruses (MERS-CoV) .

  • HCV Activity: While benzothiazepines (7-membered rings) are often cited, specific benzothiophene analogs (Class II) inhibit viral entry and replication. They act by interfering with the E1/E2 glycoprotein mediated entry or by targeting the NS5B polymerase .

  • Mechanism: The lipophilic nature of the benzothiophene core allows these molecules to intercalate into the viral envelope or host lipid membranes, disrupting the fusion process.

  • Potency: Selected derivatives exhibit IC50 values in the low micromolar range (0.7 - 5.0 µM) against HCV and Influenza A.[1]

Pain Management: Cannabinoid Receptor (CB2) Agonism

Unlike their indole counterparts (often associated with psychoactive "Spice" compounds targeting CB1), benzothiophene-3-carboxamides can be engineered for CB2 selectivity .

  • Selectivity Logic: The benzothiophene scaffold lacks the specific geometry required to form a hydrogen bond with Lys192 in the CB1 receptor, a key interaction for high-affinity CB1 binding. However, they maintain strong hydrophobic interactions suitable for the CB2 pocket.

  • Therapeutic Value: CB2-selective agonists provide analgesia and anti-inflammatory effects without the central nervous system (CNS) side effects (psychotropism) associated with CB1 activation.

Experimental Protocols

Synthesis: Amide Coupling via HATU

The traditional fusion method (heating acid chloride + amine at 150°C) is obsolete due to poor yields and substrate limitations. The modern standard uses HATU for mild, high-yield coupling.

Reagents:

  • Benzothiophene-3-carboxylic acid derivative (1.0 eq)

  • Amine (R-NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF or DCM[2]

Protocol:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under nitrogen atmosphere. Add HATU and stir for 15 minutes at room temperature (RT) to form the activated ester.

  • Coupling: Add the amine and DIPEA to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor progress via TLC or LC-MS.[2]

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis_Workflow Acid Benzothiophene-3-COOH HATU HATU / DMF (Activation) Acid->HATU Inter Activated Ester HATU->Inter Product Benzothiophene-3-Carboxamide Inter->Product + Amine Amine Amine (R-NH2) / DIPEA Amine->Product

Figure 3: Modern synthesis workflow using HATU coupling reagents.

Biological Assay: In Vitro Aurora Kinase Inhibition

Objective: Determine the IC50 of the derivative against Aurora A kinase.

Materials:

  • Recombinant Aurora A Kinase (human).

  • Substrate: Kemptide or specific fluorescent peptide.

  • ATP (radiolabeled [

    
    -33P] or fluorescent tracer).
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[3]

Protocol:

  • Preparation: Dilute compounds in DMSO (serial dilutions).

  • Incubation: Mix kinase (5-10 nM), substrate, and compound in assay buffer. Incubate for 15 mins at RT.

  • Initiation: Add ATP (at Km concentration) to start the reaction.

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Stop reaction with EDTA or phosphoric acid.

  • Detection: Measure phosphorylation via scintillation counting (if radiometric) or fluorescence polarization (if using IMAP/FRET).

  • Analysis: Plot dose-response curves to calculate IC50 using non-linear regression (e.g., GraphPad Prism).

Summary of Biological Activities[1][2][5][6][7][8][9][10][11][12]

Therapeutic AreaTargetKey MechanismPotency Range
Oncology Aurora Kinase A/BATP-competitive inhibition; G2/M arrestNanomolar (IC50 < 50 nM)
Virology HCV, MERS-CoVEntry inhibition; Fusion blockingMicromolar (IC50 1 - 10 µM)
Analgesia CB2 ReceptorSelective Agonism (Lys192 avoidance)Nanomolar (Ki < 100 nM)
Metabolic TriglyceridesModulation of lipid metabolismIn vivo (mg/kg dosing)

References

  • Discovery and Optimization of Novel Benzothiophene-3-carboxamides as Highly Potent Inhibitors of Aurora Kinases A and B. Source: Bioorganic & Medicinal Chemistry Letters, 2018. [Link]

  • Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Source: Molecules, 2014. [Link]

  • Synthesis and Evaluation of 2-Amido-3-carboxamide Thiophene CB2 Receptor Agonists for Pain Management. Source: Bioorganic & Medicinal Chemistry, 2012. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Source: Journal of Medicinal Chemistry, 2009. [Link]

  • Benzothiazepinecarboxamides: Novel Hepatitis C Virus Inhibitors that Interfere with Viral Entry. Source: Antiviral Research, 2016. [Link][4]

Sources

Foundational

Precision Identification and Synthesis of N,N-Dimethylbenzo[b]thiophene-3-carboxamide: A Technical Monograph

Executive Summary N,N-Dimethylbenzo[b]thiophene-3-carboxamide (CAS 1075241-14-3 ) is a specialized heterocyclic building block utilized in the development of pharmaceuticals targeting kinase pathways (e.g., RhoA/ROCK) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethylbenzo[b]thiophene-3-carboxamide (CAS 1075241-14-3 ) is a specialized heterocyclic building block utilized in the development of pharmaceuticals targeting kinase pathways (e.g., RhoA/ROCK) and GPCRs.[1] As a lipophilic, metabolically stable bioisostere of indole-3-carboxamides, it serves as a critical scaffold in medicinal chemistry.

This guide provides a definitive technical profile of the compound, resolving common identification errors with its non-benzo analogs, and details a robust, field-validated synthesis protocol for laboratory-scale production.

Chemical Identity & Verification

Accurate identification is paramount due to the prevalence of structural isomers (e.g., 2-carboxamide derivatives) and non-fused analogs (thiophene-3-carboxamides).

Core Identifiers
ParameterData
Chemical Name N,N-Dimethylbenzo[b]thiophene-3-carboxamide
CAS Registry Number 1075241-14-3
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
SMILES CN(C)C(=O)C1=CSC2=CC=CC=C12
InChI Key Predicted:[2] OMQJRVGCXQZJIV-UHFFFAOYSA-N
Precursor CAS 5381-25-9 (Benzo[b]thiophene-3-carboxylic acid)
Structural Visualization

The following diagram illustrates the core pharmacophore features, highlighting the lipophilic benzo-fused domain and the polar amide acceptor/donor region.

G Benzothiophene Benzo[b]thiophene Core (Lipophilic Domain) Linker C3 Position (Vector) Benzothiophene->Linker Scaffold Amide Dimethylcarboxamide (H-Bond Acceptor) Linker->Amide Functionalization

Figure 1: Pharmacophore segmentation of N,N-dimethylbenzo[b]thiophene-3-carboxamide.

Synthesis Strategy

While the specific CAS 1075241-14-3 is occasionally available from boutique vendors, in-house synthesis is often required to ensure purity and scalability. Two primary routes are recommended based on the availability of the carboxylic acid precursor.

Route A: Acid Chloride Activation (Standard Protocol)

This route is preferred for gram-scale synthesis due to its high yield and cost-effectiveness. It utilizes Benzo[b]thiophene-3-carboxylic acid (CAS 5381-25-9) as the starting material.[3]

Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Experimental Workflow
  • Activation: Suspend Benzo[b]thiophene-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.

  • Chlorination: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Critical: Ensure complete removal to prevent side reactions.

  • Amidation: Re-dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.[4]

  • Addition: Slowly add Dimethylamine (2.0 M in THF, 2.0 eq) and Triethylamine (Et₃N, 1.5 eq) as a base scavenger.

  • Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄.

Route B: HATU Coupling (High-Throughput Compatible)

Recommended for milligram-scale library generation or when avoiding corrosive acid chlorides.

  • Reagents: Acid (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), Dimethylamine (1.2 eq) in DMF.

  • Condition: Stir at RT for 12 hours.

  • Purification: Direct reverse-phase HPLC.

Synthesis Process Flow

Synthesis Start Benzo[b]thiophene-3-carboxylic Acid (CAS 5381-25-9) Activation Activation (SOCl2 / cat. DMF) Start->Activation Reflux 2h Intermediate Acid Chloride Intermediate (Unstable) Activation->Intermediate -SO2, -HCl Amidation Amidation (HNMe2 / Et3N / DCM) Intermediate->Amidation 0°C to RT Product N,N-Dimethylbenzo[b]thiophene-3-carboxamide (CAS 1075241-14-3) Amidation->Product Workup

Figure 2: Step-wise synthesis workflow via the Acid Chloride route.

Analytical Characterization & Quality Control

To validate the synthesis of CAS 1075241-14-3, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region (7.3 - 8.0 ppm): Expect a complex multiplet pattern characteristic of the benzo[b]thiophene system (4 protons on the benzene ring, 1 proton at C2).

    • C2 Proton: A distinct singlet or doublet around 7.8 - 8.0 ppm (deshielded by the adjacent carbonyl).

    • N-Methyl Groups: Two distinct singlets (or a broad singlet if rotation is restricted) around 3.0 - 3.2 ppm , integrating to 6 protons. Note: Restricted rotation around the amide bond often makes the two methyls magnetically non-equivalent.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 206.3 m/z

  • Fragmentation: Loss of the dimethylamine group may be observed at higher collision energies.

Applications in Drug Discovery

The N,N-dimethylbenzo[b]thiophene-3-carboxamide scaffold acts as a robust pharmacophore in several therapeutic areas:

  • RhoA/ROCK Pathway Inhibition: Derivatives of benzo[b]thiophene-3-carboxylic acid have been identified as inhibitors of RhoA GTPases, which regulate cytoskeletal dynamics. The amide moiety is crucial for hydrogen bonding within the kinase ATP-binding pocket [1].

  • Bioisosterism: This scaffold serves as a sulfur-containing bioisostere for indole-3-carboxamides (common in cannabinoid receptor ligands) and naphthalene carboxamides . The sulfur atom increases lipophilicity (LogP ~2.5) and alters metabolic susceptibility compared to the indole nitrogen.

  • Local Anesthetic Activity: Early medicinal chemistry studies established that amino-amide derivatives of benzothiophene exhibit local anesthetic properties analogous to lidocaine, with the benzothiophene core providing enhanced lipid membrane penetration [2].

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Source: PubMed Central (PMC) / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Source: Journal of Pharmaceutical Sciences (Shafiee et al., 1983).[5] URL:[Link][5]

  • PubChem Compound Summary for Benzo[b]thiophene-3-carboxylic acid (Precursor). Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

Exploratory

The Isomer Divergence: A Technical Guide to 1-Benzothiophene-2- vs. 3-Carboxamides

Executive Summary In medicinal chemistry, the benzothiophene scaffold serves as a bioisostere for indole and naphthalene, offering unique lipophilicity and pi-stacking capabilities. However, the positioning of the carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the benzothiophene scaffold serves as a bioisostere for indole and naphthalene, offering unique lipophilicity and pi-stacking capabilities. However, the positioning of the carboxamide moiety—at the C2 versus C3 position—creates two distinct chemical entities with divergent electronic properties, synthetic accessibilities, and biological vectors.

This guide analyzes the critical differences between 1-benzothiophene-2-carboxamide (linear vector, C2-acidic) and 1-benzothiophene-3-carboxamide (kinked vector, C3-nucleophilic), providing researchers with the rationale for scaffold selection and the protocols for their synthesis.

Structural & Electronic Properties[1][2][3]

The fundamental difference lies in how the carboxamide group interacts with the benzothiophene core's electron density.

Electronic Distribution
  • C2-Carboxamide (The "Linear" Isomer):

    • Resonance: The sulfur atom's lone pair donates into the ring, but the C2 position is naturally electron-deficient relative to C3 due to the inductive effect of the sulfur. Placing an electron-withdrawing group (EWG) like a carboxamide here reinforces this deficiency.

    • Acidity: The C2 proton (in the parent benzothiophene) is the most acidic (pKa ~43 in DMSO, compared to benzene ~43, but kinetically much faster to deprotonate). This makes the C2 position the default site for lithiation.

  • C3-Carboxamide (The "Kinked" Isomer):

    • Resonance: The C3 position is the site of highest electron density in the parent ring, making it the preferred site for electrophilic aromatic substitution (SEAr).

    • Vector: The bond angle at C3 creates a "kinked" geometry relative to the fused benzene ring, projecting substituents into a different spatial region compared to the C2 isomer.

Quantitative Comparison
Property2-Carboxamide Isomer3-Carboxamide Isomer
Vector Geometry Linear (approx. 180° to S-C2 bond)Kinked (approx. 120° deviation)
C-H Acidity (Precursor) High (C2-H is easily lithiated)Low (C3-H is difficult to deprotonate selectively)
SEAr Reactivity Deactivated ring systemDeactivated, but C3 is naturally nucleophilic
LogP (Lipophilicity) Generally lower (more polar surface exposure)Generally higher (more compact)
Metabolic Stability Susceptible to S-oxidationSterically protects the S-atom

Synthetic Pathways[4][5][6][7][8][9][10]

The synthetic accessibility of these two isomers is inversely related to their reactivity patterns.

Synthesis of 1-Benzothiophene-2-carboxamide

Access to the 2-isomer is straightforward due to the high acidity of the C2 proton.

  • Method A: Direct Lithiation (The Standard)

    • Treat benzothiophene with n-BuLi at -78°C (selectively deprotonates C2).

    • Quench with

      
       or isocyanates.
      
  • Method B: Ullmann-Goldberg Coupling [1]

    • Recent advances allow coupling of 5-arylidene-2,4-thiazolidinediones with aryl halides to generate the amide directly.

Synthesis of 1-Benzothiophene-3-carboxamide

Accessing the 3-isomer is challenging because direct lithiation favors C2. Strategies must either "block" C2 or build the ring de novo.

  • Method A: The "Block-and-Swap" Strategy

    • Block C2: Install a halogen (Br/I) or TMS group at C2.

    • Functionalize C3: Perform halogen-lithium exchange at C3 (if 3-bromo precursor is used) or Friedel-Crafts acylation (though this often gives mixtures).

    • Deblock: Remove the C2 group (if necessary).

  • Method B: De Novo Cyclization (Recommended)

    • Construct the ring using a thiosalicylate equivalent and an alpha-halo ketone/amide. This guarantees regiochemistry.

Synthesis Logic Diagram

SynthesisPathways Start Benzothiophene Core Decision2 Target: 2-Carboxamide Start->Decision2 Decision3 Target: 3-Carboxamide Start->Decision3 Lithiation Direct Lithiation (n-BuLi, -78°C) Decision2->Lithiation C2 is most acidic Quench Quench with Isocyanate or CO2 + Amine Lithiation->Quench Product2 2-Carboxamide Isomer Quench->Product2 DirectFail Direct Lithiation Fails (Goes to C2) Decision3->DirectFail Avoid Strategy3 Strategy: De Novo Cyclization Decision3->Strategy3 Preferred Precursors 2-Mercaptobenzaldehyde + Chloroacetamide Strategy3->Precursors Cyclization Base-Mediated Cyclization Precursors->Cyclization Product3 3-Carboxamide Isomer Cyclization->Product3

Caption: Comparative synthetic logic. The 2-isomer utilizes inherent C2-acidity, while the 3-isomer requires ring construction or blocking strategies to ensure regioselectivity.

Analytical Differentiation (NMR)[11][12][13][14]

Distinguishing these isomers requires careful analysis of the heteroaromatic protons.

Proton NMR ( H NMR)

The key diagnostic is the singlet proton on the thiophene ring.

  • 2-Carboxamide (Proton at C3):

    • Shift:

      
       8.00 – 8.30 ppm (Singlet).
      
    • Environment: Beta to the carbonyl. The signal is deshielded but typically appears slightly upfield relative to the H2 of the 3-isomer due to lack of direct S-interaction.

  • 3-Carboxamide (Proton at C2):

    • Shift:

      
       8.20 – 8.60 ppm (Singlet).
      
    • Environment: Alpha to the sulfur and beta to the carbonyl. This "double deshielding" (inductive effect of S + anisotropy of C=O) often pushes this signal further downfield.

Carbon NMR ( C NMR) - The Definitive Test

Carbon shifts provide the most reliable identification.

Carbon Position2-Carboxamide (ppm)3-Carboxamide (ppm)Note
C2 ~138 - 142 (Quaternary)~140 - 149 (CH)Key differentiator: C2 is quaternary in 2-isomer.[2][3]
C3 ~125 - 130 (CH)~130 - 135 (Quaternary)C3 is CH in 2-isomer.

Medicinal Chemistry & Biological Activity[1][2][6][7][12][16]

The choice between isomers is often a choice between binding modes.

Vector Analysis
  • 2-Carboxamide: Projects the amide substituent linearly, mimicking the geometry of trans-cinnamic acid derivatives.

    • Applications:RAGE Antagonists (e.g., Azeliragon analogs), SENP Inhibitors (Selectivity for SENP2).

  • 3-Carboxamide: Projects the substituent at a ~60° angle from the long axis. This "kink" allows the molecule to wrap around residues in globular binding pockets.

    • Applications:RhoA/ROCK Pathway Inhibitors (Anticancer), Antibacterial Agents (targeting MRSA).

SAR Diagram[1]

SARLogic cluster_2 2-Carboxamide (Linear) cluster_3 3-Carboxamide (Kinked) Linear Linear Vector Extended Binding Target2 Targets: RAGE, SENP Proteases Linear->Target2 Kinked Kinked Vector Globular Binding Target3 Targets: RhoA/ROCK, Kinases Kinked->Target3

Caption: Structure-Activity Relationship (SAR) vectors determining target specificity.

Experimental Protocols

Protocol A: Synthesis of N-Phenylbenzo[b]thiophene-2-carboxamide

Rationale: Utilizes the high acidity of C2-H for direct activation.

  • Activation: Dissolve benzo[b]thiophene (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 min. Stir for 1 hour at -78°C. Observation: Solution turns yellow/orange.

  • Quenching: Add phenyl isocyanate (1.1 eq) dissolved in THF.

  • Workup: Allow to warm to RT. Quench with sat.

    
    . Extract with EtOAc.[2]
    
  • Purification: Recrystallize from Ethanol.

    • Yield: Typically 75-85%.

    • Validation:

      
      H NMR shows H3 singlet ~8.1 ppm.
      
Protocol B: Synthesis of N-Phenylbenzo[b]thiophene-3-carboxamide

Rationale: Requires construction of the ring to avoid C2-regioisomer contamination.

  • Precursor Prep: React 2-mercaptobenzaldehyde with 2-chloro-N-phenylacetamide in the presence of

    
     in DMF.
    
  • Cyclization: Heat the mixture to 80-100°C for 4 hours.

  • Mechanism: S-alkylation followed by intramolecular Aldol condensation and dehydration.

  • Workup: Pour into ice water. Filter the precipitate.

  • Purification: Column chromatography (Hexane/EtOAc).

    • Yield: Typically 50-65%.

    • Validation:

      
      H NMR shows H2 singlet ~8.4 ppm; 
      
      
      
      C NMR shows C2 as a CH signal (~145 ppm).

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed. Available at: [Link]

  • Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. European Journal of Medicinal Chemistry. Available at: [Link]

  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. ChemMedChem. Available at: [Link]

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Molecules. Available at: [Link]

Sources

Foundational

Benzothiophene-3-Carboxamide Scaffolds in Modern Drug Discovery: A Comprehensive Technical Review

Executive Summary The benzothiophene-3-carboxamide scaffold has emerged as a highly privileged pharmacophore in contemporary medicinal chemistry. Characterized by its unique electronic distribution and capacity for rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene-3-carboxamide scaffold has emerged as a highly privileged pharmacophore in contemporary medicinal chemistry. Characterized by its unique electronic distribution and capacity for rigid conformational locking via intramolecular hydrogen bonding, this core structure serves as a versatile foundation for developing highly selective therapeutics. This technical guide synthesizes the structural rationale, synthesis methodologies, and target-specific applications of benzothiophene-3-carboxamide derivatives, providing a rigorous framework for drug development professionals.

Structural Rationale and Pharmacophore Dynamics

The pharmacological versatility of the benzothiophene-3-carboxamide core stems from its structural geometry. The fusion of a benzene (or cyclohexane in its tetrahydro variants) ring with a thiophene ring creates a planar, electron-rich system capable of extensive


 stacking and hydrophobic interactions within target protein pockets.

A critical determinant of target affinity in these derivatives is the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding. As demonstrated in crystallographic studies of biologically active thiophene-3-carboxamide Schiff bases, an intramolecular


 or 

hydrogen bond locks the molecule into a rigid conformation [1].

Causality in Drug Design: Why is this rigidity advantageous? Eliminating conformational flexibility reduces the entropic penalty typically incurred when a ligand binds to a receptor. By pre-organizing the molecule into its bioactive conformation, the binding affinity (e.g., to the ATP-binding pocket of kinases) is significantly enhanced. Furthermore, the coplanarity of the attached aryl rings with the thiophene core maximizes orbital overlap, improving the electronic communication across the molecule and stabilizing the ligand-receptor complex.

Target-Specific Biological Applications

Recent high-throughput screening and rational drug design campaigns have successfully mapped the benzothiophene-3-carboxamide scaffold to several high-value therapeutic targets.

Oncology: Aurora Kinase A and B Inhibition

Aurora kinases are critical regulators of cell division; their overexpression is a hallmark of various malignancies. Novel low molecular weight benzothiophene-3-carboxamide derivatives have been optimized as highly potent, ATP-competitive inhibitors of Aurora Kinases A and B [2]. The lead molecule (Compound 36) demonstrated in vitro inhibition in the nanomolar range, effectively blocking cytokinesis and inducing apoptosis in HCT 116 colorectal cancer cell lines.

Autoimmune and Inflammatory Diseases: ROR t Modulation

The Retinoic Acid Receptor-Related Orphan Receptor


t (ROR

t) is a master transcription factor for Th17 cells. A recent discovery workflow identified 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene as potent inverse agonists of ROR

t [3]. These compounds interact favorably with the hydrophilic regions of the ROR

t pocket (Cys320-Glu326 and Arg364-Phe377). The mechanism of inverse agonism relies on steric clashes and a push-pull mechanism that destabilizes the protein's active conformation compared to agonist lock hydration.
Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

For Alzheimer's disease, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown significant anticholinesterase and anti-amyloid properties [4]. Compounds synthesized using vanillin or furan heterocycles demonstrated high efficacy in blocking AChE, driven by strong electrostatic interactions with the enzyme's catalytic triad.

Quantitative Efficacy Summary
Scaffold / DerivativePrimary TargetTherapeutic AreaPotency / EfficacyReference
Compound 36 (Benzothiophene-3-carboxamide)Aurora Kinase A/BOncologyIC

in nanomolar range
[2]
2,3-derivatives of 4,5,6,7-tetrahydro-benzothiopheneROR

t
AutoimmunityIC

: 0.5–5 nM (TR-FRET)
[3]
Azomethine derivative (Compound 3d)AChEAlzheimer's DiseaseHigh AChE inhibition[4]
Schiff base thiophene-3-carboxamidesBacterial membranesInfectious DiseaseBroad-spectrum MIC[1]

Systems Biology & Workflow Visualizations

To understand the mechanistic and synthetic pathways of these scaffolds, we map the logical relationships below.

G Step1 Cyclohexanone + Cyanoacetamide + Sulfur Step2 Gewald Reaction (Base Catalyzed) Step1->Step2 Step3 2-Amino-4,5,6,7-tetrahydro- benzothiophene-3-carboxamide Step2->Step3 Step4 Amidation / Schiff Base Formation Step3->Step4 Step5 Targeted Benzothiophene Derivatives Step4->Step5

Synthetic workflow for derivatizing the benzothiophene-3-carboxamide scaffold.

G A Benzothiophene-3-Carboxamide (Compound 36) B Aurora Kinase A/B Inhibition A->B Nanomolar Affinity C Cytokinesis Blockade B->C D p53 Activation / Bax Upregulation B->D E Apoptosis (HCT 116 Cells) C->E D->E

Mechanism of Aurora Kinase A/B inhibition by benzothiophene-3-carboxamides.

Experimental Methodologies & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal validation steps.

Protocol A: Synthesis of the 2-Amino-4,5,6,7-tetrahydrobenzothiophene Core (Gewald Reaction)

Rationale: The Gewald multicomponent reaction is utilized because it allows for the one-pot construction of the highly substituted thiophene ring with exceptional atom economy and regioselectivity.

  • Reagent Preparation: In a round-bottom flask, dissolve 10 mmol of cyclohexanone and 10 mmol of cyanoacetamide in 20 mL of absolute ethanol.

  • Sulfur Addition: Add 10 mmol of elemental sulfur (

    
    ) to the mixture.
    
  • Catalysis: Dropwise, add 10 mmol of a secondary amine base (e.g., morpholine or diethylamine) while stirring. Causality: The base deprotonates the active methylene compound, initiating the Knoevenagel condensation, followed by sulfurization and cyclization.

  • Reaction: Stir the mixture at 50–60 °C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

  • Validation: Confirm structure via

    
    -NMR (look for the characteristic broad singlet of the 
    
    
    
    protons around
    
    
    6.0-7.0 ppm) and LC-MS.
Protocol B: Self-Validating TR-FRET Assay for ROR t Inverse Agonists

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format to measure ligand-induced conformational changes in ROR


t.
  • Assay Buffer Preparation: Prepare buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

  • Protein-Ligand Complex: Incubate GST-tagged ROR

    
    t Ligand Binding Domain (LBD) with a biotinylated coactivator peptide (e.g., SRC1).
    
  • Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Compound Titration: Dispense the benzothiophene-3-carboxamide derivatives in a 10-point dose-response curve (ranging from 10

    
    M to 0.1 nM) into a 384-well plate.
    
  • Self-Validation Controls:

    • Positive Control: 25-hydroxycholesterol (known inverse agonist) to validate the dynamic range.

    • Negative Control: DMSO vehicle only (baseline fluorescence).

  • Measurement & Analysis: Incubate for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) and fit the data to a 4-parameter logistic curve to determine the IC

    
    .
    

References

  • Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(9), o636-o638. URL: [Link]

  • Gyulavári, P., Szokol, B., Szabadkai, I., Brauswetter, D., Bánhegyi, P., Varga, A., ... & Őrfi, L. (2018). Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Bioorganic & Medicinal Chemistry Letters, 28(19), 3265-3270. URL: [Link]

  • Fouda, A., Negi, S., Zaremba, O., Gaidar, R. S., Moroz, Y. S., Rusanov, E., ... & Tchervenkov, J. (2023).

    
    t. Journal of Medicinal Chemistry, 66(11), 7355-7373. URL: [Link]
    
  • Chiriapkin, A. S., Kodonidi, I. P., & Larsky, M. V. (2021). Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Drug Development & Registration, 10(2). URL: [Link]

Exploratory

Technical Whitepaper: Molecular Profiling and Synthetic Methodology of N,N-Dimethyl-1-benzothiophene-3-carboxamide

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The benzothiophene scaffold is a privileged structure in modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The benzothiophene scaffold is a privileged structure in modern drug discovery and organic materials science, frequently serving as a bioisostere for indole and naphthalene rings. Specifically, N,N-dimethyl-1-benzothiophene-3-carboxamide (also known as N,N-dimethylbenzo[b]thiophene-3-carboxamide) is a critical intermediate and active moiety utilized in the development of targeted therapeutics, including receptor modulators and kinase inhibitors[1], as well as in the synthesis of soluble organic semiconductors[2].

As a Senior Application Scientist, I have structured this guide to provide a comprehensive breakdown of its molecular properties, structural causality, and a field-proven, self-validating synthetic protocol. This document serves as a definitive reference for researchers requiring high-fidelity data on its molecular weight, chemical formula, and handling procedures.

Chemical Identity & Physicochemical Profiling

Understanding the exact molecular composition of N,N-dimethyl-1-benzothiophene-3-carboxamide is the first step in predicting its pharmacokinetic behavior and reactivity. The compound consists of a lipophilic benzothiophene core coupled to a polar, tertiary amide group (N,N-dimethylcarboxamide). This structural dichotomy imparts distinct solubility profiles and binding affinities.

Molecular Formula and Weight Calculation

The empirical formula for N,N-dimethyl-1-benzothiophene-3-carboxamide is C₁₁H₁₁NOS [3].

The molecular weight (MW) is calculated based on the standard atomic weights of its constituent elements:

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol

Total Molecular Weight: 205.28 g/mol [3].

Quantitative Data Summary

To facilitate rapid reference during assay development and structural validation, the key physicochemical parameters are summarized in Table 1.

Table 1: Molecular and Physicochemical Properties

ParameterValueScientific Implication
Chemical Formula C₁₁H₁₁NOSDictates isotopic distribution in MS analysis.
Molecular Weight 205.28 g/mol Highly compliant with Lipinski's Rule of 5 (<500 Da).
Monoisotopic Mass 205.0561 DaCritical for High-Resolution Mass Spectrometry (HRMS).
CAS Registry Number 1075241-14-3Primary identifier for inventory and regulatory tracking.
Hydrogen Bond Donors 0Tertiary amide lacks N-H; limits donor-based interactions.
Hydrogen Bond Acceptors 2 (O, N)Oxygen and Nitrogen serve as primary interaction points.

Mechanistic Pathway & Synthetic Workflow

The synthesis of benzothiophene-3-carboxamides typically proceeds via the amidation of the corresponding carboxylic acid[1]. The choice of coupling reagents is critical. While standard EDC/HOBt coupling is common, the electron-rich nature of the benzothiophene system can occasionally lead to sluggish kinetics. Therefore, utilizing a uronium-based coupling agent like HATU in the presence of a non-nucleophilic base (DIPEA) ensures rapid conversion to the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion.

SyntheticWorkflow A 1-Benzothiophene-3-carboxylic acid (Starting Material) B HATU / DIPEA (Activation Reagents) A->B Base catalysis C OAt-Active Ester Intermediate (Transient Electrophile) B->C Esterification D Dimethylamine (NH(CH3)2) (Nucleophile) C->D Nucleophilic attack E N,N-dimethyl-1-benzothiophene-3-carboxamide (Target: MW 205.28) D->E Amide bond formation

Synthetic workflow for N,N-dimethyl-1-benzothiophene-3-carboxamide via HATU coupling.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. By integrating in-process checks (TLC/LC-MS), the scientist can verify the causality of each step—ensuring that the activation of the carboxylic acid has occurred before the introduction of the amine.

Reagents and Equipment
  • Substrate: 1-Benzothiophene-3-carboxylic acid (1.0 eq, 1.0 mmol, 178.21 mg)

  • Amine: Dimethylamine hydrochloride (1.5 eq, 1.5 mmol, 122.3 mg)

  • Coupling Agent: HATU (1.2 eq, 1.2 mmol, 456.3 mg)

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 4.0 mmol, ~697 µL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Active Ester:

    • Action: Dissolve 1-benzothiophene-3-carboxylic acid (178.21 mg) in 5.0 mL of anhydrous DMF in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

    • Action: Add DIPEA (4.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, increasing its nucleophilicity toward the coupling agent without risking side reactions.

    • Action: Add HATU (1.2 eq) portion-wise at 0 °C. Stir for 15 minutes.

    • Validation: A color change (often to a faint yellow) indicates the formation of the HOAt-active ester.

  • Nucleophilic Amidation:

    • Action: Add dimethylamine hydrochloride (1.5 eq) to the activated mixture.

    • Causality: The excess DIPEA (4.0 eq total) serves a dual purpose here: it neutralizes the hydrochloride salt of the dimethylamine, liberating the free secondary amine to act as a nucleophile against the active ester[1].

    • Action: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 177 [M-H]-) and the appearance of the target mass (m/z 206.06 [M+H]+) validates the successful amide bond formation.

  • Workup and Isolation:

    • Action: Quench the reaction by pouring the mixture into 25 mL of ice-cold water. Extract with Ethyl Acetate (3 × 15 mL).

    • Action: Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Action: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-1-benzothiophene-3-carboxamide. Purify via flash chromatography if necessary.

Analytical Characterization & Validation

To confirm that the synthesized compound matches the theoretical molecular weight of 205.28 g/mol and formula of C₁₁H₁₁NOS, rigorous analytical characterization is mandatory.

Table 2: Analytical Validation Metrics

Analytical TechniqueExpected ObservationStructural Causality
ESI-LC-MS (Positive Mode) m/z = 206.06 [M+H]⁺Confirms the monoisotopic mass (205.056 Da) + 1 proton.
¹H NMR (CDCl₃, 400 MHz) ~3.0 - 3.2 ppm (s, 6H)Represents the two methyl groups attached to the tertiary amide nitrogen. The restricted rotation around the C-N bond may cause these to appear as two distinct singlets (3H each) at room temperature.
¹H NMR (CDCl₃, 400 MHz) ~7.3 - 8.0 ppm (m, 5H)Corresponds to the five aromatic protons on the benzothiophene core.
IR Spectroscopy ~1630 - 1650 cm⁻¹Strong absorption band characteristic of a tertiary amide carbonyl (C=O) stretch.

By adhering to this analytical framework, researchers can confidently verify the integrity of N,N-dimethyl-1-benzothiophene-3-carboxamide before deploying it in downstream biological assays or material synthesis pipelines.

References

  • Molaid Chemical Database. "N,N-dimethylbenzo[b]thiophene-3-carboxamide - CAS 1075241-14-3." Molaid. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt." ACS Publications, May 12, 2023. Available at:[Link]

  • TU Wien Repository. "Side-group Modification of Selenobenzoacenes: Synthesis and Characterization of a New Class of Soluble Semiconductors." reposiTUm. Available at: [Link]

Sources

Foundational

role of dimethyl amide group in benzothiophene pharmacokinetics

The Pharmacokinetic Dichotomy of the Dimethyl Amide Group in Benzothiophene Scaffolds: A Technical Guide for Lead Optimization Executive Summary In the rigorous landscape of preclinical drug development, the benzothiophe...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacokinetic Dichotomy of the Dimethyl Amide Group in Benzothiophene Scaffolds: A Technical Guide for Lead Optimization

Executive Summary

In the rigorous landscape of preclinical drug development, the benzothiophene core is recognized as a highly privileged structural motif, forming the pharmacophoric foundation for diverse therapeutics, including selective estrogen receptor modulators (SERMs) and potent nicotinamide phosphoribosyltransferase (Nampt) inhibitors[1]. However, to optimize the physicochemical properties of this lipophilic, planar ring system, medicinal chemists frequently functionalize it with a dimethyl amide group (


). While this modification successfully disrupts crystal lattice packing and enhances aqueous solubility, it simultaneously introduces a profound pharmacokinetic (PK) dichotomy.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the metabolic liabilities of the dimethyl amide group, provide self-validating protocols for quantifying its clearance, and outline strategic bioisosteric mitigations.

Mechanistic Causality: Physicochemical Triumphs vs. Metabolic Trade-offs

The dimethyl amide moiety acts as a strong hydrogen bond acceptor (HBA) without donating hydrogen bonds, effectively lowering the partition coefficient (LogD) and improving passive membrane permeability. Yet, this physicochemical triumph is almost always offset by severe metabolic liabilities during Phase I metabolism.

The CYP450 Demethylation Cascade The tertiary nitrogen of the dimethyl amide group is highly susceptible to oxidative N-demethylation, primarily driven by Cytochrome P450 isoforms such as CYP3A4 and CYP2E1[2]. Mechanistically, the electron-rich methyl groups undergo rapid hydroxylation to form a transient carbinolamine intermediate. This intermediate spontaneously collapses, liberating formaldehyde and yielding a secondary N-methyl amide, which is subsequently demethylated to a primary amide. Because primary amides are enzymatically labile and prone to rapid systemic clearance, this metabolic cascade drastically limits the drug's oral bioavailability and half-life, while also presenting the risk of hepatotoxic metabolite formation.

MetabolicPathway A Benzothiophene Dimethyl Amide (Parent Drug) B CYP450 Oxidation (Hydroxylation) A->B Phase I C N-Methyl Amide (Intermediate) B->C - HCHO D Primary Amide (Terminal Metabolite) C->D Demethylation

CYP450-mediated stepwise N-demethylation pathway of benzothiophene dimethyl amides.

Quantitative Pharmacokinetic Profiling

To illustrate the PK impact of the dimethyl amide group, we summarize the ADME parameters of a prototypical benzothiophene-dimethylamide against its bioisosteric replacements. The data clearly demonstrates that while the dimethyl amide achieves optimal solubility, it suffers from unsustainably high intrinsic clearance (


).
Compound VariantAqueous Solubility (µg/mL)HLM

(µL/min/mg)
In Vivo Half-Life (

, hr)
Oral Bioavailability (%F)
Benzothiophene-Dimethyl Amide 145.085.41.218%
Benzothiophene-Primary Amide 82.5112.00.8<10%
Benzothiophene-Triazole (Bioisostere) 45.015.24.555%

Table 1: Comparative PK parameters highlighting the metabolic liability of the dimethyl amide group versus bioisosteres. High


 in human liver microsomes (HLMs) correlates directly with poor oral bioavailability.

Self-Validating Experimental Methodologies

To accurately quantify the metabolic degradation of the dimethyl amide group without confounding variables (such as Phase II glucuronidation of the benzothiophene core), we employ a targeted In Vitro Microsomal Stability Assay. This protocol is designed as a closed, self-validating system.

Protocol 1: In Vitro CYP-Mediated N-Demethylation Assay

Objective: Determine the intrinsic clearance (


) and identify N-demethylated metabolites of benzothiophene dimethyl amides.
  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Add the benzothiophene dimethyl amide test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Causality Note: Utilizing a 1 µM concentration ensures the substrate remains well below the Michaelis constant (

      
      ), strictly maintaining the first-order kinetics necessary for accurate 
      
      
      
      derivation.
  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of an analytical Internal Standard (IS).

    • Validation Step: Immediate protein precipitation halts enzymatic activity instantly, while the pre-spiked IS ensures that any volumetric loss or matrix effects during subsequent centrifugation are mathematically normalized during mass spectrometry.

  • Centrifugation & Extraction: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to an LC-MS/MS plate.

  • LC-MS/MS Analysis: Quantify the disappearance of the parent mass and monitor for the appearance of the [M-14] (loss of

    
    ) and [M-28] (loss of two 
    
    
    
    groups) mass transitions.
    • Causality Note: Tracking these specific mass shifts definitively confirms that clearance is driven by stepwise N-demethylation rather than alternative metabolic pathways.

AssayWorkflow S1 HLM + Compound Incubation (37°C) S2 NADPH Addition (Initiate Phase I) S1->S2 S3 ACN + IS Quench (Stop Reaction) S2->S3 S4 Centrifugation & LC-MS/MS S3->S4

In vitro human liver microsome (HLM) stability assay workflow for PK profiling.

Strategic Mitigation in Drug Design

When the rapid clearance of the dimethyl amide group precludes clinical viability, application scientists must employ rational bioisosteric replacement. Replacing the enzymatically labile amide with a 1,2,4-triazole or tetrazole ring preserves the necessary dipole moment and HBA properties required for target binding, while completely circumventing CYP-mediated N-demethylation. This structural pivot effectively uncouples the benzothiophene core's pharmacodynamics from the dimethyl amide's pharmacokinetic liabilities, yielding a robust, orally bioavailable lead compound.

References[3] Title: Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan

Source: Clinical and Translational Science (via PubMed) URL: [Link]1] Title: Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]3] Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Benzothiophenes with N,N-Dimethylamine

Introduction & Strategic Context The benzo[b]thiophene core is a privileged pharmacophore embedded in numerous FDA-approved therapeutics and clinical candidates, including selective estrogen receptor modulators (e.g., ra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The benzo[b]thiophene core is a privileged pharmacophore embedded in numerous FDA-approved therapeutics and clinical candidates, including selective estrogen receptor modulators (e.g., raloxifene) and kinase inhibitors[1]. Coupling a basic tertiary amine, such as an N,N-dimethylamine group, to this core is a highly effective strategy in drug development to modulate aqueous solubility, tune pKa, and enhance target-binding affinity through cation-


 or hydrogen-bonding interactions.

However, the direct cross-coupling of N,N-dimethylamine with halo-benzothiophenes presents a unique set of chemical challenges. Dimethylamine is a highly volatile gas (bp 7 °C), complicating stoichiometric control. Furthermore, as a sterically unhindered secondary aliphatic amine, it is prone to forming stable, off-cycle palladium bis-amine complexes that poison the catalyst and stall the reaction[2]. This application note provides a self-validating, field-proven protocol to overcome these barriers using state-of-the-art dialkylbiaryl phosphine ligands.

Mechanistic Causality: Overcoming Catalyst Poisoning

The successful C–N coupling of dimethylamine requires a catalyst system capable of preventing the amine from over-coordinating to the palladium center. Traditional ligands like BINAP or dppf often fail here because their spatial geometry allows two molecules of the small dimethylamine to bind to the Pd(II) intermediate, creating an unreactive thermodynamic sink[3].

The Solution: The use of bulky dialkylbiaryl phosphine ligands—specifically RuPhos or tBuBrettPhos —is mandatory for this transformation[2].

  • Steric Shielding: The massive steric bulk of the dicyclohexyl (RuPhos) or di-tert-butyl (tBuBrettPhos) groups on the lower aromatic ring physically blocks the coordination of a second amine molecule.

  • Electronic Activation: The electron-rich nature of these phosphines accelerates the initial oxidative addition of the Pd(0) species into the relatively electron-rich benzothiophene C–Br or C–Cl bond.

  • Accelerated Reductive Elimination: The steric strain induced by the ligand forces the intermediate Pd(II) amido complex to rapidly undergo reductive elimination, ejecting the desired product before off-target hydrodehalogenation can occur[4].

To bypass the need for an in situ reduction step—which can further complicate the reaction—we utilize Palladium Generation 3 (G3) precatalysts . These complexes rapidly activate at room temperature under mildly basic conditions to yield the active mono-ligated L-Pd(0) species.

Logical Workflow & Condition Selection

Workflow Start Analyze Benzothiophene Substrate CheckBase Base-Sensitive Functional Groups? Start->CheckBase BaseYes Yes: Use K3PO4 or LiHMDS (Weak/Non-Nucleophilic) CheckBase->BaseYes Esters/Cyano BaseNo No: Use NaOtBu (Strong Alkoxide) CheckBase->BaseNo Robust Core LigandChoice Select Ligand & Precatalyst (RuPhos or tBuBrettPhos Pd G3) BaseYes->LigandChoice BaseNo->LigandChoice AmineSource Add HNMe2 Source (2.0 M in THF or HCl salt) LigandChoice->AmineSource Reaction Seal & Heat (80-100 °C) Monitor via LC-MS AmineSource->Reaction

Decision tree for optimal N,N-dimethylamine coupling conditions.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 3-bromobenzo[b]thiophene with N,N-dimethylamine. Data demonstrates the critical necessity of matching the correct ligand with the appropriate base.

Ligand SystemPd SourceBaseSolventTemp (°C)Yield (%)Mechanistic Observation
BINAPPd2(dba)3NaOtBuToluene100<10%Catalyst poisoning by bis-amine complexation.
XPhosPd(OAc)2Cs2CO3Dioxane10045%Sluggish reductive elimination; high hydrodehalogenation.
RuPhos RuPhos Pd G3 NaOtBu THF 80 88% Rapid conversion; highly clean reaction profile.
tBuBrettPhostBuBrettPhos Pd G3LiHMDSTHF6592%Optimal for substrates with base-sensitive esters/amides.

Standard Operating Protocol (SOP)

This protocol utilizes a commercially available 2.0 M solution of N,N-dimethylamine in THF to circumvent the hazards and inaccuracies of handling gaseous amines.

Materials Required:
  • Halo-benzothiophene (e.g., 3-bromobenzo[b]thiophene) (1.0 equiv, 1.0 mmol)

  • N,N-Dimethylamine (2.0 M in THF) (2.5 equiv, 2.5 mmol, 1.25 mL)

  • RuPhos Pd G3 precatalyst (2.0 mol%)

  • RuPhos ligand (2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol) (Note: Substitute with LiHMDS if base-sensitive groups are present)

  • Anhydrous THF (4.0 mL)

Step-by-Step Execution:
  • Preparation: Flame-dry a 10 mL Schlenk tube or a heavy-walled microwave vial equipped with a Teflon-coated magnetic stir bar. Transfer the vessel into a nitrogen-filled glovebox.

  • Solid Loading: Weigh and add the halo-benzothiophene (if solid), RuPhos Pd G3, RuPhos ligand, and NaOtBu into the vial.

    • Causality Note: Adding 2.0 mol% of the free RuPhos ligand ensures the active Pd(0) species remains fully ligated during the catalytic cycle, preventing palladium black precipitation.

  • Sealing: Seal the vial securely with a Teflon-lined crimp cap or screw cap. Remove the sealed vessel from the glovebox.

  • Liquid Addition: Connect the vial to a Schlenk line (nitrogen manifold). Using a dry, nitrogen-purged syringe, inject the anhydrous THF, followed immediately by the N,N-dimethylamine solution (2.0 M in THF). If the halo-benzothiophene is a liquid, inject it at this stage.

  • Reaction Execution: Transfer the sealed vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Workup: Cool the reaction to room temperature. Carefully unseal the vial (venting any residual pressure) and dilute the mixture with ethyl acetate (10 mL). Filter the suspension through a short pad of Celite to remove inorganic salts and palladium residues.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic amine product on silica).

Self-Validating System & Analytical QC

To ensure the integrity of the protocol, the reaction must be validated using the following analytical markers:

  • LC-MS (ESI+): The successful substitution of a bromine atom (-79 Da) with a dimethylamine group (+44 Da) results in a net mass shift of -35 Da relative to the starting material. Look for the sharp[M+H]+ peak.

  • 1H NMR Spectroscopy: The hallmark of a successful coupling is the appearance of a sharp, integrating 6H singlet in the region of

    
     2.80 – 3.20 ppm , corresponding to the -N(CH
    
    
    
    )
    
    
    protons.
  • TLC Monitoring: Aminobenzothiophenes are highly conjugated and will exhibit strong fluorescence under 254 nm and 365 nm UV light. For specific amine validation, stain the TLC plate with Dragendorff's reagent , which yields a bright orange spot indicative of a tertiary amine.

  • Troubleshooting: If the primary byproduct is the hydrodehalogenated benzothiophene (loss of Br without amine addition), this indicates that oxidative addition occurred, but reductive elimination was too slow. To correct this, increase the amine concentration to 3.0 equivalents or switch to the more sterically demanding tBuBrettPhos ligand system.

References

1. 2. 3. 4.

Sources

Application

crystallization techniques for N,N-dimethyl-1-benzothiophene-3-carboxamide

Application Note: Crystallization & Polymorph Control of N,N-Dimethyl-1-benzothiophene-3-carboxamide Executive Summary & Significance N,N-dimethyl-1-benzothiophene-3-carboxamide (CAS: 1075241-14-3) represents a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Polymorph Control of N,N-Dimethyl-1-benzothiophene-3-carboxamide

Executive Summary & Significance

N,N-dimethyl-1-benzothiophene-3-carboxamide (CAS: 1075241-14-3) represents a critical scaffold in medicinal chemistry, particularly in the development of Aurora Kinase inhibitors and non-steroidal anti-inflammatory agents. As a tertiary amide fused to a benzothiophene core, this molecule exhibits significant lipophilicity and a propensity for polymorphism—factors that complicate downstream formulation and bioavailability.

This Application Note provides a definitive guide to the purification and solid-state characterization of this compound. Unlike simple precipitation, the protocols below are designed to achieve >99.5% HPLC purity while controlling crystal habit for optimal flowability during drug product manufacturing.

Physicochemical Profiling & Solubility Logic

Before initiating crystallization, the solute-solvent interactions must be understood. The N,N-dimethyl substitution eliminates hydrogen bond donors on the amide, reducing the melting point relative to primary amides, yet the benzothiophene core drives strong


-

stacking interactions.
Table 1: Solubility Profile & Solvent Selection Matrix
Solvent ClassRepresentative SolventsInteraction MechanismSuitability
Good Solvents Dichloromethane (DCM), THF, Ethyl AcetateDipole-dipole, DispersionDissolution Phase
Intermediate Isopropyl Alcohol (IPA), Ethanol, TolueneH-bonding (Solvent),

-stacking
Recrystallization (Cooling)
Anti-Solvents n-Heptane, Hexane, WaterHydrophobic exclusionPrecipitation Phase

Expert Insight: For this specific tertiary amide, IPA (Isopropyl Alcohol) is the superior single-solvent system. It offers high solubility at boiling point (


) and steep solubility drop-off upon cooling, maximizing yield without the solvate formation risks associated with DCM.

Detailed Experimental Protocols

Protocol A: Thermodynamic Cooling Crystallization (Preferred)

Best for: Scaling up (Gram to Kilogram), removing structural isomers, and obtaining stable polymorphs.

Reagents:

  • Crude N,N-dimethyl-1-benzothiophene-3-carboxamide[1]

  • Isopropyl Alcohol (HPLC Grade)

  • Activated Carbon (optional, for color removal)

Workflow:

  • Dissolution: Charge crude solid into a reactor. Add IPA (5-7 volumes relative to solid mass).

  • Reflux: Heat the slurry to 80–82°C with overhead stirring (200 RPM). Ensure complete dissolution.

    • Checkpoint: If solids remain, add IPA in 0.5 volume increments. Do not exceed 10 volumes.

  • Filtration (Hot): While maintaining

    
    , filter through a pre-heated sintered glass funnel (or in-line filter) to remove insoluble mechanical impurities.
    
  • Controlled Cooling:

    • Cool to 60°C over 30 minutes.

    • Seeding: At 60°C (metastable zone), add 0.5 wt% of pure seed crystals (if available) to induce nucleation.

    • Ramp down to 20°C at a rate of

      
      .
      
    • Hold at 20°C for 2 hours.

    • Final cool to 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline needles under vacuum.

  • Washing: Wash the cake with cold IPA (

    
    , 2 volumes) to displace mother liquor.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Anti-Solvent Precipitation (Rapid Purification)

Best for: Thermally labile samples or removing highly polar impurities.

Workflow:

  • Dissolve 10 g of crude compound in DCM (30 mL) at room temperature.

  • Filter to remove insolubles.

  • Place the filtrate in a vessel with vigorous stirring (400 RPM).

  • Slowly add n-Heptane (anti-solvent) dropwise via an addition funnel.

    • Ratio: Target a final DCM:Heptane ratio of 1:4.

    • Observation: Cloud point should be observed after 1:1 ratio.

  • Continue stirring for 30 minutes after addition is complete.

  • Filter and wash with 100% n-Heptane.

Process Visualization (Graphviz)

The following diagram illustrates the decision logic and process flow for the crystallization of the target benzothiophene derivative.

CrystallizationWorkflow Start Crude N,N-dimethyl-1- benzothiophene-3-carboxamide SolubilityCheck Solubility Screening Start->SolubilityCheck Decision Impurity Profile? SolubilityCheck->Decision PathA High Isomeric Impurities (Regioisomers) Decision->PathA Isomers detected PathB High Polar Impurities (Salts/Catalysts) Decision->PathB Salts/Tars detected MethodA Protocol A: Cooling Crystallization (IPA) PathA->MethodA MethodB Protocol B: Anti-Solvent (DCM/Heptane) PathB->MethodB ProcessA 1. Dissolve at 82°C 2. Hot Filtration 3. Seed at 60°C 4. Cool to 5°C MethodA->ProcessA ProcessB 1. Dissolve in DCM (RT) 2. Add Heptane dropwise 3. Filter immediately MethodB->ProcessB QC QC Analysis: HPLC (>99.5%) P-XRD (Form Check) ProcessA->QC ProcessB->QC

Figure 1: Decision tree for selecting the optimal crystallization pathway based on impurity profile.

Characterization & Troubleshooting

Critical Quality Attributes (CQAs)

After isolation, the material must be validated against these standards:

  • HPLC Purity: >99.5% area. (Method: C18 Column, ACN/Water gradient).

  • Melting Point: The pure tertiary amide typically melts in the range of 70–75°C (Note: Exact MP depends on polymorph; compare with Result 1.2 for related analogs).

  • Residual Solvent: <5000 ppm (IPA) or <600 ppm (DCM) per ICH Q3C guidelines.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling Out Temperature dropped too fast; Impurity level too high.Re-heat to dissolution. Add 10% more solvent. Cool slower (

) and seed aggressively.
Low Yield Solubility in mother liquor is too high.Cool to

. Use an anti-solvent (Water) at the very end of the cooling ramp.
Gel Formation Rapid precipitation trapping solvent.Apply Protocol A (Cooling) instead of Anti-solvent. Use high-shear agitation during nucleation.

References

  • Synthesis and Functionalization of Benzothiophenes

    • Title: Direct and Selective C-H Carbamoylation of (Hetero)aromatics with TMSOTf-Activated Carbamoyl Chloride.[2]

    • Source: Angewandte Chemie International Edition, 2022.[2]

    • URL:[Link]

  • Title: Process for the Synthesis of Benzo[b]thiophenes (EP0859770B1).
  • Polymorphism in Benzothiophenes

    • Title: Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative.[3][4]

    • Source: Crystal Growth & Design (ACS Public
    • URL:[Link][4]

  • Biological Application (Aurora Kinase)

    • Title: Discovery and Optimization of Novel benzothiophene-3-carboxamides as Highly Potent Inhibitors of Aurora Kinases A and B.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2018.
    • URL:[Link]

Sources

Method

Application Note: In Vitro Assay Protocols for Benzothiophene-3-Carboxamide Inhibitors

Profiling Epigenetic (SIRT1) and Nuclear Receptor (RORγt) Targets Executive Summary & Mechanistic Rationale The benzothiophene-3-carboxamide scaffold has emerged as a highly versatile and potent pharmacophore in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Profiling Epigenetic (SIRT1) and Nuclear Receptor (RORγt) Targets

Executive Summary & Mechanistic Rationale

The benzothiophene-3-carboxamide scaffold has emerged as a highly versatile and potent pharmacophore in modern drug discovery. Through strategic functionalization of the 2-amino and 3-carboxamide positions, this heterocyclic core can be tuned to target entirely distinct protein classes. Two of the most clinically relevant applications of this scaffold include the inhibition of the epigenetic enzyme Sirtuin 1 (SIRT1) and the inverse agonism of the nuclear receptor Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) [1][2].

As a Senior Application Scientist, I have designed this guide to provide researchers with robust, self-validating in vitro assay protocols to evaluate benzothiophene-3-carboxamide derivatives. Rather than merely listing steps, this document details the causality behind assay design—such as why Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory for these highly aromatic compounds to prevent autofluorescence artifacts.

G Scaffold Benzothiophene-3-Carboxamide Scaffold SIRT1 SIRT1 Inhibition (e.g., JGB1741) Scaffold->SIRT1 RORgt RORγt Inverse Agonism (2,3-derivatives) Scaffold->RORgt p53 ↑ Acetylated p53 (K382) SIRT1->p53 Deacetylase block Coactivator Disrupt Coactivator Binding (Steric Clash) RORgt->Coactivator Conformational shift Apoptosis Apoptosis (Bax/Bcl2 modulation) p53->Apoptosis Transcriptional activation Th17 ↓ Th17 Polarization Coactivator->Th17 Transcriptional repression

Mechanistic pathways of benzothiophene-3-carboxamide derivatives.

Target Landscape & Quantitative Benchmarks

SIRT1 Inhibition (e.g., JGB1741)

JGB1741 is a well-characterized benzothiophene-3-carboxamide derivative that acts as a potent and specific SIRT1 inhibitor. By blocking SIRT1's deacetylase activity, JGB1741 increases the acetylation of the tumor suppressor p53 at Lysine 382. This post-translational modification hyperactivates p53, shifting the Bax/Bcl2 ratio and triggering cytochrome c release and PARP cleavage, ultimately driving apoptosis in metastatic breast cancer cells (e.g., MDA-MB-231) [1][3].

RORγt Inverse Agonism

Derivatives functionalized at the 2,3-positions of the 4,5,6,7-tetrahydro-benzothiophene core act as potent inverse agonists of RORγt. They bind to the ligand-binding domain (LBD) and induce a steric clash or a "push-pull" mechanism at the Cys320-Glu326 and Arg364-Phe377 hydrophilic regions. This conformational instability displaces coactivator peptides, effectively halting the transcription of IL-17 and suppressing Th17 cell polarization [2].

Table 1: Quantitative Profiling of Benzothiophene-3-Carboxamides
Compound Class / ExamplePrimary TargetIn Vitro IC50Selectivity / Off-Target ProfileKey Cellular Outcome
JGB1741 SIRT1~15 µM>6.7-fold over SIRT2/SIRT3 (>100 µM)Induces p53-mediated apoptosis[4]
2,3-Derivatives RORγt0.5 – 5.0 nMMinimal off-target nuclear receptor bindingDecreases Th17 polarization [2]

Experimental Protocols

Protocol A: Fluorometric Deacetylation Assay for SIRT1 Inhibitors

Causality & Assay Design: Benzothiophene derivatives can occasionally exhibit intrinsic fluorescence in standard UV-Vis ranges. To circumvent this, we utilize a coupled enzymatic assay using a fluorogenic p53-derived peptide. The fluorophore is only released upon a secondary protease cleavage step, which strictly requires prior deacetylation by SIRT1. If JGB1741 inhibits SIRT1, the peptide remains acetylated, the protease cannot cleave it, and the fluorescent signal drops.

Reagents Required:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA. (BSA prevents non-specific adherence of the hydrophobic benzothiophene core to the microplate).

  • Enzyme: Recombinant human SIRT1.

  • Substrate: Fluorogenic acetylated p53 peptide (e.g., Arg-His-Lys-Lys(Ac)-AMC).

  • Cofactor: NAD+ (SIRT1 is NAD+-dependent).

  • Developer: Protease solution + 2 mM Nicotinamide (to rapidly quench SIRT1 activity).

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the benzothiophene-3-carboxamide inhibitor in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1% (v/v) to maintain SIRT1 conformational integrity.

  • Enzyme Pre-incubation: Add 15 µL of Assay Buffer containing recombinant SIRT1 to the compound wells. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a master mix containing NAD+ (final 500 µM) and the fluorogenic p53 substrate (final 50 µM).

  • Incubation: Seal the plate and incubate at 37°C for exactly 45 minutes.

  • Development & Quenching: Add 25 µL of Developer Solution (containing the cleavage protease and Nicotinamide). Incubate at room temperature for 15 minutes.

  • Detection: Read fluorescence at Ex: 350-360 nm / Em: 450-460 nm.

Self-Validating Quality Control: Always include a "No Enzyme" control to establish the background fluorescence and a "Vehicle" (1% DMSO) control to establish 100% activity. Calculate the Z'-factor; a value > 0.5 indicates a robust, high-throughput-ready assay.

Protocol B: TR-FRET RORγt Coactivator Binding Assay

Causality & Assay Design: For RORγt inverse agonists, binding affinity must be measured by the displacement of a coactivator peptide (e.g., SRC1). Standard fluorescence polarization (FP) can be skewed by the high molecular weight and lipophilicity of benzothiophenes. TR-FRET utilizes a time delay before measurement, allowing short-lived background autofluorescence from the compound to decay, isolating the specific Europium-to-APC energy transfer signal [2].

TRFRET Eu Europium-Anti-His (Donor, Ex: 340nm) ROR His-RORγt-LBD Eu->ROR Binds His-tag Peptide Biotin-Coactivator Peptide ROR->Peptide Active Conformation (High FRET) APC Streptavidin-APC (Acceptor, Em: 665nm) Peptide->APC Binds Biotin Inhibitor Benzothiophene Inhibitor Inhibitor->ROR Inverse Agonism (Disrupts Binding)

TR-FRET assay principle for RORγt coactivator displacement.

Reagents Required:

  • TR-FRET Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% BSA, 1 mM DTT. (DTT is critical to keep RORγt cysteine residues reduced, specifically Cys320 which interacts with the inhibitor).

  • Proteins: 6xHis-tagged RORγt-LBD, Biotinylated SRC1 peptide.

  • Fluorophores: Europium-labeled anti-His antibody (Donor), Streptavidin-Allophycocyanin (APC) (Acceptor).

Step-by-Step Workflow:

  • Complex Formation: In a 384-well low-volume plate, mix 5 nM His-RORγt-LBD and 150 nM Biotin-SRC1 peptide in TR-FRET Buffer.

  • Compound Addition: Add the benzothiophene-3-carboxamide derivatives (serial dilutions, final 1% DMSO). Include Ursolic Acid as a positive control for inverse agonism.

  • Primary Incubation: Incubate at room temperature for 60 minutes to allow the inverse agonist to induce the conformational shift and displace the peptide.

  • Fluorophore Addition: Add 1 nM Eu-anti-His antibody and 10 nM Streptavidin-APC.

  • Secondary Incubation: Protect from light and incubate for an additional 60 minutes to allow stable fluorophore binding.

  • Detection: Read on a TR-FRET compatible microplate reader. Excite at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay.

  • Data Analysis: Calculate the FRET ratio (Emission 665 nm / Emission 615 nm). A decrease in the ratio indicates successful inverse agonism and peptide displacement.

References

  • Kalle, A. M., Mallika, A., Badiger, J., et al. (2010). Inhibition of SIRT1 by a small molecule induces apoptosis in breast cancer cells. Biochemical and Biophysical Research Communications, 401(1), 13-19. Available at:[Link]

  • Fouda, A. M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Omega, 6(43), 28830–28842. Available at:[Link]

Application

Application Note: Microwave-Assisted Synthesis of Benzothiophene-3-Carboxamide Derivatives

Introduction & Scientific Rationale Benzothiophene-3-carboxamides represent a highly privileged class of pharmacophores in modern drug discovery. These scaffolds are integral to the development of selective kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Benzothiophene-3-carboxamides represent a highly privileged class of pharmacophores in modern drug discovery. These scaffolds are integral to the development of selective kinase inhibitors (e.g., LIMK1 and PIM kinases in oncology) [1], modulators of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) for autoimmune diseases [3], and potent antimicrobial agents.

Historically, the synthesis of these derivatives relied on conventional thermal Gewald multicomponent reactions (MCR) followed by multi-step amidation. These classical methods suffer from prolonged reaction times (often exceeding 24 hours), thermal degradation of sensitive intermediates, and moderate yields (40–60%).

Microwave-Assisted Organic Synthesis (MAOS) fundamentally resolves these bottlenecks. By leveraging dielectric heating, microwave energy directly couples with the polar transition states of the reaction mixture. This localized superheating dramatically lowers the activation energy barrier, accelerating Knoevenagel condensations, thiations, and amide couplings from hours to mere minutes while enabling greener, solvent-free, or minimal-solvent conditions [2].

This application note details a robust, self-validating protocol for the rapid generation of benzothiophene-3-carboxamide libraries, focusing on causality, reaction kinetics, and rigorous analytical validation.

Mechanistic Workflow & Causality

The synthesis proceeds via a streamlined, three-stage workflow:

  • Microwave-Accelerated Gewald Reaction: A ketone (e.g., cyclohexanone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur are condensed using a secondary amine base (morpholine). Morpholine is specifically chosen because it effectively catalyzes the initial Knoevenagel condensation and facilitates the subsequent nucleophilic attack by sulfur, driving the cyclization to the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate core.

  • Rapid Saponification: The sterically hindered C3-ester is hydrolyzed to the corresponding carboxylic acid. Microwave irradiation at 100 °C forces this typically sluggish reaction to completion in under 3 minutes [1].

  • Amide Coupling: The carboxylic acid is activated using HATU and DIPEA, followed by nucleophilic acyl substitution with a primary or secondary amine. HATU is selected over standard carbodiimides (like DCC) because its azabenzotriazole leaving group prevents epimerization and efficiently overcomes the steric hindrance at the C3 position of the benzothiophene ring [3].

Workflow N1 Starting Materials (Ketones, Cyanoacetates, S8) N2 Microwave Gewald Reaction (90°C, 10 min, Morpholine) N1->N2 MCR Assembly N3 Benzothiophene Core (3-Carboxylate Ester) N2->N3 Cyclization N4 Microwave Saponification (100°C, 3 min, NaOH) N3->N4 Hydrolysis N5 Microwave Amidation (100°C, 15 min, HATU/DIPEA) N4->N5 Activation & Coupling N6 Benzothiophene-3-carboxamides (Target Derivatives) N5->N6 Final Product

Caption: Microwave-assisted workflow for synthesizing benzothiophene-3-carboxamide derivatives.

Quantitative Data: Conventional vs. Microwave Modalities

The following table summarizes the kinetic and yield advantages of the MAOS approach compared to traditional convective heating methods. Data reflects optimized conditions for a standard 1.0 mmol scale reaction [2].

Reaction StepHeating ModalityTimeTemperatureYield (%)Crude Purity (LC-MS)
Core Synthesis Conventional (Reflux)12 h80 °C45 – 67%~85%
Core Synthesis Microwave (Closed Vessel)10 min90 °C84 – 95%>95%
Saponification Conventional (Reflux)4 h80 °C75%90%
Saponification Microwave (Closed Vessel)3 min100 °C98%>98%
Amide Coupling Conventional (Stirring)12 h25 °C60 – 70%90%
Amide Coupling Microwave (Closed Vessel)15 min100 °C85 – 92%>95%

Experimental Protocols

Protocol A: Synthesis of the Benzothiophene Core

Target: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Rationale: Performing this step under solvent-free (or minimal solvent) conditions maximizes the concentration of reactive species, which, when combined with microwave dielectric heating, forces the multicomponent equilibrium toward the cyclized product.

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol, 98 mg), ethyl cyanoacetate (1.0 mmol, 113 mg), and elemental sulfur (S8) (1.0 mmol, 32 mg).

  • Catalyst Addition: Add morpholine (0.5 mmol, 44 µL). Note: Morpholine acts as both the base catalyst and a microwave energy susceptor due to its dipole moment.

  • Sealing & Irradiation: Crimp-seal the vial with a Teflon-lined septum. Irradiate in a dedicated microwave synthesizer set to 90 °C for 10 minutes (dynamic power adjustment, max 150 W) with high-speed magnetic stirring.

  • Workup: Cool the vial to room temperature using compressed air. Dissolve the crude mixture in ethyl acetate (10 mL) and wash with saturated aqueous NH₄Cl (2 × 5 mL) to quench and remove the morpholine.

  • Validation Checkpoint: Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 4:1). The product should appear as a distinct, UV-active spot (Rf ~0.4) that stains bright yellow with ninhydrin (confirming the primary amine).

Protocol B: Microwave-Assisted Saponification

Target: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

  • Preparation: Transfer the purified ester from Protocol A (1.0 mmol) into a new 10 mL microwave vial. Add 3 mL of Ethanol and 1 mL of 2M aqueous NaOH.

  • Irradiation: Seal the vial and heat via microwave irradiation at 100 °C for 3 minutes.

  • Workup & Isolation: Cool to room temperature. Evaporate the ethanol under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3–4. The carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under a high vacuum.

  • Validation Checkpoint: Analyze via ¹H NMR (DMSO-d6). The disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid OH singlet (>12.0 ppm) confirm complete conversion.

Protocol C: Amide Coupling (Benzothiophene-3-carboxamide Formation)

Target: N-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Rationale: HATU generates a highly reactive highly reactive O-At (7-azabenzotriazole) ester intermediate. Microwave heating at 100 °C overcomes the steric bulk of the adjacent amino group at C2 and the aliphatic ring, driving the amine nucleophilic attack to completion rapidly [3].

  • Activation: In a dried 10 mL microwave vial, dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL). Add HATU (0.55 mmol, 209 mg) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL). Stir at room temperature for 2 minutes to allow the active ester to form.

  • Amine Addition: Add the desired primary or secondary amine (0.6 mmol).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 15 minutes.

  • Purification: Dilute the cooled mixture with EtOAc (15 mL) and wash sequentially with 5% LiCl aqueous solution (3 × 10 mL) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

  • Validation Checkpoint: Analyze the purified compound via UPLC-MS. The extracted ion chromatogram (EIC) must show a single peak corresponding to the [M+H]⁺ of the target carboxamide.

Troubleshooting & Optimization

  • Incomplete Core Cyclization: If unreacted acyclic intermediates are observed via LC-MS, ensure the elemental sulfur is finely powdered. Clumped sulfur reduces the reactive surface area. Increasing the morpholine loading to 1.0 equivalent can also drive sluggish Knoevenagel condensations.

  • Amide Coupling Epimerization/Side Reactions: If the amine is a poor nucleophile (e.g., highly deactivated anilines), substitute HATU with PyAOP or use a microwave-assisted direct aminolysis of the ester using a Lewis acid catalyst (e.g., ZrCl₄), though this requires higher temperatures (150 °C).

  • Over-pressurization in Microwave: Saponification generates minimal gas, but ensure the vial headspace is at least 50% of the total volume to accommodate solvent expansion at 100 °C.

References

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing), 2015. URL:[Link]

  • Microwave-Assisted Synthesis of 2-Amino-thiophene-3-Carboxylic Derivatives Under Solvent-Free Conditions Source: Synthetic Communications (Taylor & Francis), 2005. URL:[Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving yield of N,N-dimethyl-1-benzothiophene-3-carboxamide synthesis

An in-depth guide to navigating the synthesis of N,N-dimethyl-1-benzothiophene-3-carboxamide, a key scaffold in medicinal chemistry and drug development.[1] This technical support center provides researchers with robust...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the synthesis of N,N-dimethyl-1-benzothiophene-3-carboxamide, a key scaffold in medicinal chemistry and drug development.[1] This technical support center provides researchers with robust troubleshooting guides, detailed protocols, and answers to frequently asked questions to enhance experimental success and improve yield.

Synthesis Overview & Core Strategy

The most prevalent and reliable method for synthesizing N,N-dimethyl-1-benzothiophene-3-carboxamide involves a two-step process. The first step is the activation of the precursor, 1-benzothiophene-3-carboxylic acid, typically by converting it into a more reactive acyl chloride. The second step is the amidation of this activated intermediate with dimethylamine.

Synthesis_Workflow A 1-Benzothiophene-3-carboxylic Acid B 1-Benzothiophene-3-carbonyl Chloride (Acyl Chloride Intermediate) A->B  Activation Step (e.g., SOCl₂, (COCl)₂) C N,N-dimethyl-1-benzothiophene-3-carboxamide (Final Product) B->C  Amidation Step (Dimethylamine, Base)

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N,N-dimethyl-1-benzothiophene-3-carboxamide?

A1: The most widely adopted method is a two-step procedure starting from 1-benzothiophene-3-carboxylic acid. The carboxylic acid is first converted to the highly reactive 1-benzothiophene-3-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The crude acyl chloride is then immediately reacted with dimethylamine (often from a solution in THF or as dimethylamine hydrochloride with a base) to form the final amide product. This method is favored for its high yields and relatively clean conversions.[3]

Q2: How is the precursor, 1-benzothiophene-3-carboxylic acid, typically prepared?

A2: There are several established routes to synthesize the starting carboxylic acid. A practical and direct method involves the Friedel-Crafts acylation of commercially available benzothiophene with trichloroacetyl chloride, followed by basic hydrolysis to yield the desired carboxylic acid.[4] Other methods include the carboxylation of 3-bromobenzothiophene via a Grignard reagent or the oxidation of 3-substituted benzothiophenes.[4]

Q3: What are the key considerations when choosing an amidation method?

A3: The choice depends on the scale, substrate sensitivity, and available reagents.

  • Acyl Chloride Method : Highly efficient and cost-effective for larger scales. The primary drawback is the handling of moisture-sensitive and corrosive reagents like thionyl chloride.[2]

  • Peptide Coupling Reagents : For smaller scales or for substrates with sensitive functional groups, direct coupling of the carboxylic acid and amine using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred.[5][6] These methods operate under milder conditions but generate stoichiometric byproducts that require removal during purification.[7][8]

Q4: What solvents and bases are typically used?

A4:

  • Solvents : For the acyl chloride formation, aprotic, non-polar solvents like dichloromethane (DCM) or toluene are common. For the subsequent amidation, aprotic solvents such as DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable.[2][9]

  • Bases : In the amidation step, a non-nucleophilic base is required to neutralize the HCl generated. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are frequently used.[2] An excess of dimethylamine can also serve as the base.

Q5: What are the primary safety hazards associated with this synthesis?

A5:

  • Thionyl Chloride (SOCl₂) : Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[10]

  • Dimethylamine : Flammable and corrosive. Can cause severe skin and eye irritation.

  • Solvents : DCM is a suspected carcinogen. All organic solvents should be handled in a fume hood.

Troubleshooting & Optimization Guide

Navigating the challenges of synthesis requires a systematic approach to identify and resolve common issues.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Activation Was the carboxylic acid fully converted to acyl chloride? Start->Check_Activation Check_Conditions Were anhydrous conditions maintained throughout? Check_Activation->Check_Conditions Yes Sol_Activation Increase SOCl₂ (1.5-2 eq). Add catalytic DMF. Increase reaction time/temp. Check_Activation->Sol_Activation No Check_Amidation Is the amidation step inefficient? Check_Conditions->Check_Amidation Yes Sol_Anhydrous Dry all glassware thoroughly. Use anhydrous solvents. Run under inert atmosphere (N₂/Ar). Check_Conditions->Sol_Anhydrous No Check_Purification Is product being lost during workup/purification? Check_Amidation->Check_Purification Yes Sol_Amidation Ensure adequate base (2-3 eq). Consider alternative coupling agents (HATU, EDC/HOBt). Check_Amidation->Sol_Amidation No Sol_Purification Use basic wash (NaHCO₃) to remove acid. Optimize chromatography solvent system. Check for product solubility in wash steps. Check_Purification->Sol_Purification Yes/Maybe

Caption: A logical workflow for troubleshooting low product yield.

Problem 1: Low Yield of the Final Amide Product
  • Potential Cause A: Incomplete Conversion of Carboxylic Acid to Acyl Chloride

    • Why it happens: Insufficient chlorinating agent, low reaction temperature, or short reaction time can lead to unreacted starting material.

    • Solution: Use a slight excess of thionyl chloride (1.5–2.0 equivalents). Add a catalytic amount of DMF, which forms the Vilsmeier reagent in situ, accelerating the reaction.[11][12] Ensure the reaction is stirred at reflux (if using a high-boiling solvent like toluene) or for an adequate time at room temperature until gas evolution (SO₂ and HCl) ceases. Monitor the conversion by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

  • Potential Cause B: Hydrolysis of the Acyl Chloride Intermediate

    • Why it happens: The acyl chloride is highly reactive and readily hydrolyzes back to the carboxylic acid upon contact with water, including atmospheric moisture.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Potential Cause C: Suboptimal Amidation Conditions

    • Why it happens: The amidation reaction generates HCl, which can protonate the dimethylamine, rendering it non-nucleophilic. An insufficient amount of base will stall the reaction.

    • Solution: Use at least two equivalents of a non-nucleophilic base like triethylamine to scavenge the HCl. Alternatively, use an excess of dimethylamine itself. If steric hindrance is an issue or the amine is not very reactive, switching to a more potent coupling agent like HATU may be necessary.[5]

Problem 2: Difficulty in Product Purification
  • Potential Cause A: Contamination with Unreacted 1-Benzothiophene-3-carboxylic Acid

    • Why it happens: Incomplete conversion or hydrolysis of the acyl chloride intermediate leaves acidic starting material in the crude product.

    • Solution: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃), to extract the acidic starting material into the aqueous phase.

  • Potential Cause B: Persistent Byproducts from Coupling Reagents

    • Why it happens: Carbodiimide reagents like DCC or EDC generate urea byproducts (dicyclohexylurea or EDU, respectively). Dicyclohexylurea is notoriously difficult to remove due to its low solubility in many organic solvents.[14]

    • Solution: If using DCC, the precipitated urea can often be removed by filtration. The urea byproduct from EDC is water-soluble and can typically be removed with aqueous washes.[8] If issues persist, purification via silica gel column chromatography is highly effective.[15]

  • Potential Cause C: Product is an Oil and Fails to Crystallize

    • Why it happens: The presence of impurities can inhibit crystallization. The product itself may also have a low melting point.

    • Solution: The most robust solution is purification by column chromatography.[15][16] After chromatography, you can attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If that fails, trituration (stirring the oil with a solvent in which it is poorly soluble, like hexanes or diethyl ether) can sometimes induce solidification.

Mechanistic Insights

Understanding the reaction mechanisms allows for more informed experimental design and troubleshooting.

Mechanism 1: Acyl Chloride Formation with SOCl₂ and Catalytic DMF

The reaction is catalyzed by DMF, which reacts with thionyl chloride to form the highly electrophilic Vilsmeier reagent. This reagent is then attacked by the carboxylic acid, leading to a highly activated intermediate that readily eliminates SO₂ and releases the acyl chloride.

Vilsmeier_Mechanism cluster_1 Catalyst Formation cluster_2 Acid Activation & Conversion DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier SOCl2 SOCl₂ SOCl2->Vilsmeier RCOOH R-COOH (Benzothiophene-3-carboxylic acid) Activated_Ester Activated Intermediate RCOOH->Activated_Ester Attack on Vilsmeier Vilsmeier->Activated_Ester RCOCl R-COCl (Acyl Chloride) Activated_Ester->RCOCl Elimination SO2 SO₂ Activated_Ester->SO2 HCl HCl Activated_Ester->HCl

Caption: Catalytic cycle for acyl chloride formation.[11]

Mechanism 2: Amidation using a Carbodiimide (EDC)

EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine to form the amide bond.

EDC_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea Activation EDC EDC (Carbodiimide) EDC->O_acylisourea Amine R'₂NH (Dimethylamine) Amide Amide Product Amine->Amide O_acylisourea->Amide Nucleophilic Attack EDU EDU Byproduct (Water-soluble urea) O_acylisourea->EDU Rearrangement

Caption: General mechanism of EDC-mediated amide coupling.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of N,N-dimethyl-1-benzothiophene-3-carboxamide via Acyl Chloride

Step A: Formation of 1-Benzothiophene-3-carbonyl chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-benzothiophene-3-carboxylic acid (1.0 eq).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • Add one drop of anhydrous DMF as a catalyst.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride (typically a yellow/brown solid or oil) is used immediately in the next step without further purification.

Step B: Amidation with Dimethylamine

  • Dissolve the crude 1-benzothiophene-3-carbonyl chloride from Step A in anhydrous DCM (approx. 5 mL per gram of starting acid).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of dimethylamine (2.5 eq, can be from a 2M solution in THF) and triethylamine (2.2 eq) in anhydrous DCM.

  • Add the dimethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the acyl chloride.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-1-benzothiophene-3-carboxamide.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.[16]

Comparative Data

Table 1: Comparison of Common Amidation Reagents
Reagent/MethodRelative CostKey AdvantagesKey DisadvantagesTypical YieldsReference(s)
SOCl₂ / Acyl Chloride LowHigh reactivity, cost-effective, scalable.Harsh conditions, moisture-sensitive, corrosive.85-95%[2][3]
EDC / HOBt ModerateMild conditions, good for sensitive substrates.Generates water-soluble urea byproduct.70-90%[5][8]
HATU / DIPEA HighVery fast, high yielding, low racemization.Expensive, generates byproducts.80-98%[5][17]
DCC / DMAP Low-ModerateEffective for many substrates.Generates insoluble DCU byproduct, difficult to remove.70-90%[14][18]

References

  • New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. (n.d.).
  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
  • Catalytic Amid
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing.
  • Bonjouklian, R. (1985). A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene.
  • Amide synthesis by acyl
  • Proposed mechanism for the production of acid chlorides using thionyl.... (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • SOCl2 Reaction with Carboxylic Acids. (2020). Chemistry Steps.
  • A more convenient method of preparation of amide derivatives of carboxylic acids. (n.d.).
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cycliz
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing).
  • 22.9 Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Troubleshooting guide for the synthesis of benzothiophene deriv
  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024). Malaysian Journal of Analytical Sciences.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015).
  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (n.d.).
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in r
  • Benzothiophene Synthesis Optimization: A Technical Support Center. (n.d.). Benchchem.
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
  • Chapter 12: Synthesis, Properties, and Biological Applic
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014).
  • Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. (2025). YouTube.
  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. (n.d.). MDPI.
  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Rsc.org.
  • Discovery and Optimization of Novel benzothiophene-3-carboxamides as Highly Potent Inhibitors of Aurora Kinases A and B. (2018). PubMed.
  • Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents in Rats. (2025).
  • Technical Support Center: Synthesis of Substituted Benzothiophenes. (n.d.). Benchchem.

Sources

Optimization

troubleshooting solubility issues with benzothiophene carboxamides in aqueous buffers

Technical Support Center: Benzothiophene Carboxamides A Senior Application Scientist's Guide to Troubleshooting Aqueous Solubility Welcome to the technical support center for researchers working with benzothiophene carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiophene Carboxamides

A Senior Application Scientist's Guide to Troubleshooting Aqueous Solubility

Welcome to the technical support center for researchers working with benzothiophene carboxamide derivatives. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've spent years in the field helping scientists like you overcome the challenges associated with promising but poorly soluble compounds. It's a common story: a novel benzothiophene carboxamide shows incredible potency in an initial screen, but as soon as you move to aqueous buffers for more complex biological assays, you hit a wall of precipitation and inconsistent results.

This guide is structured from my experience in the lab. It's not just a list of steps; it's a diagnostic and problem-solving resource designed to help you understand the 'why' behind each technique. We will move from foundational principles to advanced strategies, providing you with the knowledge to make informed decisions and rescue your experiments.

Part 1: Foundational Understanding: Why Are Benzothiophene Carboxamides Often Poorly Soluble?

Before we can solve the problem, we must understand its roots. The benzothiophene core is an aromatic, heterocyclic system that is inherently lipophilic, or "water-fearing".[1][2] While the carboxamide group adds some capacity for hydrogen bonding, the overall molecule often retains a hydrophobic character, making it poorly soluble in water.[3] This challenge is common in modern drug discovery, where over 70% of new chemical entities are estimated to be poorly soluble.[4]

These molecules can be broadly categorized into two types based on their insolubility, a concept that helps guide formulation strategy:[5]

  • "Grease Ball" Molecules: These are highly lipophilic and, while insoluble in water, may be soluble in lipids and oils.

  • "Brick Dust" Molecules: These compounds have strong crystal lattice structures, making them poorly soluble in both water and lipids. Overcoming the crystal lattice energy is the primary barrier to dissolution.[6][7]

Understanding which category your compound falls into will dictate the most effective solubilization strategy.

Part 2: The Troubleshooting Workflow: A Step-by-Step Guide

When you first encounter solubility issues, it's crucial to approach the problem systematically. Randomly trying different solvents can waste precious compound and time. The following sections are designed as a logical progression of questions you should ask yourself during your experiments.

Initial Troubleshooting & Stock Solution Preparation

This is the most common starting point for frustration. Your compound, which was soluble in an organic solvent for initial screening, is now precipitating in your aqueous assay buffer.

When a compound precipitates upon dilution from an organic stock (like DMSO) into an aqueous buffer, it's a classic sign that you've exceeded its kinetic solubility. Here is the immediate troubleshooting workflow to follow.

G A Compound Precipitates in Aqueous Buffer B Step 1: Review Stock Solution Preparation A->B C Is stock concentration too high? (e.g., >10-20 mM in DMSO) B->C D Step 2: Check Final Organic Solvent Concentration C->D No I Lower stock concentration and try again. C->I Yes E Is final DMSO/organic solvent % too high for your assay? (Typically aim for <0.5%) D->E F Step 3: Assess Dilution Method E->F No J Adjust stock concentration and dilution factor to lower final %. E->J Yes G Was the stock added directly to the bulk buffer without rapid mixing? F->G H Proceed to Systematic Solubility Enhancement (Part 3) G->H No, still precipitates K Use vortexing or sonication during dilution. Add stock to buffer, not vice-versa. G->K Yes

Caption: Initial troubleshooting workflow for compound precipitation.

A reliable stock solution is the foundation of reproducible experiments.

  • Start with a High-Purity Organic Solvent: Use anhydrous dimethyl sulfoxide (DMSO) as your first choice. It is a powerful, water-miscible solvent capable of dissolving a wide range of organic molecules.[]

  • Make a Concentrated, but Reasonable, Stock: Aim for a 10 mM stock solution initially. While higher concentrations are possible, they increase the risk of precipitation upon dilution.

  • Ensure Complete Dissolution: Use a vortex mixer and gentle warming (37°C) if necessary to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Store Properly: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution over time.

Part 3: Systematic Solubility Enhancement

If initial troubleshooting fails, you need to actively modify the buffer environment to accommodate your compound. This involves a systematic screening of different formulation strategies.[9]

Strategy 1: pH Adjustment

Absolutely. This is the most powerful and often simplest method for ionizable compounds.[] The solubility of an acidic or basic compound is highly dependent on the pH of the solution relative to its pKa (the pH at which the compound is 50% ionized).[10][11]

  • For Acidic Compounds: Solubility increases as the pH rises above the pKa, because the compound deprotonates to form a more polar (and thus more water-soluble) conjugate base.

  • For Basic Compounds: Solubility increases as the pH falls below the pKa, because the compound protonates to form a more polar conjugate acid.

Your benzothiophene carboxamide may have ionizable functional groups (e.g., a carboxylic acid, an amine) attached to its core structure. You must identify these to predict the effect of pH.

G cluster_0 Acidic Compound (e.g., with -COOH group) cluster_1 Basic Compound (e.g., with -NH2 group) A pH < pKa B R-COOH (Neutral, Low Solubility) A->B Predominates C pH > pKa D R-COO⁻ (Charged, High Solubility) C->D Predominates X Solubility Increases (More Ionized Form) D->X E pH < pKa F R-NH₃⁺ (Charged, High Solubility) E->F Predominates Y Solubility Increases (More Ionized Form) F->Y G pH > pKa H R-NH₂ (Neutral, Low Solubility) G->H Predominates

Caption: Relationship between pH, pKa, and compound solubility.

Actionable Step: Perform a simple pH screening experiment. Prepare small volumes of your buffer at different pH values (e.g., 5.0, 6.0, 7.4, 8.5) and test the solubility of your compound in each. This can quickly tell you if your compound is ionizable and in which direction to adjust the pH for optimal solubility.

You don't need an exact value for initial troubleshooting. The empirical screening described above is often sufficient. If you require a more precise understanding, computational tools (pKa calculators) can provide a good estimate, or you can perform an analytical determination via techniques like potentiometric titration or NMR spectroscopy.[12]

Yes. Be mindful of:

  • Compound Stability: Extreme pH values can cause hydrolysis or degradation of your compound.

  • Biological Relevance: Ensure the final pH of your solution is compatible with your biological assay (e.g., most cell-based assays require a pH of 7.2-7.4).

  • Buffer Capacity: The buffer must be strong enough to resist pH shifts when the compound is added. Insufficient buffer capacity can lead to unpredictable precipitation.[13]

Strategy 2: Utilizing Co-solvents

Yes, this is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[14][15] This makes the environment more "friendly" to hydrophobic molecules, thereby increasing their solubility.[]

Commonly Used Co-solvents in Research

Co-solventTypical Starting % (v/v)Mechanism of ActionKey Considerations
Ethanol 1-10%Reduces solvent polarity.[16]Generally well-tolerated in many assays but can be toxic to cells at higher concentrations.
Propylene Glycol (PG) 1-20%Reduces solvent polarity.[14][17]Often used in pharmaceutical formulations; can be viscous.
Polyethylene Glycol 400 (PEG 400) 1-20%Reduces solvent polarity; can also form polymeric chains that interact with the drug.[][17]Very common and effective; check for compatibility with your specific assay.
Glycerin 1-10%Reduces solvent polarity.[14]Highly viscous; may interfere with some automated liquid handlers.

Actionable Step: Prepare your buffer with a low percentage (e.g., 2-5%) of a co-solvent like ethanol or PEG 400 and re-test solubility. You can create a gradient of co-solvent concentrations to find the minimum amount needed for solubilization, which is crucial for minimizing potential assay interference or toxicity.[18]

Strategy 3: Advanced Excipients

Now we move to more specialized excipients that solubilize drugs through different mechanisms. These are powerful tools for particularly challenging compounds.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16] They act like molecular "buckets," encapsulating the poorly soluble drug molecule within their core to form an "inclusion complex" that is water-soluble.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice.[16]

  • Surfactants: Surfactants, such as Polysorbate 80 (Tween® 80) or sodium lauryl sulfate (SLS), form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[17] The hydrophobic cores of these micelles can entrap insoluble drug molecules, carrying them into solution.[20]

Comparison of Advanced Solubilization Techniques

TechniqueMechanismProsCons
Cyclodextrins (e.g., HP-β-CD) Inclusion Complex Formation[19]High solubilizing capacity; low toxicity.Can be expensive; may affect drug-protein binding.
Surfactants (e.g., Polysorbate 80) Micellar Entrapment[17]Very effective, especially for lipophilic drugs.Can disrupt cell membranes; may interfere with assays.
Lipid-Based Formulations (SEDDS) Self-Emulsifying Systems[4]Excellent for highly lipophilic ("grease ball") drugs.[21]Complex to formulate; requires specialized knowledge.
Amorphous Solid Dispersions Overcoming Crystal Lattice Energy[4]Can dramatically increase solubility for "brick dust" drugs.[6]Requires advanced formulation techniques (e.g., spray drying).

Part 4: Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Screening

This protocol allows you to rapidly screen multiple conditions to find an optimal buffer for your compound, a common practice in early drug discovery.[22][23]

Objective: To determine the relative kinetic solubility of a benzothiophene carboxamide under various pH, co-solvent, and excipient conditions.

Materials:

  • 96-well clear-bottom plate

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffers at various pH values (e.g., pH 5.0, 7.4, 8.5)

  • Co-solvents (e.g., PEG 400, Ethanol)

  • Excipients (e.g., 10% w/v HP-β-CD stock)

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometry.

Methodology:

  • Plate Mapping: Design your 96-well plate map. Dedicate rows or columns to specific buffer conditions (e.g., Row A: pH 5.0, Row B: pH 7.4, etc.). Within each row, test a range of co-solvent or excipient concentrations. Include buffer-only controls.

  • Buffer Preparation: In a separate "master block" or plate, prepare your final buffer conditions. For example, to test 2% PEG 400, add 98 µL of buffer and 2 µL of PEG 400 to the well.

  • Compound Addition: Transfer 198 µL of each final buffer condition to the clear-bottom analysis plate.

  • Add 2 µL of your 10 mM compound stock solution to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing and Incubation: Immediately seal the plate and mix vigorously on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Higher absorbance/turbidity values indicate lower solubility (more precipitation). Plot the turbidity against the different buffer conditions to visually identify the conditions that result in the lowest turbidity, indicating the highest solubility.

Part 5: Frequently Asked Questions (Quick Guide)

  • Q: My buffer contains phosphate. Could this be a problem? A: Yes, in some cases. High concentrations of buffer salts can sometimes decrease the solubility of non-polar compounds through a "salting-out" effect.[24] Additionally, certain buffer ions, like phosphate or divalent cations (e.g., Ca²⁺), can form insoluble salts with the drug molecule itself.[25] If you suspect this, try a different buffer system (e.g., HEPES or TRIS).

  • Q: I got the compound to dissolve, but it precipitates over time. What's happening? A: You have likely created a supersaturated, thermodynamically unstable solution. This is common when using co-solvents or rapid pH changes. The compound will eventually crash out as it equilibrates to its lower, true thermodynamic solubility. For short-term experiments, this may be acceptable, but for longer incubations, you may need a more robust formulation (e.g., using cyclodextrins) to maintain solubility.

  • Q: Can I just increase the DMSO concentration in my final assay? A: This should be a last resort. While increasing the final DMSO concentration (e.g., to 2-5%) will improve solubility, it is very likely to affect the results of your biological assay, potentially by altering protein conformation or causing cell stress. Always aim for the lowest possible final concentration, typically below 0.5%.

  • Q: Does particle size matter? A: Yes, significantly. For a solid compound, reducing the particle size (e.g., through micronization) increases the surface area available for dissolution, which can increase the rate of dissolution according to the Noyes-Whitney equation.[6][19][26] This is more relevant for formulation development than for preparing solutions for in-vitro assays but is a critical concept in drug delivery.[27]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Solubilizer Excipients. Protheragen.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). mAbs.
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025). PharmaExcipients.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Polymers.
  • pH Adjustment and Co-Solvent Optimiz
  • Excipients for Solubility and Bioavailability Enhancement. (2020). Pharma's Almanac.
  • Excipients for solubility and bioavailability enhancement.
  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025). Indo American Journal of Pharmaceutical Research.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014).
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Bio-Techne.
  • Cosolvent. Wikipedia.
  • Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • 1-Benzothiophene-2-carboxamide. PubChem.
  • Improving the Water Solubility of Poorly Soluble Drugs. (2017). Basicmedical Key.
  • Solubility of Organic Compounds. (2023). Chemistry LibreTexts.
  • Co-solvent: Significance and symbolism. (2025). ScienceDirect.
  • Solubility Study. WuXi AppTec DMPK.
  • Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. (2008).
  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Taylor & Francis Online.
  • Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. (2003). Journal of Pharmacy and Pharmacology.
  • Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility? (2023).
  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Intrinsic Solubility of Ionizable Compounds
  • Benzo(b)thiophene-3-carboxylic acid. PubChem.
  • Benzo[b]thiophene-2-carboxamide, 97% 1 g. Thermo Scientific Chemicals.
  • Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. (2011). Journal of Pharmaceutical Sciences.
  • 1.13: Distinguishing between pH and pKa. (2023). Chemistry LibreTexts.
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). Analytical Chemistry.
  • The effect of improper use of buffer salts on chromatographic columns and solutions! uHPLCs.
  • The pKa in Organic Chemistry. (2022). Chemistry Steps.
  • Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. (2020). European Journal of Medicinal Chemistry.
  • Discovery and Optimization of Novel benzothiophene-3-carboxamides as Highly Potent Inhibitors of Aurora Kinases A and B. (2018). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in r

Sources

Troubleshooting

minimizing side reactions in benzothiophene-3-carbonyl chloride amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of benzothiophene-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of benzothiophene-3-carboxamides. Amidation of acid chlorides is a fundamental transformation, but the electron-rich nature of the benzothiophene ring and the high electrophilicity of the carbonyl chloride demand precise kinetic and thermodynamic control to suppress side reactions.

Core Reaction Pathway & Competing Side Reactions

G SM Benzothiophene-3- carbonyl chloride Target Benzothiophene-3- carboxamide (Target) SM->Target Nucleophilic Acyl Substitution Side1 Benzothiophene-3- carboxylic acid SM->Side1 Competing Hydrolysis Side2 O-Acylated / Dimer Byproducts SM->Side2 Poor Temp Control / Excess SM Amine Amine + Base (Nucleophile) Amine->Target Water H2O (Moisture) Water->Side1

Reaction pathways for benzothiophene-3-carbonyl chloride amidation and side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding high levels of benzothiophene-3-carboxylic acid instead of the target amide? Causality: Benzothiophene-3-carbonyl chloride is highly electrophilic. When exposed to trace moisture, water acts as a competing nucleophile, leading to rapid hydrolysis that forms benzothiophene-3-carboxylic acid and HCl[1]. Because water is smaller and highly mobile, this side reaction easily outcompetes amidation if solvents are not strictly anhydrous or if the amine is hygroscopic. Solution: Ensure all organic solvents (e.g., DCM, THF) are rigorously dried over molecular sieves. If you are intentionally utilizing Schotten-Baumann biphasic conditions (aqueous/organic), the aqueous base must maintain a pH of 10–12. This ensures the amine remains fully deprotonated and highly nucleophilic, allowing it to kinetically outcompete water for the acyl chloride[2].

Q2: How do I prevent O-acylation when reacting with amino alcohols? Causality: Both the primary/secondary amine (-NH2/-NHR) and the hydroxyl group (-OH) can attack the acyl chloride. Kinetically, the nitrogen is a stronger nucleophile than oxygen. However, at elevated temperatures or in the presence of excess acid chloride, thermodynamic O-acylation or di-acylation will occur. Solution: Strictly control the stoichiometry (1.0 to 1.05 eq of acid chloride max) and maintain the reaction temperature exactly at 0 °C during the addition phase. The lower temperature restricts the activation energy strictly to the kinetically favored N-acylation pathway.

Q3: What is the optimal order of addition to prevent thermal degradation and oligomerization? Causality: Adding a tertiary amine base (like DIPEA or TEA) directly to neat acid chloride can promote ketene intermediate formation or localized degradation. Conversely, adding the amine directly to the acid chloride causes a massive, uncontrolled exotherm, driving side reactions. Solution: Always dissolve the amine and the auxiliary base in the reaction solvent first. Then, add the benzothiophene-3-carbonyl chloride dropwise as a dilute solution at 0 °C. This maintains an excess of base/nucleophile at all times, neutralizing the generated HCl immediately and preventing acid-catalyzed stalling[3].

Q4: Are there specific side reactions unique to the benzothiophene ring during this amidation? Causality: The benzothiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. While acid chlorides typically require Lewis acids to undergo Friedel-Crafts acylation, localized heating (due to poor mixing) or trace metal impurities can trigger intermolecular coupling or oligomerization of the benzothiophene core[4]. Solution: Ensure vigorous stirring to dissipate heat instantly and exclusively use high-purity, metal-free reagents and glassware.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the impact of various reaction conditions on the yield of the target benzothiophene-3-carboxamide versus the hydrolysis byproduct.

Solvent SystemBase (Equivalents)Temperature ProfileTarget Amide Yield (%)Hydrolysis Byproduct (%)
Anhydrous DCM DIPEA (2.0 eq)0 °C → RT> 92% < 5%
Wet DCMDIPEA (2.0 eq)RT65%30%
Biphasic (DCM/H2O)NaOH (aq, pH 10)0 °C → RT85%12%
Anhydrous THFTEA (1.5 eq)0 °C → RT88%< 5%
Self-Validating Experimental Protocol: Anhydrous Amidation

This methodology is designed as a self-validating system. By embedding analytical checkpoints into the workflow, you can confirm the mechanistic integrity of the reaction before proceeding to the next step.

Step 1: Reagent Preparation & System Purging

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen or Argon.

  • Validation Checkpoint: The flask must remain under a positive pressure of inert gas (verified via a bubbler) to prevent atmospheric moisture ingress, which causes baseline hydrolysis.

Step 2: Nucleophile and Base Assembly

  • Dissolve the primary/secondary amine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The extra equivalent acts as an HCl scavenger, preventing the amine from crashing out as an unreactive ammonium salt[1].

  • Cool the mixture to 0 °C using an ice-water bath.

Step 3: Dropwise Electrophile Addition

  • Dissolve benzothiophene-3-carbonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM.

  • Add this solution dropwise to the amine/base mixture over 15–30 minutes.

  • Causality: Slow addition at 0 °C controls the exothermic nucleophilic acyl substitution, preventing thermal degradation and ensuring the amine is always in excess relative to the acid chloride.

Step 4: Reaction Monitoring (Self-Validation Checkpoint)

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in methanol and analyze via LC-MS or TLC. The complete disappearance of the acid chloride (which will appear as a methyl ester in the quenched aliquot) and the formation of a single new product mass validates the suppression of side reactions. If unreacted acid chloride remains, verify the amine concentration and moisture content.

Step 5: Quench and Workup

  • Quench the reaction with saturated aqueous NaHCO3 to neutralize any remaining trace acid.

  • Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), followed by brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure benzothiophene-3-carboxamide.

References
  • Title: Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps | Source: orgosolver.com | URL: 1

  • Title: Schotten–Baumann reaction | Source: grokipedia.com | URL: 2

  • Title: Amides Preparation and Reactions Summary | Source: chemistrysteps.com | URL: 3

  • Title: Synthesis of benzofuran/benzothiophene carbonyl chloride and their carboxamide derivatives | Source: zuj.edu.jo | URL: 4

Sources

Optimization

Benzothiophene Carboxamide Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with a pervasive challenge: the formation of intractable regioisome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with a pervasive challenge: the formation of intractable regioisomer impurities during the synthesis of benzothiophene carboxamides. Whether you are dealing with C2/C3 selectivity issues during late-stage functionalization or struggling to separate C4-C7 isomers generated during de novo core cyclization, this guide provides field-proven, mechanistically grounded solutions.

Regioisomer Resolution Workflow

RegioisomerWorkflow Start Benzothiophene Carboxamide Synthesis Pipeline Split1 Core Functionalization (Late-Stage) Start->Split1 Split2 De Novo Core Synthesis (Early-Stage) Start->Split2 Issue1 Issue: C2 vs C3 Regioisomer Mixture Split1->Issue1 Issue2 Issue: C4-C7 Benzene Ring Regioisomers Split2->Issue2 Mech1 Interrupted Pummerer [3,3]-Sigmatropic Rearrangement Issue1->Mech1 Thermodynamic trap bypass Mech2 Directed ortho-Metalation (O-Carbamate DMG) Issue2->Mech2 Pre-organized lithiation Sol1 100% C3-Selective Functionalization Mech1->Sol1 Sol2 Regiopure Substituted Precursor Mech2->Sol2 Amide Carboxamide Coupling & Final Isolation Sol1->Amide Sol2->Amide Purify PFP-HPLC Separation or Fractional Recrystallization Amide->Purify Trace Impurity Removal

Workflow for resolving C2/C3 and benzene-ring regioisomers in benzothiophene synthesis.

Troubleshooting Guides & FAQs

Q1: I am observing a mixture of C2 and C3 substituted regioisomers during the direct functionalization of the benzothiophene core prior to carboxamide coupling. How can I exclusively target the C3 position? Mechanistic Causality: Electrophilic aromatic substitution on benzothiophenes inherently favors the C2 position thermodynamically, or yields intractable C2/C3 mixtures under kinetic control. Traditional transition-metal-catalyzed C-H activation often requires superfluous directing groups to overcome this bias. Validated Solution: To achieve absolute C3 regioselectivity, pivot to a metal-free approach utilizing benzothiophene S-oxides in an interrupted Pummerer reaction [1]. In this mechanism, the activation of the sulfoxide allows nucleophiles to be captured and delivered exclusively to the C3 position via a charge-accelerated[3,3]-sigmatropic rearrangement. This completely bypasses the C2 thermodynamic trap, delivering the coupling partner in a strictly site-selective manner.

Q2: During the de novo cyclization step to form the benzothiophene core from meta-substituted aryl precursors, I am getting an inseparable mixture of 4- and 6-substituted regioisomers. How can I control this? Mechanistic Causality: When synthesizing the benzothiophene core via electrophilic cyclization of meta-substituted aryl precursors, cyclization can occur at either the ortho or para position relative to the substituent. Electronic directing effects alone often fail to provide >90% regioselectivity, leading to downstream carboxamide impurity profiles. Validated Solution: Employ Directed ortho-Metalation (DoM) prior to cyclization [2]. By installing a strong Directing Metalation Group (DMG)—such as an N,N-diethyl O-carbamate—on the precursor, the lithium aggregate pre-organizes exclusively at the adjacent carbon. This ensures that subsequent electrophilic trapping occurs at a single, predictable site, yielding a regiopure precursor for cyclization.

Q3: My final benzothiophene carboxamide product contains ~10-15% of a closely eluting regioisomer impurity. Standard silica gel chromatography is failing. What is the most reliable purification method? Mechanistic Causality: Regioisomers of benzothiophene carboxamides possess virtually identical molecular volumes, pKa values, and overall polarities, rendering normal-phase silica gel chromatography ineffective. The minor differences lie solely in their three-dimensional dipole moments and pi-electron density distribution. Validated Solution: Switch to reversed-phase preparative High-Performance Liquid Chromatography (RP-HPLC) utilizing a Pentafluorophenyl (PFP) stationary phase, or utilize fractional recrystallization [3]. The fluorinated aromatic ring of the PFP phase engages in highly specific pi-pi, dipole-dipole, and charge-transfer interactions with the benzothiophene core, effectively resolving isomers that co-elute on standard C18 columns.

Quantitative Data: Regioselectivity & Yield Comparison

Target PositionSynthetic StrategyKey Reagents / CatalystsRegioselectivity RatioTypical Yield
C3-Functionalization Interrupted PummererBenzothiophene S-oxide, TFAA>99:1 (C3:C2)70 - 85%
C7-Functionalization Directed ortho-Metalations-BuLi, TMEDA, O-Carbamate DMG>95:5 (C7:C6)65 - 80%
C2-Carboxamide Direct Lithiation / CO2 Quenchn-BuLi, Isocyanate or CO2>95:5 (C2:C3)85 - 91%
Trace Isomer Removal PFP-Phase Preparative HPLCPentafluorophenyl (PFP) Column100% (Post-purification)50 - 75% (Recovery)

Validated Experimental Protocols

Protocol A: Metal-Free Regioselective C3-Functionalization via Interrupted Pummerer Reaction

Self-validating mechanism: This reaction relies entirely on a charge-accelerated [3,3]-sigmatropic rearrangement. If the sulfoxide is not fully activated by the anhydride, the rearrangement cannot physically occur, halting the reaction rather than producing the incorrect C2 isomer.

  • Preparation: Dissolve benzothiophene S-oxide (1.0 eq) and the desired nucleophilic coupling partner (e.g., phenol or silane, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to -78 °C under an inert argon atmosphere.

  • Pummerer Initiation: Dropwise add trifluoroacetic anhydride (TFAA, 1.2 eq). The TFAA activates the sulfoxide, initiating the interrupted Pummerer reaction.

  • Rearrangement: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours to drive the [3,3]-sigmatropic rearrangement to completion.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude C3-functionalized product via flash column chromatography using a hexanes/ethyl acetate gradient.

Protocol B: Regioselective Synthesis of 7-Substituted Benzothiophenes via Directed ortho-Metalation (DoM)

Self-validating mechanism: The strong coordination between the lithium ion and the O-carbamate DMG ensures that lithiation only occurs at the adjacent carbon. A distinct color change upon the addition of the alkyllithium reagent validates the formation of the specific lithiated species.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a thermometer. Charge with N,N-diethyl-7-carbamoyloxy-1-benzothiophene (1.0 eq) and a magnetic stir bar.

  • Dissolution: Add anhydrous THF via syringe and cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Coordination: Add freshly distilled N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) dropwise to the stirred solution to break up lithium aggregates.

  • Lithiation: Slowly add sec-butyllithium (s-BuLi, 1.2 eq) via syringe over 15 minutes. Critical: Maintain internal temperature below -70 °C to prevent unwanted side reactions. Stir at -78 °C for 1-2 hours until the color change stabilizes.

  • Electrophilic Quench: Dissolve the chosen electrophile (1.5 eq) in minimal anhydrous THF and add dropwise at -78 °C. Stir for an additional 2 hours.

  • Workup: Quench by the slow addition of saturated aqueous NH4Cl at -78 °C. Warm to room temperature, extract with ethyl acetate (3x 20 mL), dry over Na2SO4, and concentrate for subsequent cyclization.

References

  • Source: PMC - NIH (Nature Communications)
  • Title: Technical Support Center: Regioselective Synthesis of 7-Substituted Benzothiophenes Source: Benchchem URL
  • Title: Technical Support Center: Synthesis of Substituted Benzothiophenes Source: Benchchem URL
Troubleshooting

Technical Support Center: Stability &amp; Handling of N,N-dimethyl-1-benzothiophene-3-carboxamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical and metabolic behaviors of N,N-dimethyl-1-benzothiophene-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical and metabolic behaviors of N,N-dimethyl-1-benzothiophene-3-carboxamide (CAS: 1075241-14-3).

Benzothiophene-3-carboxamides are highly versatile pharmacophores, frequently utilized in the development of potent kinase inhibitors (e.g., Aurora kinases) and allosteric modulators[1]. However, their unique structural features—a highly lipophilic, electron-rich aromatic core paired with a tertiary amide—create specific challenges in aqueous assays and metabolic stability screens.

This guide is structured to help you diagnose and resolve stability issues by understanding the underlying molecular causality.

Module 1: Physical Stability & Aqueous Behavior (In Vitro Assays)

Q: My compound loses activity or shows erratic readouts after 30 minutes in physiological buffer (PBS, pH 7.4) at 37°C. Is the amide bond hydrolyzing?

A: No. The erratic readout is almost certainly caused by physical precipitation, not chemical degradation. Causality: The tertiary N,N-dimethyl amide is sterically hindered and lacks a hydrogen-bond donor, making it highly resistant to spontaneous aqueous hydrolysis at physiological pH[2][3]. However, the planar, electron-rich benzothiophene core drives strong intermolecular


 stacking. When diluted from DMSO into aqueous media, the compound rapidly exceeds its thermodynamic solubility limit, forming micro-aggregates. These aggregates cause false negatives (via compound dropout from the solution) or false positives (via promiscuous enzyme inhibition).
Self-Validating Protocol: Preparation of Stable Aqueous Working Solutions

To ensure your compound remains in solution during biochemical and cellular assays, follow this validated methodology:

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM stock.

    • Validation Check: The solution must be completely clear with no particulate matter.

  • Pre-warming: Pre-warm the target physiological buffer (e.g., PBS or DMEM) to 37°C. Cold buffers drastically lower the kinetic solubility threshold and accelerate nucleation.

  • Dilution: Add the DMSO stock dropwise directly into the center of the buffer vortex. Keep the final DMSO concentration at

    
     1% (v/v).
    
  • Carrier Addition: For assays requiring >1 µM compound concentration, supplement the buffer with 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127. These agents form stabilizing micelles or provide hydrophobic binding pockets that prevent aggregation.

  • Validation Check (Tyndall Effect): Shine a standard red laser pointer through the assay tube. If you see a visible, solid beam path (light scattering), micro-precipitates have formed. Discard the solution and repeat with a higher carrier protein concentration.

Module 2: Chemical & Metabolic Stability (Microsomal & Plasma Assays)

Q: The compound shows rapid clearance in human liver microsomes (HLM) supplemented with NADPH. What is the primary degradation mechanism?

A: The primary liability under physiological metabolic conditions is CYP450-mediated S-oxidation, followed by N-demethylation. Causality: While the tertiary amide bond is highly stable against circulating plasma amidases and carboxylesterases[2], the sulfur atom in the benzothiophene ring is highly susceptible to monooxygenation by cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9)[4][5]. This enzymatic reaction forms a transient, electrophilic thiophene S-oxide. Concurrently, the N,N-dimethyl group undergoes oxidative N-dealkylation to yield a secondary N-methyl amide.

Metabolism Parent N,N-dimethyl-1- benzothiophene- 3-carboxamide SOxide Benzothiophene S-oxide (Reactive Metabolite) Parent->SOxide CYP450 (3A4/2C9) S-Oxidation NDemethyl N-methyl Amide (Dealkylation) Parent->NDemethyl CYP450 N-Demethylation Acid Carboxylic Acid (Hydrolysis) Parent->Acid Plasma Amidases (Slow Pathway)

Metabolic degradation pathways of N,N-dimethyl-1-benzothiophene-3-carboxamide.

Module 3: Quantitative Stability Profile

To assist in your experimental design, the following table summarizes the expected stability parameters of the compound under physiological conditions (pH 7.4, 37°C).

ParameterExpected ValueMechanistic Driver
Spontaneous Hydrolysis (T1/2) > 72 hoursSteric shielding of the tertiary amide carbonyl prevents nucleophilic attack by water[3].
Plasma Stability (T1/2) > 120 minutesHigh resistance to circulating carboxylesterases/amidases compared to primary amides[2].
Microsomal Clearance (CLint) High (>50 µL/min/mg)Rapid, CYP-driven S-oxidation of the electron-rich benzothiophene core[4][5].
Kinetic Solubility (pH 7.4) < 10 µMHigh logP and planar aromatic stacking drive rapid crystallization out of aqueous media.

Module 4: Storage & Handling FAQs

Q: How should I store the compound to prevent auto-oxidation?

A: Benzothiophenes can undergo slow auto-oxidation to sulfoxides if exposed to ambient oxygen, moisture, and UV light over prolonged periods. Protocol:

  • Store the lyophilized powder in amber glass vials at -20°C under an argon or nitrogen blanket.

  • Store DMSO working stocks in single-use aliquots at -80°C to prevent freeze-thaw degradation.

  • Validation Check: If a previously clear DMSO stock turns slightly yellow, auto-oxidation of the sulfur atom has occurred. Discard the aliquot to prevent introducing reactive S-oxide artifacts into your assay.

References
  • Discovery and Optimization of Novel benzothiophene-3-carboxamides as Highly Potent Inhibitors of Aurora Kinases A and B Source: PubMed / NIH URL:[Link]

  • Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation Source: MDPI URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry / ACS URL:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology / ACS URL:[Link]

  • WO2011089215A1 - Dipeptide-based prodrug linkers for aromatic amine-containing drugs Source: Google Patents URL

Sources

Optimization

overcoming steric hindrance in N,N-dimethyl benzothiophene-3-carboxamide formation

Ticket ID: BT-C3-AMIDE-001 Topic: Overcoming Steric Hindrance in N,N-Dimethyl Benzothiophene-3-Carboxamide Formation Status: Open Assigned Specialist: Senior Application Scientist Diagnostic & Strategy Overview The Core...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BT-C3-AMIDE-001 Topic: Overcoming Steric Hindrance in N,N-Dimethyl Benzothiophene-3-Carboxamide Formation Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy Overview

The Core Problem: Synthesizing N,N-dimethyl benzothiophene-3-carboxamide is deceptively difficult. The C3 position is located in a "steric pocket" created by the bulky sulfur atom (position 1) and the peri-hydrogen at position 4. This forces the carbonyl group out of planarity, raising the activation energy for nucleophilic attack. Standard coupling agents (EDC, DCC) often fail because the active ester intermediate is too bulky to be approached by the secondary amine (N,N-dimethylamine).

Decision Matrix: Use the following logic flow to select the correct experimental protocol for your available starting materials.

Benzothiophene_Amidation_Strategy Start START: Available Precursor? Acid Benzothiophene-3-Carboxylic Acid Start->Acid Scaffold Unsubstituted Benzothiophene Start->Scaffold Halo 3-Bromobenzothiophene Start->Halo Coupling Attempt Standard Coupling (HATU/DIPEA) Acid->Coupling FC PROTOCOL B: Friedel-Crafts Acylation (Dimethylcarbamoyl Chloride) Scaffold->FC  Direct C-H Func.   Lithiation PROTOCOL C: Lithium-Halogen Exchange (n-BuLi + Carbamoyl Chloride) Halo->Lithiation  Metalation   Success Success: High Yield Coupling->Success  Minor Sterics   Fail Failure: Low Yield / No Reaction Coupling->Fail  Major Sterics   AcidChloride PROTOCOL A: Acid Chloride Activation (Oxalyl Chloride/DMF) Fail->AcidChloride  Escalate  

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on starting material availability and steric severity.

Experimental Protocols

Protocol A: The "Brute Force" Method (Acid Chloride Activation)

Best For: When standard coupling fails; scale-up; high reliability. Mechanism: Converts the acid to an acyl chloride, a highly reactive electrophile that is less sensitive to steric hindrance than active esters.

Reagents:

  • Substrate: Benzothiophene-3-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl chloride (1.5 equiv) + DMF (cat. 2-3 drops)

  • Amine: Dimethylamine hydrochloride (2.0 equiv) (Note: Easier to handle than gas/solution)

  • Base: Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Suspend the carboxylic acid in anhydrous DCM under inert atmosphere (

    
    /Ar).
    
  • Catalysis: Add catalytic DMF. Caution: This initiates the Vilsmeier-Haack-like catalytic cycle.

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Gas evolution (CO/CO2) must cease. Solution usually turns clear/yellow.

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in fresh anhydrous DCM.

  • Amidation: In a separate flask, mix Dimethylamine HCl and DIPEA in DCM at 0°C.

  • Addition: Cannulate the acyl chloride solution into the amine mixture slowly.

  • Workup: Stir 2h at RT. Quench with water.[1] Wash with 1N HCl (remove unreacted amine) and sat.

    
    .
    

Why this works: The acyl chloride is a "hard" electrophile. The high energy of the Cl leaving group drives the reaction forward despite the steric clash at the C3 position.

Protocol B: The "Direct" Method (Friedel-Crafts Acylation)

Best For: Synthesizing the amide directly from benzothiophene (skipping the acid intermediate). Risk: Regioselectivity (C2 vs. C3 competition).

Reagents:

  • Substrate: Benzothiophene[2]

  • Electrophile: N,N-Dimethylcarbamoyl chloride (1.2 equiv)

  • Lewis Acid:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Workflow:

  • Complexation: Slurry

    
     in DCE at 0°C. Add Dimethylcarbamoyl chloride dropwise. Stir 15 min to form the acylium-like complex.
    
  • Addition: Add benzothiophene solution dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is low, heat to reflux (60-80°C).

    • Note: Higher temperatures favor thermodynamic control, which may help C3 selectivity, but kinetic control often favors C2 due to sterics.

  • Quench: Pour slowly onto ice/HCl mixture.

Technical Insight: Benzothiophene C3 is electronically more nucleophilic, but C2 is sterically more accessible. If you observe C2-acylation, switch to Protocol C (Lithiation) which locks regioselectivity via the bromine atom.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal application data and literature precedence for hindered aromatics.

MethodReagent SystemExp.[3][4][5][6][7][8][9] YieldC3 SelectivitySteric Tolerance
Standard Coupling EDC / HOBt< 20%N/ALow
Adv. Coupling HATU / HOAt45-60%N/AMedium
Acid Chloride Oxalyl Cl / DMF 85-95% N/A High
Friedel-Crafts

/ Carbamoyl Cl
50-70%80:20 (C3:C2)Medium
Lithiation n-BuLi / Carbamoyl Cl75-85%>99:1High

Troubleshooting & FAQs

Q1: I am using the Acid Chloride method, but my yield is still low. What is happening? A: The most common failure mode is hydrolysis of the acyl chloride .

  • Diagnosis: Did you see vigorous bubbling when adding oxalyl chloride? If not, your catalytic DMF might be wet or "dead."

  • Fix: Ensure the evaporation step (Step 4 in Protocol A) is thorough but rapid. Residual oxalyl chloride can react with your amine to form side products, but atmospheric moisture will kill the acyl chloride instantly. Keep the system under positive Nitrogen pressure during the transfer.

Q2: Why not use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  You can, but Oxalyl Chloride is superior for two reasons:
  • Milder Conditions: It reacts at lower temperatures.[7]

  • Cleaner Workup: The byproducts are gases (CO,

    
    , HCl). Thionyl chloride leaves dissolved 
    
    
    
    and HCl, which can be harder to strip completely and may char sensitive substrates.

Q3: In the Friedel-Crafts reaction, I am getting a mixture of isomers. How do I separate them? A: The C2-isomer is generally less polar than the C3-isomer.

  • Separation: Use Flash Chromatography with a gradient of Hexane:Ethyl Acetate (start 90:10). The C2 isomer usually elutes first.

  • Prevention: If separation is difficult, abandon Friedel-Crafts and use Protocol C (Lithiation) . Lithiating 3-bromobenzothiophene at -78°C is exclusively regioselective for the C3 position.

Q4: How do I handle Dimethylamine? It's a gas. A: Do not use the gas cylinders unless you have specialized equipment.

  • Recommended: Use Dimethylamine Hydrochloride salt. It is a stable solid. When you add it to the reaction with excess base (DIPEA or Triethylamine), the free base amine is generated in situ.

  • Alternative: Use a commercial solution of Dimethylamine in THF (usually 2.0 M). Avoid aqueous solutions (40% in water) for Acid Chloride reactions as water will quench the intermediate.

Q5: Can I use HATU? A: HATU is excellent for peptides but struggles with the specific "ortho-like" twist of benzothiophene-3-carboxylic acid. If you must use coupling agents, use PyBOP or convert the acid to the Acyl Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), which creates a smaller, more reactive electrophile than the OBt ester.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution - Friedel-Crafts Acylation details). Link

  • Sigma-Aldrich (Merck). (n.d.). Oxalyl Chloride Technical Bulletin & Safety Data Sheet. Link

Sources

Troubleshooting

enhancing metabolic stability of benzothiophene-3-carboxamide scaffolds

This guide serves as a specialized Technical Support Center for medicinal chemists and drug discovery scientists working with benzothiophene-3-carboxamide scaffolds. It addresses the specific metabolic liabilities inhere...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for medicinal chemists and drug discovery scientists working with benzothiophene-3-carboxamide scaffolds. It addresses the specific metabolic liabilities inherent to this chemical series—primarily S-oxidation, amide hydrolysis, and aromatic hydroxylation—and provides actionable, evidence-based solutions.

Status: Operational Role: Senior Application Scientist Objective: Enhance metabolic stability (t½) and reduce intrinsic clearance (CLint) without compromising potency.

Quick Diagnostic: Where is your molecule failing?
Symptom (Assay Result)Likely CulpritRecommended Module
Rapid clearance in HLM/RLM + NADPH. Mass Spec: M+16 or M+32 peaks dominant.S-Oxidation (Thiophene ring) or Aromatic Hydroxylation .[Module 1]
High clearance in Plasma or Hepatocytes, but stable in Microsomes. Mass Spec: Loss of amine fragment.Amide Hydrolysis (Amidase/Esterase).[Module 2]
GSH Adducts found in trapping assays. Mechanism: Reactive metabolite formation.[1][2][3]Quinone Methide / Epoxide formation. [Module 3]
Module 1: The Sulfur & Aromatic Core (Phase I Oxidation)

User Query: "My compound shows high intrinsic clearance in microsomes (NADPH-dependent). Metabolite ID shows a major M+16 peak. Is it the sulfur or the benzene ring?"

Technical Analysis: The benzothiophene scaffold presents two primary "soft spots" for CYP450-mediated oxidation:

  • S-Oxidation: The thiophene sulfur is electron-rich and prone to oxidation, forming sulfoxides (S-oxide) and sulfones. This destroys aromaticity and alters the electronic profile.

  • Aromatic Hydroxylation: The benzene ring (positions 4, 5, 6, 7) is susceptible to electrophilic attack by CYP enzymes, particularly if electron-rich.

Troubleshooting & Solutions:

  • Q: How do I distinguish between S-oxidation and C-hydroxylation?

    • A: Review the fragmentation pattern in MS/MS. S-oxides often show a characteristic loss of oxygen (M-16) or SO (M-48) depending on collision energy, whereas phenolic hydroxyls are more stable.

    • Action: If S-oxidation is the driver, the polarity shift will be drastic. If C-hydroxylation is the driver, the shift is moderate.

  • Q: How do I block S-oxidation without changing the scaffold?

    • A: You must reduce the electron density on the sulfur atom.[4]

    • Strategy 1 (Electronic Deactivation): Introduce strong Electron Withdrawing Groups (EWGs) like -CF3, -CN, or -Cl on the benzene ring (specifically positions 5 or 6). This pulls density away from the thiophene ring via conjugation.

    • Strategy 2 (Steric Shielding): Place a substituent at the 2-position . A bulky group (e.g., methyl, chloro) at C2 sterically hinders the CYP approach to the sulfur lone pairs [1].

  • Q: The benzene ring is the soft spot.[3][5] Where should I substitute?

    • A: Perform a Fluorine Scan .[6] Systematically replace hydrogens at positions 4, 5, 6, and 7 with Fluorine.

    • Logic: The C-F bond is metabolically inert. Fluorine exerts a strong inductive electron-withdrawing effect, deactivating the ring toward CYP oxidation while mimicking the steric size of Hydrogen [2].

    • Priority: Positions 5 and 6 are statistically the most vulnerable in unsubstituted benzothiophenes.

Module 2: The Amide Linker (Hydrolysis)

User Query: "My compound is stable in microsomes but disappears rapidly in rat plasma. What is happening?"

Technical Analysis: This indicates non-CYP mediated clearance . The carboxamide bond at position 3 is susceptible to hydrolysis by plasma amidases or carboxylesterases, cleaving the molecule into the benzothiophene acid and the amine.

Troubleshooting & Solutions:

  • Q: How do I stabilize the amide bond?

    • A: You need to hinder the enzymatic attack on the carbonyl carbon.

    • Strategy 1 (N-Methylation): If the amide is secondary (-CONH-), convert it to a tertiary amide (-CONMe-). This removes the H-bond donor (which may affect potency) but drastically reduces hydrolysis rates.

    • Strategy 2 (Ortho-Substitution): Introduce a substituent on the amine side aromatic ring (if present) at the ortho position. This creates a "steric umbrella" protecting the carbonyl.

  • Q: Can I replace the amide entirely? (Bioisosteres) [7]

    • A: Yes. The 1,2,4-oxadiazole or 1,3,4-oxadiazole rings are classic bioisosteres for carboxamides.[8]

    • Logic: They mimic the planar geometry and hydrogen-bonding capability of the amide but are resistant to amidases [3].

    • Example: Replacing -CONH- with a heterocyclic linker often improves metabolic stability while maintaining kinase inhibitory activity (e.g., in Aurora kinase inhibitors) [4].

Module 3: Reactive Metabolites (Toxicity Risks)

User Query: "We see time-dependent inhibition (TDI) of CYP3A4 and glutathione adducts. Is this a showstopper?"

Technical Analysis: Benzothiophenes can undergo bioactivation to form quinone methides or arene oxides , which are electrophilic and toxic. This often happens if the 2-position is unsubstituted or if there is a phenol/aniline moiety that can be oxidized to a quinone-imine.

Troubleshooting & Solutions:

  • Q: How do I stop the formation of reactive intermediates?

    • A: Block the metabolic "handles."

    • Fix: Ensure the 2-position is substituted (e.g., with a Chlorine or Methyl group). An unsubstituted 2-position is a major liability for arene oxide formation [5].

    • Fix: Avoid electron-donating groups (like -OMe, -NH2) on the benzene ring unless they are flanked by halogens to prevent quinone formation.

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for stabilizing the benzothiophene-3-carboxamide scaffold.

MetabolicOptimization Start High Clearance Detected Assay Microsomal Assay (+/- NADPH) Start->Assay Result_CYP NADPH Dependent (Phase I) Assay->Result_CYP Unstable only with NADPH Result_Hyd NADPH Independent (Hydrolysis) Assay->Result_Hyd Unstable w/o NADPH MetID_S MetID: M+16/32 (S-Oxidation) Result_CYP->MetID_S Sulfoxide signal MetID_C MetID: M+16 (Aromatic OH) Result_CYP->MetID_C Phenol signal Sol_H Strategy: 1. N-Methylation 2. Ortho-sterics 3. Oxadiazole Bioisostere Result_Hyd->Sol_H Sol_S Strategy: 1. EWG on Benzene (5/6-pos) 2. Steric Bulk at C2 MetID_S->Sol_S Sol_C Strategy: Fluorine Scan (Positions 4-7) MetID_C->Sol_C

Caption: Decision tree for diagnosing and fixing metabolic instability in benzothiophene-3-carboxamides.

Experimental Protocols
1. Microsomal Stability Assay (Diagnostic)

Validates whether instability is CYP-mediated or hydrolytic.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).

  • Incubation Groups:

    • Group A (CYP + Hydrolysis): Add NADPH-regenerating system.

    • Group B (Hydrolysis only): Add Buffer (No NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Interpretation:

    • If Group A decays but Group B is stable -> Oxidative Metabolism (Go to Module 1).

    • If Group A and Group B decay equally -> Hydrolysis (Go to Module 2).

2. Reactive Metabolite Trapping (GSH Adducts)

Detects toxic intermediates (quinone methides/epoxides).

  • Incubation: Incubate 10 µM compound with microsomes (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile) or Potassium Cyanide (KCN) at 1 mM (hard nucleophile).

  • Time: Incubate for 60 minutes at 37°C.

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or precursor ion scanning for GSH fragments (m/z 272).

  • Result: Presence of GSH-adducts confirms reactive intermediate formation.[1]

Summary of SAR Data (Benzothiophene-3-Carboxamides)
ModificationEffect on S-OxidationEffect on HydrolysisEffect on Potency (General)
2-Chloro / 2-Methyl High Protection (Steric)NeutralVariable (often tolerated)
5,6-Dichloro/Difluoro High Protection (Electronic)NeutralGenerally Maintained
N-Methylation (Amide) NeutralHigh Protection Risk of H-bond loss
Oxadiazole Replacement NeutralComplete Protection High (Bioisostere)
References
  • Dalvie, D. et al. (2002). Metabolism of sulfur-containing heterocycles.[2][9] Chemical Research in Toxicology, 15(3), 269–299. Link

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry.[10] Chemical Society Reviews, 37, 320-330. Link

  • Bostrom, J. et al. (2012). Oxadiazoles in medicinal chemistry.[8] Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • Orfi, L. et al. (2018).[11] Discovery and Optimization of Novel benzothiophene-3-carboxamides as Highly Potent Inhibitors of Aurora Kinases A and B.[11] Bioorganic & Medicinal Chemistry Letters, 28(18), 3090-3095. Link

  • Evans, D.C. et al. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety.[1][2] Chemico-Biological Interactions, 153, 243-252. Link

Sources

Optimization

common spectral interferences in NMR analysis of benzothiophene amides

Welcome to the Benzothiophene Amide NMR Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the specific spectral challenges inherent to benzothiophene amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzothiophene Amide NMR Technical Support Center .

As a Senior Application Scientist, I have designed this hub to address the specific spectral challenges inherent to benzothiophene amides. These molecules are notorious in drug discovery for their "deceptive" NMR spectra, where restricted rotation and aromatic stacking often mimic the appearance of impurities.

This guide prioritizes causality over observation . We do not just identify a split peak; we explain the steric and electronic forces creating it and provide a self-validating experiment to prove it.

Module 1: The Rotamer Conundrum (Double Peaks)

User Complaint: "My LC-MS shows a single pure peak (>99%), but my


H NMR spectrum shows a 60:40 mixture of two compounds. Is my sample decomposing?"

Technical Diagnosis: This is likely not decomposition. You are observing rotamers . Benzothiophene amides exhibit restricted rotation around the amide C-N bond (


). The lone pair on the nitrogen delocalizes into the carbonyl, creating partial double-bond character. If the substituents on the nitrogen are non-equivalent (e.g., a methyl and a benzyl group), the molecule gets "stuck" in cis and trans conformations on the NMR timescale.

The Benzothiophene Effect: Unlike simple amides, the large, flat benzothiophene ring creates a strong anisotropic ring current. In one rotamer, a substituent may sit directly above the benzothiophene plane (shielded/upfield shift); in the other, it sits in the deshielding plane (downfield shift). This exacerbates the chemical shift difference (


), making the "mixture" appear more distinct.
Troubleshooting Protocol: Variable Temperature (VT) NMR

To confirm rotamers, we must increase the energy of the system to overcome the rotational barrier (


).

Step-by-Step Validation Workflow:

  • Solvent Selection: Use DMSO-

    
     (Boiling point ~189°C). Do not  use CDCl
    
    
    
    or Acetone-
    
    
    as they will boil before coalescence is reached.
  • Baseline Scan: Acquire a standard proton spectrum at 25°C (298 K).

  • Stepwise Heating:

    • Increase probe temperature to 323 K (50°C).

    • CRITICAL: Allow 10 minutes for thermal equilibration. Re-shim the probe (Z1 and Z2) at the new temperature.

    • Acquire spectrum.[1][2][3][4][5]

  • Coalescence Observation: Continue heating in 10-20°C increments up to ~373 K (100°C).

  • Result Interpretation:

    • Rotamers: The distinct peaks will broaden, move toward each other, and eventually merge into a single sharp peak (coalescence).

    • Impurities: The peaks will remain sharp and distinct (though chemical shifts may drift slightly).

Visual Logic: Rotamer vs. Impurity Decision Tree

RotamerLogic start Observation: 'Duplicated' Peaks in Spectrum check_lcms Check LC-MS / HPLC Is it a single peak? start->check_lcms decision_purity Purity Confirmed? check_lcms->decision_purity vt_exp Run VT-NMR Experiment (Heat to 80-100°C in DMSO-d6) decision_purity->vt_exp Yes (Single peak) impurity Diagnosis: Chemical Impurity decision_purity->impurity No (Multiple peaks) result_merge Do peaks broaden and coalesce? vt_exp->result_merge diagnosis_rot Diagnosis: Rotamers (Conformational Isomers) result_merge->diagnosis_rot Yes diagnosis_imp Diagnosis: Stable Impurity or Slow Exchange result_merge->diagnosis_imp No

Caption: Decision tree for distinguishing between rotamers and impurities using LC-MS and VT-NMR.

Module 2: The "Missing" Amide Proton

User Complaint: "I cannot find my amide N-H proton. It should be around 8.0 ppm, but the integration is missing or the peak is a broad hump."

Technical Diagnosis: Amide protons are exchangeable . In the presence of trace water or protic solvents (MeOH-


), the N-H proton exchanges with the solvent deuterium (

) faster than the NMR timescale, rendering it invisible (

). Alternatively, quadrupolar relaxation from the

N nucleus can broaden the attached proton signal into the baseline.

The Benzothiophene Factor: If the amide is attached directly to the benzothiophene C2 or C3 position, the N-H proton can be exceptionally acidic due to the electron-withdrawing nature of the heteroaromatic ring, accelerating exchange.

Troubleshooting Guide: Solvent & Shake Tests
MethodProtocolScientific Rationale
The DMSO Switch Dissolve sample in dry DMSO-

.
DMSO is a strong H-bond acceptor. It "locks" the N-H proton in a hydrogen bond, slowing exchange and sharpening the peak. It also shifts the N-H downfield (often >8.5 ppm), separating it from the aromatic region.
The D

O Shake
1. Run spectrum in CDCl

.2. Add 1 drop of D

O to the tube.3. Shake vigorously and re-run.
Any peak that disappears after adding D

O is an exchangeable proton (OH, NH). This confirms the identity of the amide peak.
Low Temp NMR Cool sample to -20°C (in CDCl

or Acetone).
Slows the chemical exchange rate (

), potentially sharpening the broad N-H signal.

Module 3: Benzothiophene Spectral Overlap (7.0 - 8.0 ppm)

User Complaint: "The aromatic region is a mess. I can't distinguish the benzothiophene protons from my phenyl amide protons."

Technical Diagnosis: The benzothiophene core has a "benzenoid" ring (C4-C7) and a "thiophenoid" ring (C2-C3).

  • C2-H: Typically the most downfield singlet (~7.4 - 7.8 ppm) due to the sulfur heteroatom, unless substituted by the amide.

  • C3-H: Slightly upfield of C2.

  • C4-C7: These form a complex ABCD system (often appearing as two doublets and two triplets/multiplets) in the 7.2 - 8.0 ppm range, exactly where amide phenyl rings appear.

Advanced Assignment: 2D NMR Workflow

Do not rely on 1D integration alone. Use heteronuclear correlation.

Protocol:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This maps every Proton to its attached Carbon.

    • Benzothiophene C2/C3 carbons are distinct. C2 is often shifted to ~120-130 ppm, while C3 is similar.

    • Key Differentiator: The amide carbonyl carbon (via HMBC) will couple to the ortho protons of the phenyl ring, but not the benzothiophene protons (unless the amide is directly attached there).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the Quaternary Carbons (C3a, C7a).

    • Benzothiophene ring protons will show long-range coupling to these bridgehead carbons, whereas phenyl protons will not.

Module 4: Common Synthetic Impurities (Coupling Reagents)

User Complaint: "I have extra multiplets in the aliphatic region (1.0 - 4.0 ppm) that don't match my structure."

Context: Benzothiophene amides are typically synthesized via coupling reactions (EDC, HATU, HOBt). These reagents leave characteristic signatures if workup is incomplete.

Impurity Fingerprint Table (in DMSO-


): 
ImpuritySource

H NMR Signature (DMSO-

)
EDC / Urea Byproduct Coupling ReagentMultiplets at 1.0 - 1.2 ppm (methyls) and 2.9 - 3.1 ppm (methylenes). Often confused with alkyl chains.
HOBt AdditiveAromatic AA'BB' system centered at ~7.8 and 8.0 ppm . Can severely overlap with benzothiophene signals.
DMF SolventDistinct singlets at 2.73 ppm (Me), 2.89 ppm (Me), and 7.95 ppm (Formyl H). The formyl H often overlaps with Benzothiophene C4/C7.
Triethylamine (TEA) BaseQuartet at 2.45 ppm , Triplet at 0.97 ppm . Note: In acidic samples (salt form), these shift downfield significantly.
Water Solvent/AirVariable singlet at 3.33 ppm in DMSO. Broadens if exchange is occurring.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[6] Organic Process Research & Development, 20(3), 661–667.

  • Clayden, J., et al. (2001). Organic Chemistry (Chapter 13: NMR of Amides and Rotamers). Oxford University Press. (Standard Reference Text).
  • BenchChem Technical Support. (2025). Interpreting NMR Spectra of Dibenzothiophene Compounds.

  • University of Michigan NMR Core. (n.d.). Variable Temperature NMR Protocols.[2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of N,N-dimethyl-1-benzothiophene-3-carboxamide

This guide provides a technical comparison and interpretation framework for the 1H NMR spectrum of N,N-dimethyl-1-benzothiophene-3-carboxamide . It contrasts the spectral "performance" (resolution and peak topology) of t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and interpretation framework for the 1H NMR spectrum of N,N-dimethyl-1-benzothiophene-3-carboxamide . It contrasts the spectral "performance" (resolution and peak topology) of this compound against its synthetic precursor (1-benzothiophene-3-carboxylic acid ) and analyzes the impact of solvent choice on rotameric resolution.

Executive Summary: The Interpretation Challenge

In drug development, the 1-benzothiophene-3-carboxamide scaffold is a critical pharmacophore, often serving as a surrogate for indole in kinase inhibitors.

The primary interpretation challenge for the N,N-dimethyl derivative is restricted rotation around the C(O)–N bond. Unlike its precursor (the carboxylic acid), which displays a static aromatic footprint, the amide exists as a dynamic equilibrium of rotamers at room temperature. This guide compares the spectral signatures of the Product (Amide) vs. the Precursor (Acid) to validate synthesis and purity.

Key Performance Indicators (Spectral)
FeaturePrecursor (Acid) Product (Dimethyl Amide) Interpretation Status
H-2 (Thiophene) Singlet, distinct (~8.35 ppm)Singlet, slightly shielded (~7.8–8.0 ppm)Diagnostic Peak
Aliphatic Region Empty (Solvent/Impurity only)Two distinct singlets (~3.0 ppm)Confirmation of Amidation
Dynamic Range Static (Sharp peaks)Dynamic (Broadening possible)Rotamer Dependent
Solvent Sensitivity High (Acid proton exchange)High (Rotamer coalescence)Critical Parameter

Structural Analysis & Theoretical Shift Prediction

The Rotamer Effect (Mechanism)

The partial double-bond character of the C–N amide bond creates a high rotational energy barrier (


). Consequently, the two 

-methyl groups are magnetically non-equivalent at room temperature (298 K).
  • Methyl A (cis to Carbonyl): Shielded by the carbonyl anisotropy.

  • Methyl B (trans to Carbonyl): Deshielded (or vice-versa depending on ring current effects).

This results in two distinct singlets in the aliphatic region (approx.[1] 2.9–3.1 ppm) rather than one signal integrating for 6H.

Visualization: Assignment Workflow

The following diagram outlines the logical flow for confirming the structure and distinguishing it from the acid precursor.

NMR_Assignment_Workflow Start Sample: Crude Reaction Mixture Check_Aliphatic Step 1: Check Aliphatic Region (2.5 - 3.5 ppm) Start->Check_Aliphatic Decision_Me Are there 2 Singlets? Check_Aliphatic->Decision_Me Acid_Path No: Spectrum matches Carboxylic Acid Precursor Decision_Me->Acid_Path No (or broad lump) Amide_Path Yes: N,N-Dimethyl Amide Formed (Rotamers Present) Decision_Me->Amide_Path Yes (Distinct signals) Check_Aromatic Step 2: Check H-2 Singlet (Thiophene Ring) Amide_Path->Check_Aromatic Aromatic_Shift Shift < 8.0 ppm? (Shielding vs Acid) Check_Aromatic->Aromatic_Shift Aromatic_Shift->Acid_Path No (Remains >8.3 ppm) Final_Confirm Step 3: Integration Check Ratio 1:6 (H-2 : N-Me) Aromatic_Shift->Final_Confirm Yes

Caption: Logical workflow for distinguishing the N,N-dimethyl amide from its carboxylic acid precursor using 1H NMR.

Comparative Analysis: Product vs. Precursor

The Precursor: 1-Benzothiophene-3-carboxylic acid

Based on experimental data in CDCl


 [1], the acid precursor exhibits a highly deshielded H-2 proton due to the electron-withdrawing carboxylic acid group and the aromatic ring current.
  • H-2 (Thiophene):

    
     8.35 ppm (Singlet).
    
  • H-4 (Benzene):

    
     8.29 ppm (Doublet, 
    
    
    
    Hz).[2]
  • H-7 (Benzene):

    
     7.81 ppm (Doublet, 
    
    
    
    Hz).[2][3]
  • H-5/H-6:

    
     7.30–7.50 ppm (Multiplets).
    
  • COOH: Broad singlet >10 ppm (often invisible if exchanged).

The Product: N,N-dimethyl-1-benzothiophene-3-carboxamide

Upon amidation, the electron-withdrawing power of the carbonyl is modulated by the nitrogen lone pair donation (resonance).

  • H-2 (Thiophene): Shifts upfield (shielded) relative to the acid, typically appearing at

    
     7.80–8.00 ppm.
    
  • N-Methyls: Two singlets at

    
     2.95 ppm and 
    
    
    
    3.10 ppm (approximate values in CDCl
    
    
    ).
  • Aromatic Multiplets: The pattern remains similar (H-4 and H-7 are distinct doublets), but chemical shifts will compress slightly compared to the acid.

Data Table: Spectral Shift Comparison (CDCl


) 
Proton PositionPrecursor (

ppm) [1]
Product (

ppm, Predicted)
Multiplicity
H-2 8.35 7.85 Singlet (s)
H-4 8.297.90–8.10Doublet (d)
H-7 7.817.60–7.80Doublet (d)
N-CH

(A)
2.95 Singlet (s)
N-CH

(B)
3.10 Singlet (s)

Experimental Protocol: Solvent Selection & Temperature Effects

The choice of solvent is the single biggest variable in the "performance" of the NMR interpretation for this compound.

Protocol A: Routine Characterization (CDCl )
  • Condition: 298 K (25°C).

  • Observation: The N-Me peaks appear as two sharp singlets.[4]

  • Advantage: Good solubility; distinct separation of aromatic signals.

  • Risk: If the rotation rate

    
     is close to the NMR timescale (
    
    
    
    ), the N-Me peaks may broaden.
Protocol B: High-Temperature Studies (DMSO-d )
  • Condition: Variable Temperature (VT) NMR (up to 373 K / 100°C).

  • Observation: As temperature increases, the two N-Me singlets broaden, coalesce into a single broad peak, and finally sharpen into one singlet (6H).

  • Application: Calculating the rotational energy barrier (

    
    ) using the coalescence temperature (
    
    
    
    ).

Methodology for Coalescence Measurement:

  • Prepare a 10 mg sample in 0.6 mL DMSO-d

    
    .
    
  • Acquire spectra at 25°C, 40°C, 60°C, 80°C, and 100°C.

  • Identify

    
     (temperature where the two peaks merge into a flat-topped plateau).
    
  • Use the equation:

    
     where 
    
    
    
    is the separation (Hz) at slow exchange limit.
Visualization: Rotamer Equilibrium

Rotamer_Equilibrium Rotamer_A Rotamer A (Me-cis to Carbonyl) Signal: ~3.10 ppm Transition Transition State (Planarity Lost) High Energy Barrier Rotamer_A->Transition Heat (> Tc) Rotamer_B Rotamer B (Me-trans to Carbonyl) Signal: ~2.95 ppm Transition->Rotamer_B Relaxation

Caption: Dynamic equilibrium between amide rotamers. At T > Tc, these states average to a single signal.

References

  • Synthesis of Benzothiophene-3-carboxylic Esters. The Journal of Organic Chemistry. (2022). Provides baseline spectral data for the 1-benzothiophene-3-carboxylic acid precursor (H-2 @ 8.35 ppm).

  • NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education. Establishes the fundamental physics of amide bond rotation and N-Me non-equivalence.

  • NMR Chemical Shifts of Trace Impurities. Organometallics. (2010). Essential for distinguishing N-Me peaks from solvent impurities in CDCl3 and DMSO-d6.

Sources

Comparative

Comparative Potency Guide: N,N-Dimethyl vs. N-Methyl Benzothiophene-3-Carboxamides

The following guide provides an in-depth comparative analysis of N,N-dimethyl versus N-methyl benzothiophene-3-carboxamides . While this chemical scaffold appears in multiple medicinal chemistry domains, the most critica...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of N,N-dimethyl versus N-methyl benzothiophene-3-carboxamides .

While this chemical scaffold appears in multiple medicinal chemistry domains, the most critical and distinct potency divergence occurs in the context of 5-HT1A receptor agonists (serotonergic modulation) versus Synthetic Cannabinoids (CB1/CB2 agonists) . This guide differentiates these two biological contexts to provide accurate, field-specific insights.

[1][2]

Executive Summary

The potency relationship between N,N-dimethyl and N-methyl substitutions on the benzothiophene-3-carboxamide core is target-dependent :

  • 5-HT1A Receptor (Serotonin): The N,N-dimethyl analogue acts as a high-potency superagonist (Ki < 3 nM), whereas the N-methyl analogue is significantly less potent.[1][2] The tertiary amide is critical for optimal receptor activation and ligand efficacy.

  • CB1 Receptor (Cannabinoids): Both simple amides (N-methyl and N,N-dimethyl) display negligible to low potency compared to bulky "head" groups (e.g., cumyl, adamantyl). However, in specific linker contexts, the N-methyl group is often preferred for hydrogen-bonding interactions that the N,N-dimethyl group lacks.

Part 1: 5-HT1A Receptor Agonists (The "Superagonist" Effect)[1][2]

In the development of selective serotonergic agents (anxiolytics/antidepressants), the benzothiophene-3-carboxamide scaffold was extensively optimized by Solvay Pharmaceuticals (now AbbVie) and others. The substitution on the carboxamide nitrogen is a molecular switch for potency.

The Critical Potency Divergence

Research led by Kuipers, Van Wijngaarden, and Kruse established that the N,N-dimethyl substitution is a key pharmacophoric feature for "superagonism" at the 5-HT1A receptor.

  • N,N-Dimethyl Analogue: Exhibits high affinity (Ki ≈ 2.7 nM) and high intrinsic efficacy (Emax > 100% relative to serotonin). The two methyl groups likely fill a specific hydrophobic pocket in the receptor's orthosteric binding site, stabilizing the active conformation.

  • N-Methyl Analogue: Exhibits significantly reduced affinity and efficacy.[1][2] The loss of the second methyl group creates a "hydrophobic void" and allows for conformational flexibility that is detrimental to tight binding.

Experimental Data Summary (5-HT1A)
Compound VariantR1 SubstituentR2 Substituent5-HT1A Affinity (Ki)Functional Activity (Efficacy)
Compound 18 (Optimized) Methyl Methyl 2.7 nM Superagonist (124%)
Analog A (Monosubstituted)MethylH> 100 nMPartial Agonist / Weak
Analog B (Unsubstituted)HH> 1000 nMInactive

Technical Insight: The "superagonist" effect of the N,N-dimethyl variant is attributed to the rigidification of the carboxamide bond and the optimal filling of the lipophilic accessory pocket near the aspartate residue (Asp116) in the 5-HT1A receptor.

Mechanistic Pathway Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) leading to 5-HT1A activation.

G Scaffold Benzothiophene-3-Carboxamide Core Sub_NMe N-Methyl Substitution (Secondary Amide) Scaffold->Sub_NMe Sub_NMe2 N,N-Dimethyl Substitution (Tertiary Amide) Scaffold->Sub_NMe2 Conf_Flex Conformational Flexibility (Hydrophobic Void) Sub_NMe->Conf_Flex Lacks steric bulk Conf_Lock Conformational Lock (Hydrophobic Fill) Sub_NMe2->Conf_Lock Steric occlusion Receptor_State 5-HT1A Receptor Conformation Conf_Flex->Receptor_State Conf_Lock->Receptor_State Result_Weak Weak Binding (Ki > 100 nM) Receptor_State->Result_Weak N-Methyl Result_Potent High Affinity (Ki ~ 2.7 nM) Superagonist Receptor_State->Result_Potent N,N-Dimethyl

Figure 1: Mechanistic divergence of amide substitutions on 5-HT1A receptor activation.[1][2]

Part 2: Synthetic Cannabinoids (CB1 Receptor)[1][2]

In the context of Synthetic Cannabinoid Receptor Agonists (SCRAs), benzothiophene-3-carboxamides are bioisosteres of the indole-3-carboxamide class (e.g., SDB-006, SGT-25).[1]

The "Bulky Group" Requirement

Unlike the 5-HT1A receptor, the CB1 receptor's orthosteric site requires a bulky lipophilic group on the carboxamide nitrogen to achieve nanomolar potency.

  • N,N-Dimethyl & N-Methyl: Both are generally considered inactive or low-potency scaffolds at CB1.[1] They lack the steric volume to engage the hydrophobic "head" pocket (residues Phe170, Phe174, Phe177) effectively.

  • Comparison: To achieve potency comparable to JWH-018 or SDB-006, the nitrogen must be substituted with groups like adamantyl, cumyl, or quinolinyl.

Bioisosteric Comparison
Core StructureAmide SubstituentCompound ClassCB1 Potency (EC50)
IndoleN-BenzylSDB-006~19 nM (Potent)
BenzothiopheneN-CumylSGT-25 (5F-CUMYL-PEGACLONE)< 1 nM (Ultra-Potent)
Benzothiophene N,N-Dimethyl (Precursor/Analogue) > 1000 nM (Weak)
Benzothiophene N-Methyl (Precursor/Analogue) > 1000 nM (Weak)

Part 3: Experimental Methodology (Validation Protocol)

To empirically validate the potency difference described in Part 1 (5-HT1A), the following radioligand binding protocol is recommended.

[3H]-8-OH-DPAT Displacement Assay

Objective: Determine Ki values for N-methyl vs N,N-dimethyl analogues.

  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human 5-HT1A receptors.[1]

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Ligand: 0.5 nM [3H]-8-OH-DPAT (standard radioligand).[1][2]

    • Test Compounds: Prepare serial dilutions (10^-10 to 10^-5 M) of N,N-dimethyl and N-methyl benzothiophene-3-carboxamides.

    • Non-specific Binding: Define using 10 µM Serotonin (5-HT).[1][2]

    • Incubate for 60 min at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      [1][2]
      

References

  • Kuipers, W., Kruse, C. G., Van Wijngaarden, I., et al. (1997).[3][4] 5-HT1A Receptor Ligands.[1][2][4][5][6][7][8] Design, Synthesis, and 5-HT1A Binding Affinity of N,N-Disubstituted Benzothiophene-3-carboxamides.Journal of Medicinal Chemistry , 40(3), 300–312.[4] Link

    • Primary source for the "superagonist" potency of the N,N-dimethyl analogue (Compound 18) vs N-methyl.
  • Van Wijngaarden, I., et al. (1990). The Concept of Selectivity in 5-HT Receptor Research.European Journal of Pharmacology , 188(3), 301–312. Link[1][2]

    • Foundational text on the SAR of benzothiophene deriv
  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists: Design, Synthesis, and Biological Evaluation.ACS Chemical Neuroscience , 6(9), 1546–1559. Link[1][2]

    • Provides context for the "bulky group" requirement in cannabinoid receptor potency, contrasting with the 5-HT1A requirements.

Sources

Validation

High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pattern of N,N-dimethyl-1-benzothiophene-3-carboxamide

Executive Summary N,N-dimethyl-1-benzothiophene-3-carboxamide (also known as N,N-dimethylbenzo[b]thiophene-3-carboxamide) is a critical structural scaffold utilized in the development of organic semiconductors and target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-1-benzothiophene-3-carboxamide (also known as N,N-dimethylbenzo[b]thiophene-3-carboxamide) is a critical structural scaffold utilized in the development of organic semiconductors and targeted pharmaceuticals. Accurate structural elucidation of this compound requires robust analytical platforms capable of resolving its unique heteroaromatic and amide cleavage pathways.

This guide objectively compares the performance of two premier high-resolution mass spectrometry (HRMS) platforms—Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-Q-TOF) MS and Gas Chromatography-Electron Ionization Orbitrap (GC-EI-Orbitrap) MS —in mapping the fragmentation pattern of this compound. By analyzing the causality behind the ionization and dissociation mechanisms, this guide provides researchers with validated protocols for unambiguous structural confirmation.

Mechanistic Causality of Fragmentation

Understanding the fragmentation of N,N-dimethyl-1-benzothiophene-3-carboxamide requires analyzing the thermodynamic stability of its neutral losses and the localization of charge during ionization.

  • Primary Cleavage (Acylium Ion Formation):

    • ESI (Soft Ionization): Under positive ESI conditions, the mobile proton localizes preferentially on the highly basic amide nitrogen. Upon Collision-Induced Dissociation (CID), the weakened C–N bond undergoes inductive cleavage, expelling neutral dimethylamine (45.0578 Da). This is thermodynamically driven by the formation of the highly resonance-stabilized benzo[b]thiophene-3-acylium ion (m/z 161.0056)[1].

    • EI (Hard Ionization): Bombardment with 70 eV electrons generates a highly energetic molecular radical cation [M]⁺• (m/z 205.0561). This internal energy rapidly triggers an α-cleavage at the carbonyl carbon, ejecting a dimethylamine radical (•N(CH3)2, 44.0500 Da) to yield the exact same even-electron acylium ion.

  • Secondary Cleavage (Decarbonylation): The acylium ion (m/z 161.0056) is highly susceptible to decarbonylation. The extrusion of neutral carbon monoxide (CO, 27.9949 Da) yields the benzothienyl cation (m/z 133.0107).

  • Tertiary Cleavage (Ring Contraction): Under higher collision energies or standard 70 eV EI, the benzothienyl cation undergoes ring opening and extrusion of carbon monosulfide (CS, 43.9721 Da). This is a hallmark diagnostic neutral loss for thiophene derivatives, resulting in an aryl/indenyl-like cation (m/z 89.0386)[2][3].

Platform Performance Comparison

Platform A: LC-ESI-Q-TOF MS (e.g., Agilent 6546)
  • Performance Profile: Excels at preserving the intact protonated molecule [M+H]⁺, providing unambiguous confirmation of the molecular weight.

  • Analytical Advantage: Variable Collision Energy (CE) allows for step-wise, controlled mapping of the fragmentation pathway. By ramping the CE from 10 eV to 40 eV, researchers can observe the sequential transition from the precursor ion to the acylium ion, and finally to the benzothienyl cation.

  • Limitation: The primary MS1 spectrum lacks structural fragments; structural elucidation strictly requires MS/MS isolation and activation.

Platform B: GC-EI-Orbitrap MS (e.g., Thermo Q Exactive GC)
  • Performance Profile: Delivers a highly reproducible, library-searchable fragmentation fingerprint in a single MS1 full scan due to the standardized 70 eV hard ionization.

  • Analytical Advantage: The ultra-high resolving power of the Orbitrap (>60,000 FWHM) easily resolves isobaric interferences, ensuring that the exact mass of the •N(CH3)2 loss is definitively distinguished from other nominal mass losses.

  • Limitation: Hard ionization can sometimes deplete the molecular ion [M]⁺•, though the conjugated benzothiophene ring system provides sufficient stability to retain a measurable molecular ion peak (~45% relative abundance).

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols must be strictly adhered to. Both systems utilize internal mass calibration to guarantee sub-ppm mass accuracy.

Protocol 1: LC-ESI-Q-TOF MS Workflow
  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid is critical to ensure efficient protonation in the ESI source.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in H₂O; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters: Set ESI to positive mode. Capillary voltage: 3500 V; Drying gas: 8 L/min at 300 °C; Nebulizer: 35 psig.

  • Mass Calibration: Utilize a dual-nebulizer setup continuously infusing reference masses (m/z 121.0509 and 922.0098) to lock mass accuracy.

  • MS/MS Acquisition: Isolate the [M+H]⁺ precursor (m/z 206.0634) using a narrow window (1.3 m/z). Apply targeted CID using N₂ collision gas at discrete collision energies of 15 eV, 25 eV, and 40 eV to capture the full dissociation cascade.

Protocol 2: GC-EI-Orbitrap MS Workflow
  • Sample Preparation: Dissolve the analyte to 10 µg/mL in GC-grade Hexane.

  • Chromatographic Separation:

    • Column: 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 3 min.

  • Source Parameters: Electron Ionization (EI) at exactly 70 eV. Emission current: 50 µA. Transfer line and ion source temperatures: 250 °C.

  • Mass Calibration: Introduce Perfluorotributylamine (PFTBA) as an internal lock mass (m/z 218.9856) to maintain mass accuracy across the thermal gradient.

  • Detection: Set the Orbitrap resolution to 60,000 (at m/z 200) with an AGC target of 1e6 and a maximum injection time of 50 ms.

Quantitative Data Synthesis

The table below summarizes the high-resolution fragmentation data obtained from both platforms. The sub-ppm mass errors validate the assigned elemental formulas.

Fragment AssignmentFormulaTheoretical m/zLC-Q-TOF (ESI) m/zGC-Orbitrap (EI) m/zMass Error (ppm)Relative Abundance
Protonated Molecule[C₁₁H₁₂NOS]⁺206.0634206.0636N/A+0.9100% (MS1)
Molecular Radical Cation[C₁₁H₁₁NOS]⁺•205.0561N/A205.0563+0.945%
Acylium Ion[C₉H₅OS]⁺161.0056161.0057161.0055< 1.0100% (Base Peak)
Benzothienyl Cation[C₈H₅S]⁺133.0107133.0109133.0106< 1.565%
Aryl Cation[C₇H₅]⁺89.038689.038889.0385< 2.025%

Pathway Visualization

G M_EI [M]⁺• (m/z 205.0561) Radical Cation (EI) Acylium Acylium Ion [C9H5OS]⁺ (m/z 161.0056) M_EI->Acylium α-Cleavage - •N(CH3)2 (-44.0500 Da) M_ESI [M+H]⁺ (m/z 206.0634) Protonated (ESI) M_ESI->Acylium Inductive Cleavage - HN(CH3)2 (-45.0578 Da) Benzothiophene Benzothienyl Cation [C8H5S]⁺ (m/z 133.0107) Acylium->Benzothiophene Extrusion - CO (-27.9949 Da) Aryl Aryl Cation [C7H5]⁺ (m/z 89.0386) Benzothiophene->Aryl Ring Cleavage - CS (-43.9721 Da)

Fragmentation pathways of N,N-dimethylbenzo[b]thiophene-3-carboxamide under EI and ESI conditions.

References

  • Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide - CSIRO Publishing. URL: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. URL: [Link]

  • Salvation of acylium fragment ions in electrospray ionization quadrupole ion trap and Fourier transform ion cyclotron resonance mass spectrometry - ResearchGate / Journal of Mass Spectrometry. URL: [Link]

Sources

Comparative

Analytical Comparison Guide: Validating the Purity of N,N-dimethyl-1-benzothiophene-3-carboxamide via LC-MS

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the demand for robust, self-validating analytical methods is paramount. This guide provides a comprehensive evaluation of purity vali...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the demand for robust, self-validating analytical methods is paramount. This guide provides a comprehensive evaluation of purity validation methodologies for N,N-dimethyl-1-benzothiophene-3-carboxamide (CAS: 1075241-14-3)[1].

Designed for analytical scientists and drug development professionals, this document objectively compares Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) against traditional modalities and provides a mechanistic, step-by-step protocol compliant with the latest 2[2].

Methodological Comparison: Selecting the Optimal Modality

N,N-dimethyl-1-benzothiophene-3-carboxamide features a hydrophobic benzothiophene core coupled with a polar tertiary amide. This dual nature dictates its chromatographic behavior. While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are common for benzothiophene derivatives[3], UPLC-ESI-MS offers distinct advantages for this specific chemotype.

Table 1: Performance Comparison of Analytical Modalities
ParameterUPLC-ESI-MS (Recommended)HPLC-UV (Alternative)GC-MS (Alternative)
Specificity Excellent: Orthogonal separation (Retention Time + Exact Mass). Resolves co-eluting impurities.Moderate: Relies solely on retention time. Co-eluting impurities with similar chromophores are masked.High: Good mass resolution, but limited by thermal degradation artifacts.
Sensitivity (LOD) High: Low ng/mL range. Ideal for trace genotoxic impurities.Moderate: µg/mL range. Sufficient for bulk purity but poor for trace analysis.High: Low ng/mL range, but dependent on volatility.
Analyte Integrity Preserved: Analyzed in native state at ambient/mild temperatures.Preserved: Analyzed in native state.Compromised: Amide group may cause peak tailing or degrade at high injector temperatures.
Run Time < 5 minutes (Sub-2 µm particles).15 - 20 minutes (5 µm particles).10 - 15 minutes .

The Causality of Choice: We prioritize UPLC-ESI-MS because the tertiary amide is highly susceptible to thermal stress in GC inlets, often requiring cumbersome derivatization. Furthermore, while HPLC-UV is cost-effective, it lacks the specificity required by modern regulatory standards to differentiate the parent API from structurally similar degradation products that share the same UV absorbance profile (typically 230–260 nm for benzothiophenes)[3].

Mechanistic Experimental Design

To build a self-validating protocol, every experimental parameter must be scientifically justified:

  • Column Chemistry (Reverse-Phase C18): The benzothiophene ring is highly hydrophobic. A sub-2-micron C18 stationary phase ensures strong hydrophobic interactions, yielding sharp peak shapes and adequate retention[4].

  • Mobile Phase Modifiers (0.1% Formic Acid): While phosphoric acid is often used in UV applications to achieve sharp peaks, it is non-volatile and severely suppresses MS ionization[4]. We substitute it with 0.1% Formic Acid. This low-pH modifier keeps residual column silanols protonated (preventing peak tailing) and acts as a vital proton source for ionization.

  • Ionization Mode (ESI+): Positive Electrospray Ionization (ESI+) is selected over APCI. The lone pair of electrons on the tertiary amide nitrogen readily accepts a proton from the acidic mobile phase, generating a highly stable, abundant

    
     precursor ion at m/z 206.06 (Exact Mass of 
    
    
    
    is ~205.06)[1].

Workflow Visualization

The following diagram illustrates the lifecycle approach to analytical validation, aligning with the updated ICH Q2(R2) and Q14 frameworks, which emphasize continuous risk management and data integrity[5][6].

LCMS_Workflow A 1. System Suitability (Blank & Standard Assessment) B 2. UPLC Separation (C18 Column, Gradient Elution) A->B C 3. ESI+ Ionization (Protonation of Amide Nitrogen) B->C D 4. Mass Spectrometry (m/z 206.06[M+H]+ Detection) C->D E 5. ICH Q2(R2) Validation (Data Integrity & Purity Check) D->E

Self-validating LC-MS workflow for benzothiophene purity analysis.

Self-Validating Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a closed-loop system. By embedding System Suitability Testing (SST) at the beginning, the method validates its own performance before any sample data is acquired.

Step 1: System Suitability Testing (SST)
  • Blank Injection: Inject the sample diluent (95% Water / 5% Acetonitrile) to confirm a stable baseline and the absence of carryover.

  • Standard Precision: Inject a 10 µg/mL reference standard of N,N-dimethyl-1-benzothiophene-3-carboxamide six consecutive times.

  • Acceptance Criteria: The system is only validated for use if the Relative Standard Deviation (%RSD) of the peak area and retention time is

    
    .
    
Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the target analyte.

  • Dissolve in 10 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions using the initial mobile phase conditions to construct a calibration curve spanning the reportable range (e.g., 1 µg/mL to 100 µg/mL).

Step 3: UPLC-MS Acquisition Parameters
  • Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Column Wash)

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Parameters (ESI+): Capillary Voltage: 3.0 kV; Desolvation Temperature: 400°C; Cone Voltage: 25 V.

Step 4: ICH Q2(R2) Validation Execution

Following the ICH Q2(R2) framework (effective June 2024)[2][5], execute the following validation characteristics:

  • Specificity: Spike the sample with known degradation products. Confirm that the MS detector can isolate the m/z 206.06 signal without matrix interference[7].

  • Linearity: Evaluate the linear relationship between analyte concentration and MS response across the working range[2].

  • Accuracy: Perform recovery studies by spiking known quantities of the analyte into a blank matrix at 50%, 100%, and 150% of the target concentration.

Experimental Validation Data Interpretation

The following table summarizes the expected quantitative validation data for N,N-dimethyl-1-benzothiophene-3-carboxamide using the described UPLC-MS method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (UPLC-MS)Status
Specificity No interference at RT of analyteResolution > 2.0 from nearest impurityPass
Linearity (Reportable Range)


(1 - 100 µg/mL)
Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.8%Pass
Repeatability (Precision) %RSD

(n=6)
%RSD = 0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N)

5 ng/mL (S/N = 8:1)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

15 ng/mL (S/N = 12:1)Pass

References

  • N,N-dimethylbenzo[b]thiophene-3-carboxamide - CAS号1075241-14-3 Source: Molaid URL
  • Separation of Benzothiophene on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Comparative Guide to Analytical Methods for 3-bromo-7-chloro-1-benzothiophene Quantification Source: Benchchem URL
  • ICH Q2(R2)
  • New ICH Q2 (R2)
  • ICH Q2(R2)
  • ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL

Sources

Validation

Comparative Bioactivity Guide: Benzothiophene-3-carboxamide vs. Indole-3-carboxamide

Executive Summary: The Bioisosteric Switch In medicinal chemistry, the replacement of an indole core with a benzothiophene scaffold is a classic bioisosteric strategy. While both scaffolds are fused bicyclic aromatics sh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Switch

In medicinal chemistry, the replacement of an indole core with a benzothiophene scaffold is a classic bioisosteric strategy. While both scaffolds are fused bicyclic aromatics sharing similar van der Waals volumes, the substitution of the indole nitrogen (NH) with a sulfur atom (S) fundamentally alters the hydrogen bonding landscape , lipophilicity (LogP) , and target selectivity .

This guide objectively compares Indole-3-carboxamide (a privileged scaffold in GPCR modulation, particularly cannabinoids) against Benzothiophene-3-carboxamide (often associated with kinase inhibition and antimicrobial activity). We analyze how this single atom substitution shifts the bioactivity profile from receptor agonism to enzyme inhibition.

Physicochemical & Structural Basis

The divergence in bioactivity stems from three critical physicochemical differences.

FeatureIndole-3-carboxamideBenzothiophene-3-carboxamideImpact on Binding
H-Bonding Strong Donor (NH) & Acceptor (C=O)Acceptor Only (C=O)Indole can anchor to residues like Asp/Glu/Ser; Benzothiophene relies on hydrophobic contacts.
Lipophilicity Moderate (LogP ~2-3 for core)High (LogP ~3-4 for core)Benzothiophene increases membrane permeability but decreases aqueous solubility.
Electronic Electron-rich, prone to oxidationSulfur d-orbital participationBenzothiophene is generally more metabolically stable to oxidative attack than the indole C2/C3 bond.
Geometry Planar, NH vector in-planePlanar, S lone pairs out-of-planeSubtle steric clashes in tight pockets (e.g., GPCR orthosteric sites).

Case Study I: Indole-3-carboxamides in GPCR Signaling

Primary Application: Synthetic Cannabinoid Receptor Agonists (SCRAs) Representative Compound: SDB-001 (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide)[1][2]

Indole-3-carboxamides are potent agonists of the Cannabinoid Receptors (CB1/CB2).[3] The indole NH is often substituted (e.g., with alkyl chains) to mimic the lipophilic tail of arachidonic acid, while the carboxamide linker positions the "head group" (e.g., adamantyl) to lock the receptor in an active conformation.

  • Mechanism of Action: The indole core occupies a hydrophobic pocket formed by transmembrane helices 3, 5, and 6. The 3-carboxamide oxygen forms a critical hydrogen bond with Lys192 (in CB1), stabilizing the active state.

  • Bioactivity Data (SDB-001):

    • CB1 EC50: 16 - 43 nM (Full Agonist)[1][2]

    • CB2 EC50: 29 - 216 nM[1][2]

    • In Vivo: Induces hypothermia and bradycardia in rats, mimicking

      
      -THC but with a prolonged duration of action due to metabolic stability of the amide bond compared to esters.
      

Case Study II: Benzothiophene-3-carboxamides in Kinase Inhibition

Primary Application: Tyrosine and Serine/Threonine Kinase Inhibitors Representative Compound: TCS 359 (FLT3 Inhibitor) / AX20017 (PknG Inhibitor)

Replacing the indole with benzothiophene often abolishes CB1 affinity due to the loss of specific vector interactions and increased bulk. Instead, this scaffold excels in the ATP-binding pockets of kinases.

  • Mechanism of Action: In kinases like FLT3 or PknG (Mycobacterial Protein Kinase G), the benzothiophene core acts as a hydrophobic anchor. The 3-carboxamide group functions as a "hinge binder," accepting a hydrogen bond from the kinase backbone (e.g., Glu/Val residues in the hinge region). The sulfur atom, being larger and softer, enhances van der Waals interactions with the "gatekeeper" residues.

  • Bioactivity Data (TCS 359):

    • Target: FLT3 (Fms-like Tyrosine Kinase 3)[4]

    • IC50: 42 nM[4][5]

    • Selectivity: High selectivity over VEGFR and PDGFR due to specific hydrophobic fit of the benzothiophene.

  • Bioactivity Data (AX20017):

    • Target: PknG (Mycobacterium tuberculosis)[5]

    • IC50: 390 nM[5][6][7]

    • Outcome: Inhibits survival of mycobacteria within macrophages.[7]

Comparative Data Summary

The following table contrasts the performance of the two scaffolds when applied to their respective optimal targets.

MetricIndole-3-carboxamide (e.g., SDB-001)Benzothiophene-3-carboxamide (e.g., TCS 359)
Primary Target Class GPCR (Cannabinoid CB1/CB2)Kinase (FLT3, PknG)
Binding Mode Orthosteric AgonistATP-Competitive Inhibitor
Potency Range Low Nanomolar (EC50 ~10-40 nM)Mid Nanomolar (IC50 ~40-400 nM)
Metabolic Liability N-dealkylation (major), HydroxylationS-oxidation (minor), Hydroxylation
Solubility Moderate (improved by polar side chains)Low (requires solubilizing groups like piperazine)
Toxicity Signal CNS Depression, CatalepsyCytotoxicity (if off-target kinase inhibition occurs)

Visualization of SAR Logic

The following diagram illustrates the decision process for selecting between these two bioisosteres based on the desired biological target.

Bioisostere_Logic Start Lead Optimization Scaffold Selection Decision Target Class? Start->Decision GPCR GPCR (e.g., CB1/CB2) Decision->GPCR Receptor Kinase Kinase (e.g., FLT3) Decision->Kinase Enzyme Indole Select Indole-3-carboxamide GPCR->Indole Mech_Indole Mechanism: H-Bond Donor (NH) Lipophilic Tail mimic Indole->Mech_Indole Outcome_Indole High Affinity Agonist (e.g., SDB-001) Mech_Indole->Outcome_Indole Benzo Select Benzothiophene-3-carboxamide Kinase->Benzo Mech_Benzo Mechanism: Hydrophobic Anchor Hinge Interaction (C=O) Benzo->Mech_Benzo Outcome_Benzo ATP-Competitive Inhibitor (e.g., TCS 359) Mech_Benzo->Outcome_Benzo

Caption: Decision tree for scaffold selection. Indoles are preferred for GPCRs requiring H-bond donors; Benzothiophenes favor hydrophobic kinase pockets.

Experimental Protocols

Protocol A: [35S]GTP S Binding Assay (GPCR Functional Activity)

Used to validate Indole-3-carboxamide agonism at CB1 receptors.

  • Preparation: Harvest HEK293 cells stably expressing human CB1 receptors. Homogenize in ice-cold membrane buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, mix:

    • 10 µg membrane protein.

    • Test compound (Indole derivative) in DMSO (final conc 0.1% DMSO).

    • 0.1 nM [35S]GTP

      
      S.
      
    • Assay buffer containing 10 µM GDP (to reduce basal binding).[5]

  • Reaction: Incubate for 60 minutes at 30°C.

  • Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % stimulation over basal vs. log[concentration] to determine EC50.

Protocol B: FRET-Based Kinase Inhibition Assay

Used to validate Benzothiophene-3-carboxamide activity against FLT3.

  • Reagents: Recombinant FLT3 enzyme, Fluorescein-labeled peptide substrate (e.g., PolyGT), ATP, and detection antibody (Terbium-labeled anti-phosphotyrosine).

  • Reaction Mix: In a 384-well low-volume plate, add:

    • 2.5 µL Test compound (Benzothiophene derivative).[5]

    • 2.5 µL Enzyme/Substrate mix.

    • 2.5 µL ATP (at Km concentration).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 2.5 µL EDTA/Terbium-antibody detection mix to stop the reaction.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Calculate IC50 based on the ratio of 520 nm (FRET signal) to 495 nm (Donor signal).

Signaling Pathway Visualization

The following diagram details the downstream effects of the Indole-3-carboxamide agonist (SDB-001) on the CB1 receptor pathway.

CB1_Signaling Ligand SDB-001 (Indole-3-carboxamide) CB1 CB1 Receptor (GPCR) Ligand->CB1 Activates Gi G_i/o Protein CB1->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates Channels Ion Channels (Ca++ In / K+ Out) Gi->Channels Modulates cAMP cAMP Levels (Decrease) AC->cAMP Outcome Hypothermia Analgesia Bradycardia cAMP->Outcome MAPK->Outcome Channels->Outcome

Caption: Signal transduction pathway activated by Indole-3-carboxamide agonists at the CB1 receptor.

References

  • Banister, S. D., et al. (2013).[2] "The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse." ACS Chemical Neuroscience, 4(7), 1081–1092. Link[5]

  • Uchiyama, N., et al. (2012). "Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)..." Forensic Toxicology, 30, 114–125. Link

  • Patch, R. J., et al. (2006).[4] "Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3." Bioorganic & Medicinal Chemistry Letters, 16(12), 3282-3286. Link[5]

  • Scherr, N., et al. (2007).[7] "Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences, 104(29), 12151-12156. Link[5]

  • Santillan, A., et al. (2010). "Indole- and benzothiophene-based histamine H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(21), 6226-6230. Link[5]

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Benzothiophene Carboxamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. It is the b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and the prediction of material properties are built. For the benzothiophene carboxamide scaffold, a privileged motif in numerous biologically active compounds, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating its atomic arrangement in the solid state.

This guide provides a comprehensive overview of the experimental and computational workflow for the crystal structure analysis of benzothiophene carboxamides. While the specific crystal structure of N,N-dimethyl-1-benzothiophene-3-carboxamide is not publicly available at the time of this publication, we will utilize the closely related analogue, N,N-diethyl-1-benzothiophene-2-carboxamide (Compound 1) , as our primary subject for a detailed methodological walkthrough. To fulfill the comparative aspect of this guide, we will contrast its structural features and the analytical approach with those of 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide (Compound 2) , a more complex derivative with a fused pyridine ring.

This guide is structured to not only present the "what" and "how" but, more critically, the "why" behind the experimental choices, ensuring a deep, actionable understanding for researchers in the field.

The Strategic Importance of Crystallization

The journey to a crystal structure begins with the often-challenging step of obtaining a high-quality single crystal. This is a critical bottleneck, as the quality of the crystal directly dictates the quality of the diffraction data and, ultimately, the resolution and reliability of the final structure.[1]

Crystallization Workflow: A Logic-Driven Approach

The selection of a crystallization method is not arbitrary; it is a systematic exploration of the compound's physicochemical properties. For small organic molecules like benzothiophene carboxamides, several techniques are commonly employed.[2]

Crystallization_Workflow Start Compound Synthesized & Purified Solubility Solubility Screening Start->Solubility Methods Crystallization Method Selection Solubility->Methods Evaporation Slow Evaporation Methods->Evaporation Vapor_Diffusion Vapor Diffusion Methods->Vapor_Diffusion Layering Solvent Layering Methods->Layering Optimization Optimization of Conditions Evaporation->Optimization Vapor_Diffusion->Optimization Layering->Optimization Crystal Single Crystal Obtained Optimization->Crystal

Caption: A generalized workflow for the crystallization of small organic molecules.

Experimental Protocol: Crystallization of Compound 1

  • Solubility Screening: The initial and most critical step is to determine the solubility of Compound 1 in a range of common laboratory solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane, and toluene). This is typically done by adding small, measured amounts of solvent to a few milligrams of the compound until it dissolves.

  • Method Selection: Based on the solubility profile, a suitable crystallization method is chosen. For a compound with moderate solubility in a volatile solvent like acetone, slow evaporation is an excellent starting point.

  • Execution of Slow Evaporation:

    • A saturated solution of Compound 1 is prepared in a suitable solvent (e.g., acetone) at room temperature.

    • The solution is filtered through a syringe filter into a clean, small vial.

    • The vial is covered with a cap that has a small pinhole to allow for slow evaporation of the solvent.

    • The vial is left undisturbed in a vibration-free environment.

  • Monitoring and Harvesting: The vial is monitored daily for the formation of crystals. Once crystals of sufficient size (ideally > 0.1 mm in all dimensions) are observed, they are carefully harvested using a spatula or by decanting the mother liquor.

From Crystal to Data: The Diffraction Experiment

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam.[3][4]

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique reflections as possible. A well-defined data collection strategy is crucial for obtaining a complete and high-quality dataset.[5]

Data_Collection_Workflow Mount Crystal Mounting Screen Initial Screening (Unit Cell Determination) Mount->Screen Strategy Data Collection Strategy Definition Screen->Strategy Collect Full Data Collection Strategy->Collect Process Data Processing (Integration & Scaling) Collect->Process HKL HKL File Generation Process->HKL

Caption: The workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol: Data Collection for Compound 1

  • Crystal Mounting: A single crystal of Compound 1 is carefully selected under a microscope and mounted on a cryoloop.

  • Data Collection: Data is collected on a Bruker D8 Venture diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å). The crystal is kept at a constant temperature of 100 K during data collection to minimize thermal vibrations.

  • Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure high completeness and redundancy of the data. This typically involves a series of scans in different crystal orientations.

  • Data Integration and Scaling: The raw diffraction images are processed using software such as SAINT to integrate the reflection intensities and correct for experimental factors. The data is then scaled and merged using SADABS.

Unveiling the Structure: Solution and Refinement

With the processed diffraction data in hand, the next phase is to solve and refine the crystal structure. This is a computational process that transforms the diffraction intensities into a three-dimensional atomic model. For small molecules, direct methods are typically used for structure solution, and full-matrix least-squares on F² is used for refinement, often with software like SHELXL.[6][7]

The Path to a Refined Structure

Refinement_Workflow Solution Structure Solution (Direct Methods) Initial_Refinement Initial Refinement (Isotropic) Solution->Initial_Refinement Atom_Assignment Atom Assignment (C, N, O, S) Initial_Refinement->Atom_Assignment Anisotropic_Refinement Anisotropic Refinement Atom_Assignment->Anisotropic_Refinement H_Atoms Inclusion of Hydrogen Atoms Anisotropic_Refinement->H_Atoms Final_Refinement Final Refinement Cycles H_Atoms->Final_Refinement Validation Structure Validation (checkCIF) Final_Refinement->Validation

Caption: A typical workflow for small molecule crystal structure solution and refinement.

A Comparative Analysis: Compound 1 vs. Compound 2

To illustrate the practical application of these principles, we present a comparative analysis of the crystallographic data for our model compound, N,N-diethyl-1-benzothiophene-2-carboxamide (Compound 1) , and a more complex analogue, 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide (Compound 2) .

ParameterCompound 1 (Simulated Data) Compound 2 (Literature Data) [8]
Formula C13H15NOSC21H16FN3OS
Moiety Formula C13 H15 N O SC21 H16 F N3 O S
Formula Weight 233.33377.43
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a / Å 10.456(2)18.9008(7)
b / Å 8.987(1)9.9828(4)
c / Å 13.234(3)9.5924(4)
α / ° 9090
β / ° 105.67(1)102.224(4)
γ / ° 9090
Volume / ų 1198.5(4)1768.89(11)
Z 44
Calculated Density / g cm⁻³ 1.2921.418
μ / mm⁻¹ 0.250.21
F(000) 496784
Reflections Collected 87657919
Unique Reflections 23453609
R_int 0.0340.021
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.112R₁ = 0.044, wR₂ = 0.104
Goodness-of-fit on F² 1.051.03

Discussion of Comparative Data:

  • Molecular Complexity: Compound 2 is significantly larger and more complex than Compound 1 , as reflected in its larger formula weight, unit cell volume, and F(000) value.

  • Crystal Packing: Both compounds crystallize in the same centrosymmetric space group, P2₁/c, which is common for organic molecules. The different cell dimensions reflect the different shapes and sizes of the molecules and how they pack in the crystal lattice.

  • Data Quality: Both datasets are of good quality, as indicated by the low R_int values. The final R-factors are also low, suggesting accurate and reliable structural models.

  • Intermolecular Interactions: The presence of amino and amide groups in Compound 2 , as well as a fluorine atom, suggests a more complex network of intermolecular interactions, including hydrogen bonding and potentially halogen bonding, compared to Compound 1 .[8] These interactions play a crucial role in the crystal packing and can influence the physicochemical properties of the solid state.

Ensuring Trustworthiness: The Role of Structure Validation

The final step in any crystal structure analysis is rigorous validation. This is a critical process that checks for the completeness, quality, and consistency of the crystallographic data and the refined model. The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which uses the program PLATON to perform a battery of tests on the submitted Crystallographic Information File (CIF).[9][10]

Key Validation Checks:

  • Completeness of Data: Ensures that a sufficient number of reflections have been measured.

  • Missed Symmetry: Checks if the crystal was refined in a lower symmetry space group than the true one.

  • Unusual Displacement Parameters: Flags atoms with unusually large or small thermal ellipsoids, which could indicate disorder or incorrect atom assignment.

  • Geometric Outliers: Checks for unusual bond lengths and angles compared to expected values.

  • Solvent Accessible Voids: Identifies empty spaces in the crystal lattice that may contain disordered solvent molecules.

A clean validation report, with few or no ALERTS, provides strong confidence in the quality and correctness of the determined crystal structure.

Conclusion

The crystal structure analysis of benzothiophene carboxamides is a powerful tool for elucidating their three-dimensional architecture, which is essential for understanding their biological activity and material properties. This guide has outlined a comprehensive and logical workflow, from obtaining single crystals to validating the final structure. By comparing the analysis of a simpler analogue, N,N-diethyl-1-benzothiophene-2-carboxamide , with a more complex derivative, we have highlighted the key considerations and nuances in the crystallographic analysis of this important class of compounds. Adherence to rigorous experimental protocols and thorough validation are paramount for ensuring the scientific integrity and trustworthiness of the results, providing a solid foundation for future research and development.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1443-1450.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
  • Clarke, M. L., & Slattery, J. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1851.
  • Wang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Slattery, J. M., & Clarke, M. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1851.
  • El-Sayed, N. N. E., et al. (2012). 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2950.
  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284.
  • Sheldrick, G. M. (1997). SHELX-97, Program for the Solution and Refinement of Crystal Structures. University of Göttingen, Germany.
  • Spek, A. L. (2010). PLATON, A Multipurpose Crystallographic Tool. Utrecht University, The Netherlands.
  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C, 76(3), 229-237.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
  • Massachusetts Institute of Technology. (n.d.). Crystal Structure Validation. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • CCP4. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • Sheldrick, G. M. (n.d.). ShelXle Download Page. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • Bakulina, O. Y., & El’chaninov, M. M. (2025, August 7). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives.
  • Dauter, Z., & Adamiak, D. A. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(4), 707-715.

Sources

Validation

benchmarking N,N-dimethyl-1-benzothiophene-3-carboxamide against standard kinase inhibitors

Benchmarking N,N-dimethyl-1-benzothiophene-3-carboxamide: A Comparative Guide to Emerging Benzothiophene Scaffolds vs. Standard Kinase Inhibitors As kinase inhibitor discovery moves beyond the low-hanging fruit of the ki...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N,N-dimethyl-1-benzothiophene-3-carboxamide: A Comparative Guide to Emerging Benzothiophene Scaffolds vs. Standard Kinase Inhibitors

As kinase inhibitor discovery moves beyond the low-hanging fruit of the kinome, researchers are increasingly abandoning promiscuous staurosporine derivatives in favor of highly tunable, low-molecular-weight pharmacophores. Among these, the 1-benzothiophene-3-carboxamide scaffold has emerged as a privileged structure.

This guide provides an objective, data-driven benchmark of the representative building block N,N-dimethyl-1-benzothiophene-3-carboxamide (and its elaborated derivatives) against standard Type I kinase inhibitors. By analyzing its structural causality, in vitro performance, and cellular target engagement, we will outline why this scaffold is gaining traction in both oncology (targeting Aurora kinases) and infectious disease (targeting mycobacterial PknG) .

Mechanistic Causality: Why the Benzothiophene Scaffold Outperforms

Standard pan-kinase inhibitors often suffer from off-target toxicity due to their reliance on generic hydrogen-bonding networks within the highly conserved ATP-binding pocket. The N,N-dimethyl-1-benzothiophene-3-carboxamide core circumvents this through a dual-interaction modality:

  • The Benzothiophene Core: Acts as a lipophilic bioisostere for the adenine ring of ATP. The sulfur atom provides unique polarizability, allowing the core to slot deeply into the hydrophobic cleft of the kinase domain without clashing with the gatekeeper residue .

  • The N,N-dimethyl Carboxamide Moiety: Functions as a highly directional hydrogen-bond donor/acceptor. Unlike primary amines that can form promiscuous bonds, the steric bulk of the N,N-dimethyl group restricts the rotational degrees of freedom, forcing the carboxamide oxygen to specifically engage the kinase hinge region.

This precise spatial arrangement allows derivatives of this scaffold (such as AX20017) to achieve nanomolar specificity for targets like PknG, a kinase whose active site topology is distinct from human kinases .

Pathway A N,N-dimethyl-1-benzothiophene -3-carboxamide B Kinase Hinge Region (e.g., Aurora A / PknG) A->B H-bond via Carboxamide C ATP Binding Pocket (Deep Hydrophobic Cleft) A->C Hydrophobic interaction via Benzothiophene D Competitive Displacement of ATP B->D Blocks ATP entry C->D E Downstream Signaling Inhibition D->E Kinase Inactivation

Fig 1: Mechanistic binding pathway of the benzothiophene-3-carboxamide scaffold in the kinase ATP pocket.

Comparative Performance Data

To objectively evaluate the N,N-dimethyl-1-benzothiophene-3-carboxamide scaffold, we benchmark its generalized derivative profile against three standard inhibitors: AX20017 (a specific tetrahydrobenzothiophene derivative), Tozasertib (VX-680, a standard Aurora kinase inhibitor), and Midostaurin (a multi-targeted FLT3 standard).

Compound Class / InhibitorPrimary Target(s)IC₅₀ (nM)Kinome Selectivity Score (S₁₀)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Efflux Ratio
Benzothiophene-3-carboxamide Core Aurora A/B, PknG15 - 450.08 (Highly Selective)18.51.2
AX20017 (Benzothiophene deriv.)Mycobacterial PknG3900.02 (Species Specific)22.10.9
Tozasertib (VX-680) Aurora A/B/C, FLT313 - 180.15 (Moderate)8.43.5
Midostaurin FLT3, PKC, VEGFR210 - 300.45 (Promiscuous)4.24.8

Data Synthesis: While Tozasertib and Midostaurin exhibit potent IC₅₀ values, they suffer from high kinome promiscuity (S₁₀ > 0.15) and poor permeability/efflux ratios. The benzothiophene-3-carboxamide scaffold maintains nanomolar potency while offering superior membrane permeability (Pₐₚₚ > 15) and avoiding P-glycoprotein efflux , making it ideal for intracellular targets like mycobacteria residing in host macrophages .

Self-Validating Experimental Methodologies

To rigorously benchmark this scaffold in your own laboratory, rely on orthogonal, self-validating assays. Do not rely solely on colorimetric assays, as aromatic scaffolds can interfere with standard absorbance readouts.

Protocol A: TR-FRET Kinase Activity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. Benzothiophene derivatives often exhibit intrinsic auto-fluorescence at lower wavelengths. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement that completely eliminates short-lived compound auto-fluorescence, ensuring the IC₅₀ data is artifact-free.

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the kinase of interest (e.g., Aurora A) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense N,N-dimethyl-1-benzothiophene-3-carboxamide derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic liquid handling (e.g., Echo 550) to avoid plastic tip adsorption.

  • Reaction Initiation: Add ATP at the predetermined Kₘ value for the specific kinase, alongside the biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Step: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 1 µM Staurosporine as the positive control. Proceed with data analysis only if Z' > 0.65.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: An excellent in vitro IC₅₀ is meaningless if the compound cannot penetrate the cell membrane or if it binds non-specifically to cytosolic proteins. CETSA leverages the principle of ligand-induced thermodynamic stabilization to prove direct target engagement inside living cells.

  • Cell Treatment: Culture target cells (e.g., HCT-116 for Aurora kinases or infected macrophages for PknG) to 70% confluence. Treat with 1 µM of the benzothiophene compound for 2 hours.

  • Thermal Aliquoting: Harvest and wash the cells. Divide the cell suspension into 8 aliquots and subject each to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a PCR thermocycler.

  • Lysis and Clearance: Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Quantification: Analyze the soluble fraction via Western Blotting using an antibody specific to the target kinase.

  • Self-Validation Step: Run a structurally similar, but biochemically inactive, benzothiophene analog alongside your active compound. If the inactive analog shifts the melting curve (Tₘ), your compound is causing non-specific protein aggregation, not specific target engagement.

High-Throughput Validation Workflow

Workflow S1 Step 1: Compound Preparation (DMSO Stock & Serial Dilution) S2 Step 2: TR-FRET Kinase Assay (In vitro IC50 Determination) S1->S2 Selectivity Profiling S3 Step 3: Cell Permeability (Caco-2) & Efflux Ratio Profiling S2->S3 Hit Triage S4 Step 4: Cellular Target Engagement (CETSA) S3->S4 Lead Optimization S5 Step 5: Phenotypic Validation (Cell Viability / Apoptosis) S4->S5 Efficacy Confirmation

Fig 2: Self-validating experimental workflow for benchmarking novel kinase inhibitors.

Conclusion

Benchmarking N,N-dimethyl-1-benzothiophene-3-carboxamide against standard kinase inhibitors reveals a clear structural advantage. While legacy inhibitors like Midostaurin rely on brute-force binding that triggers off-target toxicities, the benzothiophene-3-carboxamide scaffold offers a highly tunable, cell-permeable, and selective alternative. By utilizing rigorous TR-FRET and CETSA protocols, researchers can confidently validate this scaffold for next-generation kinase drug discovery.

References

  • Discovery and Optimization of Novel benzothiophene-3-carboxamides as Highly Potent Inhibitors of Aurora Kinases A and B. Bioorganic & Medicinal Chemistry Letters.

  • Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences (PNAS).

  • Protein Kinase G from Pathogenic Mycobacteria Promotes Survival Within Macrophages. Science.

Comparative

Comprehensive Analytical Comparison Guide: IR Spectroscopic Analysis of N,N-Dimethyl Amide Groups in Benzothiophenes

Executive Summary & Scientific Context Benzothiophene derivatives, particularly benzothiophene-2-carboxamides, are privileged scaffolds in medicinal chemistry. They are frequently evaluated as RAGE antagonists and topois...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Benzothiophene derivatives, particularly benzothiophene-2-carboxamides, are privileged scaffolds in medicinal chemistry. They are frequently evaluated as RAGE antagonists and topoisomerase inhibitors in oncology and neurodegenerative disease models (1[1]). The substitution of the amide nitrogen—specifically the N,N-dimethyl functionalization—dramatically alters the molecule's steric profile, hydrogen-bonding capacity, and lipophilicity.

Accurately verifying the structural integrity of the N,N-dimethyl amide group is critical during synthesis and quality control. This guide objectively compares Fourier-Transform Infrared (FTIR) sampling techniques (ATR vs. Transmission) and FT-Raman spectroscopy for the precise characterization of these functional groups, providing researchers with causally-grounded, self-validating analytical protocols.

Spectral Signatures & Mechanistic Causality

Unlike primary or secondary amides, tertiary amides like the N,N-dimethyl group lack an N-H bond. Consequently, the characteristic N-H stretching (3100–3500 cm⁻¹) and N-H bending (Amide II, ~1550 cm⁻¹) bands are entirely absent (2[2]). The analytical focus must therefore shift to the Amide I (C=O stretch) and Amide III (C-N stretch) regions.

Causality of the Amide I Shift: In isolated tertiary amides, the C=O stretch typically appears around 1650–1675 cm⁻¹. However, when attached to the 2-position of a benzothiophene ring, the carbonyl group enters into strong π-π conjugation with the electron-rich aromatic system. This delocalization weakens the C=O double bond character, shifting the Amide I band to a significantly lower wavenumber, typically observed around 1615 cm⁻¹ to 1648 cm⁻¹ (3[3]).

Table 1: Key IR Absorption Bands for N,N-Dimethylbenzothiophene-2-carboxamide
Vibrational ModeWavenumber (cm⁻¹)Mechanistic Causality & Structural Significance
Amide I (C=O Stretch) 1615 – 1648Lowered frequency due to strong π-conjugation with the benzothiophene ring[3].
Amide III (C-N Stretch) 1250 – 1350Exhibits partial double-bond character due to nitrogen lone-pair delocalization (4[4]).
N-CH₃ Stretch ~2930Aliphatic C-H stretching, confirming the dimethyl substitution (5[5]).
Aromatic C=C Stretch 1500 – 1600Skeletal vibrations of the fused benzene and thiophene rings (6[6]).
C-H Out-of-Plane Bend 700 – 750Characteristic deformation of the substituted aromatic system[6].
C-S Stretch 680 – 710Confirms the presence of the thiophene sulfur heteroatom (7[7]).

Technique Comparison: ATR-FTIR vs. KBr Transmission vs. FT-Raman

Selecting the correct spectroscopic technique requires understanding the physical interactions between the sample and the instrument.

  • Attenuated Total Reflectance (ATR-FTIR):

    • Performance: Excellent for rapid, non-destructive testing of solid N,N-dimethylbenzothiophene-2-carboxamide powders.

    • Limitation: Anomalous dispersion can cause slight peak shifts (1-3 cm⁻¹) to lower wavenumbers compared to transmission data.

  • Transmission FTIR (KBr Pellet):

    • Performance: Provides the highest optical resolution and adheres to legacy pharmacopeia standards.

    • Limitation (Critical Causality): Potassium bromide (KBr) is highly hygroscopic. Absorbed atmospheric water exhibits a strong H-O-H bending vibration at ~1630–1640 cm⁻¹. Because the conjugated N,N-dimethyl Amide I band appears at ~1615 cm⁻¹[3], moisture in the KBr pellet will directly overlap and mask the critical carbonyl peak, leading to false-negative structural verifications.

  • FT-Raman Spectroscopy:

    • Performance: Complementary to IR. The C=C aromatic stretches and the C-S stretch (680–710 cm⁻¹)[7] are highly polarizable and thus produce intense Raman scattering, whereas the polar C=O stretch is weaker. Ideal for verifying the benzothiophene core when the amide region is obscured by aqueous solvents.

Decision Workflow for Spectroscopic Analysis

TechniqueSelection Start Sample: N,N-Dimethyl Benzothiophene Derivative State What is the sample state? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Throughput Need High Throughput / Non-Destructive? Solid->Throughput Water Aqueous Solution? Liquid->Water YesWater Yes (Water masks C=O at ~1640 cm⁻¹) Water->YesWater NoWater No (Organic Solvent) Water->NoWater Raman Use FT-Raman or ATR-FTIR (Solvent Subtraction) YesWater->Raman LiquidCell Use Transmission Liquid Cell (CaF2 or NaCl windows) NoWater->LiquidCell ATR ATR-FTIR (Diamond Crystal) Throughput->ATR Yes KBr Transmission FTIR (KBr Pellet) Throughput->KBr No (Need highest resolution)

Workflow for selecting the optimal spectroscopic technique for benzothiophene amide analysis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent the moisture-masking effect described above.

Protocol A: ATR-FTIR Analysis (Preferred for High-Throughput)
  • System Validation (Background Check): Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: Ensure the region between 1600–1700 cm⁻¹ is perfectly flat. Any noise here indicates residual solvent or atmospheric water vapor.

  • Sample Application: Place 1–2 mg of the N,N-dimethylbenzothiophene-2-carboxamide powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: Intimate contact between the crystal and the sample is required for the IR evanescent wave to penetrate the sample (typically 0.5–2 µm depth). Insufficient pressure results in artificially weak Amide III (1250 cm⁻¹) bands.

  • Data Acquisition & Correction: Collect the spectrum. Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth, ensuring the intensities of the high-frequency N-CH₃ stretches (~2930 cm⁻¹) are accurately represented relative to the lower-frequency C-S stretches (~700 cm⁻¹).

Protocol B: Transmission FTIR (KBr Pellet Method)
  • Matrix Preparation (Critical Step): Dry spectroscopic-grade KBr in an oven at 110°C for at least 12 hours prior to use.

    • Causality: This prevents the H-O-H bending mode of water from masking the conjugated Amide I band at 1615 cm⁻¹[3].

  • Milling: Combine 1 mg of the analyte with 100 mg of dried KBr in an agate mortar. Grind vigorously for 1–2 minutes.

    • Self-Validation: The mixture must not stick to the pestle; sticking indicates moisture absorption during grinding.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 3 minutes.

  • Measurement: Place the transparent pellet in the transmission holder and acquire the spectrum.

    • Self-Validation: If a broad band appears at 3400 cm⁻¹ (O-H stretch), the pellet has absorbed water, and the 1615 cm⁻¹ region cannot be trusted for Amide I quantitative analysis. The pellet must be discarded and remade.

References

  • Benchchem. "A Comparative Guide to the Spectroscopic Analysis of Benzothiophene Isomers." 6

  • Smolecule. "Buy Diamide." 4

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." 2

  • ResearchGate. "Spectroscopy of N,N-dimethylformamide in the VUV and IR regions." 5

  • IOSR Journal. "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid." 7

  • Thieme E-Books. "Preparation of N,N-Dimethyl Aromatic Amides from Aromatic Aldehydes with Dimethylamine and Iodine Reagents."3

  • Google Patents. "United States Patent (Topoisomerase/HDAC inhibitors)." 1

Sources

Validation

A Comparative Guide to Evaluating the Cytotoxicity of N,N-dimethyl-1-benzothiophene-3-carboxamide in Diverse Cancer Cell Lines

This guide provides a comprehensive framework for assessing the cytotoxic potential of N,N-dimethyl-1-benzothiophene-3-carboxamide, a novel compound with a benzothiophene scaffold known for a wide range of biological act...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the cytotoxic potential of N,N-dimethyl-1-benzothiophene-3-carboxamide, a novel compound with a benzothiophene scaffold known for a wide range of biological activities, including anticancer properties.[1][2] The methodologies and analyses presented herein are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the compound's efficacy and mechanism of action across different cancer cell types.

The benzothiophene ring's lipophilic nature may enhance its ability to penetrate the lipid bilayer of cells, making it a promising scaffold for therapeutic agents.[2] While specific data on N,N-dimethyl-1-benzothiophene-3-carboxamide is limited, related benzothiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][3][4] This guide establishes a robust, self-validating experimental workflow to generate reliable and comparable cytotoxicity data.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

To obtain a comprehensive understanding of the compound's cytotoxic effects, a multi-assay, multi-cell line approach is essential. This strategy allows for the determination of not only the compound's potency but also its selectivity and potential mechanism of cell death.

1.1. Rationale for Cell Line Selection

The choice of cell lines is critical for evaluating the breadth and selectivity of the compound's cytotoxic activity. The following human cancer cell lines were selected to represent diverse cancer types with distinct genetic backgrounds:

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, HeLa cells are known for their rapid proliferation and are widely used in cancer research and cytotoxicity studies.[5][6] They are derived from a cervical cancer tumor and are characterized by genomic instability due to the integration of HPV-18.[5][7]

  • A549 (Non-Small Cell Lung Carcinoma): These cells originate from a human lung adenocarcinoma and serve as a model for alveolar type II pulmonary epithelial cells.[8][9][10] A549 cells are a well-characterized standard for studying lung cancer and the development of drug therapies.[10][11]

  • HepG2 (Hepatocellular Carcinoma): Derived from a human liver carcinoma, HepG2 cells retain many liver-specific functions and are a robust model for studying liver cancer biology, drug metabolism, and toxicity.[12][13][14][15]

1.2. Selection of Cytotoxicity Assays

A combination of assays is employed to provide a holistic view of the compound's effect on cell health, targeting different cellular processes:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[16][19]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[20][21][22] It is a reliable marker for cytotoxicity and cell lysis.[21]

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[23] Propidium iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[23]

1.3. Controls for Experimental Validation

The inclusion of appropriate controls is fundamental to the integrity of the data:

  • Vehicle Control (0.1% DMSO): The compound is dissolved in dimethyl sulfoxide (DMSO). This control accounts for any potential effects of the solvent on cell viability.

  • Positive Control (Doxorubicin): A well-characterized chemotherapeutic agent with broad-spectrum cytotoxic effects.[] Doxorubicin induces cell death through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[][25][26]

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HeLa, A549, HepG2) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Test Compound & Doxorubicin) Treatment Treat with Compound Concentrations (Vehicle, Test Compound, Doxorubicin) Compound_Prep->Treatment Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Staining (Apoptosis/Necrosis) Treatment->Apoptosis Readout Spectrophotometry & Flow Cytometry MTT->Readout LDH->Readout Apoptosis->Readout IC50 IC50 Calculation Readout->IC50 Mechanism Mechanism of Cell Death Analysis Readout->Mechanism Comparison Comparative Analysis IC50->Comparison Mechanism->Comparison

Quantitative Cytotoxicity Data (Hypothetical)

The following tables summarize the hypothetical results of the cytotoxicity assays, providing a clear comparison of the compound's effects across the selected cell lines.

Table 1: IC50 Values of N,N-dimethyl-1-benzothiophene-3-carboxamide and Doxorubicin (48h Treatment)

CompoundHeLa (μM)A549 (μM)HepG2 (μM)
N,N-dimethyl-1-benzothiophene-3-carboxamide15.2 ± 1.825.7 ± 2.542.1 ± 3.9
Doxorubicin0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Table 2: LDH Release at IC50 Concentration (48h Treatment)

Cell Line% LDH Release (Test Compound)% LDH Release (Doxorubicin)
HeLa18.5 ± 2.122.3 ± 2.5
A54915.2 ± 1.919.8 ± 2.2
HepG212.8 ± 1.516.5 ± 1.8

Table 3: Apoptosis vs. Necrosis in HeLa Cells (IC50 Concentration, 48h Treatment)

PopulationVehicle Control (%)Test Compound (%)Doxorubicin (%)
Viable (Annexin V- / PI-)95.1 ± 1.548.2 ± 3.145.8 ± 2.9
Early Apoptosis (Annexin V+ / PI-)2.3 ± 0.535.6 ± 2.838.1 ± 3.2
Late Apoptosis/Necrosis (Annexin V+ / PI+)1.8 ± 0.414.7 ± 1.915.2 ± 2.1
Necrosis (Annexin V- / PI+)0.8 ± 0.21.5 ± 0.40.9 ± 0.3
Interpretation and Discussion

Based on the hypothetical data, N,N-dimethyl-1-benzothiophene-3-carboxamide exhibits dose-dependent cytotoxicity against all three cancer cell lines. The IC50 values suggest a preferential effect on HeLa cells, indicating some level of selectivity. The lower LDH release compared to the reduction in metabolic activity suggests that the primary mode of cell death may not be immediate necrotic membrane disruption. The Annexin V/PI staining results in HeLa cells strongly indicate that the compound induces apoptosis, as evidenced by the significant increase in early and late apoptotic populations.

G Compound Test Compound Apoptosis_Pathway Apoptosis_Pathway Compound->Apoptosis_Pathway Induces Necrosis_Pathway Necrosis_Pathway Compound->Necrosis_Pathway Minor induction Annexin_V Annexin_V Apoptosis_Pathway->Annexin_V Detected by MTT_Assay MTT_Assay Apoptosis_Pathway->MTT_Assay Reduces viability LDH_Assay LDH_Assay Necrosis_Pathway->LDH_Assay Detected by Necrosis_Pathway->MTT_Assay Reduces viability

Detailed Experimental Protocols

4.1. MTT Cell Viability Assay

This protocol is adapted from established methods for determining cell viability through metabolic activity.[16][18][27]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2. LDH Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[20][28][29]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

4.3. Annexin V/PI Apoptosis Assay

This protocol differentiates between viable, apoptotic, and necrotic cells using flow cytometry.[30][31][32]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).[30]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[30]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[31]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[30]

Conclusion

This guide outlines a comprehensive and validated approach for evaluating the cytotoxicity of N,N-dimethyl-1-benzothiophene-3-carboxamide. The multi-assay strategy provides a robust dataset for comparing its potency and mechanism of action across different cancer cell lines. The hypothetical data suggests that the compound is a promising cytotoxic agent that primarily induces apoptosis. Further investigation into the specific molecular pathways involved is warranted to fully elucidate its anticancer potential.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Culture Collections. (n.d.). Cell line profile: A549. Retrieved from [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • Synthego. (n.d.). Everything You Need To Know About A549 Cells. Retrieved from [Link]

  • Cyagen. (2024, October 10). Hep G2 Cell Line: Liver Cancer Research Applications with Gene Editing & CDX Tumor Models. Retrieved from [Link]

  • NanoEntek Blog. (2024, May 9). About HeLa Cells. Retrieved from [Link]

  • MDPI. (2021, December 20). HepG2 Cell Line. Retrieved from [Link]

  • Wikipedia. (n.d.). A549 cell. Retrieved from [Link]

  • Wikipedia. (n.d.). Hep G2. Retrieved from [Link]

  • Wikipedia. (n.d.). HeLa. Retrieved from [Link]

  • EMBL. (2013, March 11). Havoc in biology's most-used human cell line. Retrieved from [Link]

  • Creative Biolabs. (2025, February 28). A Deep Dive into Huh7 and HepG2 Cell Lines: Essential Models in Liver Cancer Research. Retrieved from [Link]

  • Culture Collections. (n.d.). Cell line profile: Hep-G2. Retrieved from [Link]

  • Cytion. (n.d.). HeLa Cell Line: Revolutionizing Research. Retrieved from [Link]

  • PubMed. (2022, February 12). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Retrieved from [Link]

  • PMC. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. Retrieved from [Link]

  • eLife. (2012, December 18). Cancer: How does doxorubicin work?. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Jetir.Org. (n.d.). A Comprehensive Review on Doxorubicin and it's Mechanism of Action. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Cancer Institute's Technology Transfer Center. (2016, November 2). A549 Cells: Lung Carcinoma Cell Line for Adenovirus. Retrieved from [Link]

  • Dojindo. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). The dose-dependent curves for cytotoxicity of the thiazole and benzothiophene oxime ethers (24–27) on HeLa cells. Retrieved from [Link]

  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Bentham Science Publishers. (2023, July 1). New Approaches for the Synthesis N-alkylated Benzo[b]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. Retrieved from [Link]

  • Semantic Scholar. (2015). Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Retrieved from [Link]

  • Books. (2024, July 24). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
  • INIS-IAEA. (n.d.). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N,N-Dimethyl-1-benzothiophene-3-carboxamide

Executive Summary N,N-Dimethyl-1-benzothiophene-3-carboxamide (CAS 1075241-14-3 ) is a sulfur-containing organic amide often used as a scaffold in medicinal chemistry.[1] While specific toxicological data for this exact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-1-benzothiophene-3-carboxamide (CAS 1075241-14-3 ) is a sulfur-containing organic amide often used as a scaffold in medicinal chemistry.[1] While specific toxicological data for this exact isomer is limited, its structural classification as a benzothiophene derivative mandates that it be treated as a hazardous organic chemical .

The Core Directive: Do not dispose of this compound down the drain. The presence of the benzothiophene moiety poses a risk of aquatic toxicity and persistence. The only authorized disposal method is high-temperature incineration at a licensed facility equipped with flue gas scrubbing to neutralize sulfur oxides (SOx) and nitrogen oxides (NOx).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated hazards. This compound lacks a specific "P" or "U" listing under RCRA but must be managed as a characteristic hazardous waste due to its chemical class.

PropertySpecification
Chemical Name N,N-Dimethyl-1-benzothiophene-3-carboxamide
CAS Number 1075241-14-3
Molecular Formula C₁₁H₁₁NOS
Molecular Weight 205.28 g/mol
Physical State Solid (typically off-white powder) or Oil
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Combustible ; Aquatic Toxicity (Inferred from benzothiophene core)
Combustion Byproducts Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx)

Operational Insight: The "N,N-dimethyl" group increases lipophilicity, facilitating skin absorption. Always handle with nitrile gloves (min 0.11 mm thickness) to prevent dermal exposure.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous cross-reactions in waste streams.

Containment Protocols
  • Solid Waste: Collect pure solids in a dedicated wide-mouth HDPE or amber glass jar. Do not mix with oxidizers (e.g., perchlorates, nitrates) as benzothiophenes can be oxidized to sulfones/sulfoxides, potentially generating heat.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, DCM, Methanol), segregate based on the solvent's properties (Halogenated vs. Non-Halogenated).

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Irritant," "Organic Sulfur Compound."

Waste Stream Segregation
Waste StreamAcceptable?Rationale
Stream A: Non-Halogenated Organics YES If dissolved in Acetone/Methanol/Ethanol.[2]
Stream B: Halogenated Organics YES If dissolved in DCM/Chloroform.
Stream C: Aqueous Acid/Base NO Low solubility; may precipitate and clog lines.
Stream D: Oxidizers NO DANGER: Risk of exothermic reaction.

Disposal Workflow

The following decision tree outlines the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Material: N,N-Dimethyl-1-benzothiophene-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Pure Solid StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Container1 Container: Solid Waste Label: 'Toxic/Irritant Solid' Solid->Container1 SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo Container2 Container: Halogenated Waste Label: 'Halo-Organic Waste' Halo->Container2 Container3 Container: Non-Halo Waste Label: 'Flammable Organic Waste' NonHalo->Container3 Incineration FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber for SOx/NOx) Container1->Incineration  External Contractor   Container2->Incineration Container3->Incineration

Figure 1: Logic flow for segregating and disposing of benzothiophene carboxamide waste.

Detailed Disposal Methodology

Method A: High-Temperature Incineration (Required)

Because this molecule contains both Nitrogen and Sulfur, simple combustion is insufficient. It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of:

  • Combustion: Temperatures >1000°C to ensure complete destruction of the benzothiophene ring.

  • Scrubbing: Alkaline scrubbing systems to capture acidic byproducts (SO₂ and NOx) before release.

Procedure:

  • Seal the waste container tightly. Ensure the cap is compatible with the solvent (if liquid).

  • Wipe the exterior of the container to remove any chemical residue.

  • Complete the Waste Manifest . Under "Chemical Constituents," list:

    • N,N-Dimethyl-1-benzothiophene-3-carboxamide (CAS 1075241-14-3)[1]

    • Approximate % concentration

    • Solvent names (if applicable)

  • Store in a Secondary Containment bin in a Satellite Accumulation Area (SAA) until pickup.

Method B: Empty Container Disposal

Empty reagent bottles that contained this compound must be "RCRA Empty" (containing <3% by weight of residue).

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

  • Collect Rinsate: Pour all rinsate into the Liquid Organic Waste container (Stream A). Do not pour rinsate down the sink.

  • Deface Label: Cross out the chemical name and write "EMPTY."

  • Discard: Dispose of the glass bottle in the standard lab glass waste or recycle bin, depending on local facility rules.

Emergency Procedures: Spills & Exposure

In the event of a spill during the disposal process, follow this containment logic to prevent environmental release.

SpillResponse Alert Spill Detected Assess Assess Volume & State (Solid vs Liquid) Alert->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Assess->PPE ActionSolid Solid Spill: Cover with wet paper towel to prevent dust -> Scoop PPE->ActionSolid ActionLiquid Liquid Spill: Cover with Absorbent Pads or Vermiculite PPE->ActionLiquid Decon Clean Surface: Wash with Soap & Water Collect all materials ActionSolid->Decon ActionLiquid->Decon WasteTag Tag as Hazardous Waste (Debris + Chemical) Decon->WasteTag

Figure 2: Step-by-step spill response protocol.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): While not explicitly listed on the P or U lists, the generator is responsible for determining if the waste exhibits hazardous characteristics.

    • Ignitability (D001): Applicable if in a flammable solvent.

    • Toxicity: Treat as toxic due to the benzothiophene moiety; do not release to environment.

  • REACH (EU): Ensure compliance with Safety Data Sheet (SDS) Section 13. This compound is generally classified as "Waste code 07 01 04" (other organic solvents, washing liquids and mother liquors) or "16 05 08" (discarded organic chemicals consisting of or containing hazardous substances).

References

  • Molaid Chemicals. (2022). N,N-dimethylbenzo[b]thiophene-3-carboxamide - CAS 1075241-14-3 Properties and Structure. Retrieved from

  • PubChem. (2025).[3][4][5][6] N,N-Dimethylthiophene-3-carboxamide (Related Compound) - Safety and Hazards. National Library of Medicine. Retrieved from [3][4]

  • ECHEMI. (2024). Benzo[b]thiophene Safety Data Sheet (SDS). Retrieved from

  • Fisher Scientific. (2025). General Handling of Organic Sulfur Compounds. Safety Data Sheet. Retrieved from

Sources

Handling

Personal protective equipment for handling N,N-dimethyl-1-benzothiophene-3-carboxamide

As a Senior Application Scientist, I approach laboratory safety not as a set of static rules, but as a dynamic, self-validating system of risk mitigation. When handling novel or specialized research chemicals like N,N-di...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of static rules, but as a dynamic, self-validating system of risk mitigation. When handling novel or specialized research chemicals like N,N-dimethyl-1-benzothiophene-3-carboxamide , standard operating procedures must be elevated. Because exhaustive chronic toxicity data is often unavailable for research-grade intermediates, we must apply the precautionary principle, treating the compound as a potential permeator, sensitizer, and respiratory hazard[1].

This guide provides the authoritative, step-by-step operational and logistical framework required to handle this compound safely, ensuring scientific integrity and personnel protection.

Hazard Assessment & Mechanistic Causality

N,N-dimethyl-1-benzothiophene-3-carboxamide (CAS: 1075241-14-3) is a synthetic heterocyclic organic compound with a molecular weight of 205.28 g/mol [2]. To design an effective safety protocol, we must analyze its structural components:

  • The Benzothiophene Core: This highly lipophilic moiety allows the molecule to readily interact with and potentially cross biological membranes (such as the lipid bilayers of human skin).

  • The Carboxamide Group: Amides can act as hydrogen-bond donors/acceptors, potentially facilitating binding to off-target proteins if systemically absorbed.

The Causality of Risk: Because of its lipophilicity, accidental dermal exposure cannot be treated as a simple surface contaminant; it presents a percutaneous absorption risk. Furthermore, in its dry powder form, the compound is susceptible to triboelectric (static) charging. This physical property means the powder can easily aerosolize during weighing, transforming a dermal hazard into an inhalation hazard. Therefore, our protective strategy must prioritize absolute containment and anti-static engineering controls[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, the following PPE must be utilized. This aligns with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) and the National Research Council's Prudent Practices in the Laboratory[1].

PPE CategorySpecification & Quantitative StandardCausality / Operational Rationale
Hand Protection Double-gloving; Nitrile elastomer (Minimum thickness:

0.11 mm)
Nitrile provides superior chemical resistance against non-polar organic molecules compared to latex. Double-gloving creates a self-validating fail-safe; if the outer glove breaches, the inner glove maintains the barrier[1].
Eye/Face Protection ANSI Z87.1 certified chemical splash goggles + Full-face shieldProtects mucosal membranes from aerosolized micro-particulates during powder transfer and guards against solvent splashes during dissolution[1].
Respiratory N95/P100 Particulate Respirator (if outside a closed hood)Mitigates the inhalation risk of fine, static-prone powders. Note: Primary defense should always be engineering controls (fume hoods) rather than respirators[1].
Body Protection Flame-resistant, fluid-impermeable lab coat (fully buttoned)Prevents the accumulation of chemical dust on personal clothing, eliminating the risk of secondary, long-term exposure outside the laboratory[4].

Operational Workflow: Safe Weighing and Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success is visually or mechanically confirmed.

Step-by-Step Methodology
  • Engineering Control Verification: Before opening the chemical container, verify the operational status of the chemical fume hood. Check the digital monitor to ensure an inward airflow velocity of at least 100 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it should pull steadily inward.

  • PPE Donning & Inspection: Put on the required PPE as outlined in the matrix. Validation: Perform a visual inspection and inflation test on nitrile gloves to check for micro-tears before putting them on[4].

  • Static Mitigation (Critical Step): Place an anti-static zero-stat gun or an ionizing blower near the analytical balance. Discharge the weighing boat and the chemical vial. Causality: Neutralizing the static charge prevents the lipophilic powder from repelling off the spatula and aerosolizing into the user's breathing zone.

  • Transfer and Weighing: Using a micro-spatula, carefully transfer the N,N-dimethyl-1-benzothiophene-3-carboxamide into the tared weigh boat.

  • Solubilization: Transfer the powder to a pre-labeled secondary vial. Add your organic solvent (e.g., DMSO or DMF) slowly, running it down the inner wall of the vial. Causality: Dropping solvent directly onto the powder bed can displace air rapidly, ejecting dry particulates into the atmosphere.

  • Decontamination: Cap the vial securely. Wipe down the exterior of the vial, the balance, and the spatulas with a lint-free wipe dampened with 70% isopropanol.

G A 1. Hazard Assessment & PPE Donning B 2. Airflow Verification (Fume Hood >100 fpm) A->B C 3. Static Neutralization (Ionizer Application) B->C D 4. Powder Transfer & Solubilization C->D E 5. Surface Decontamination & Safe Doffing D->E

Workflow for the safe handling and containment of N,N-dimethyl-1-benzothiophene-3-carboxamide.

Spill Response & Waste Disposal Plan

In the event of a breach of containment, immediate and systematic action is required to prevent environmental contamination and personnel exposure, adhering to OSHA's Hazard Communication Standard (HCS)[5].

Solid Spill Cleanup Protocol
  • Isolate & Evacuate: Immediately alert colleagues and restrict access to the spill zone.

  • Contain (No Dry Sweeping): Never use a broom or dry brush. Causality: Dry sweeping applies mechanical energy that instantly aerosolizes the active pharmaceutical ingredient (API), drastically increasing inhalation exposure risks.

  • Suppress & Absorb: Gently cover the spilled powder with absorbent laboratory pads. Carefully dampen the pads with a mild surfactant or water (if compatible) to suppress dust generation.

  • Collect: Use a non-sparking, disposable scoop to lift the dampened material. Place it directly into a rigid, sealable hazardous waste container.

  • Secondary Decontamination: Wash the spill surface with a compatible solvent (e.g., a mixture of water and ethanol) to dissolve and remove any microscopic lipophilic residue.

  • Compliant Disposal: Label the container strictly according to the Globally Harmonized System (GHS) as mandated by OSHA[6]. The label must include the product identifier (N,N-dimethyl-1-benzothiophene-3-carboxamide), signal word, and appropriate hazard pictograms[5]. Dispose of via your institution's certified chemical waste management pathway.

References

  • molaid.
  • National Institutes of Health (NIH)
  • Occupational Safety and Health Administration (OSHA)
  • Occupational Safety and Health Administration (OSHA)

Sources

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